6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Description
Properties
IUPAC Name |
6,8-diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7I2NO/c9-5-4-7(10)11-6-2-1-3-12-8(5)6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCMSZYABRJNDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)I)I)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678379 | |
| Record name | 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222533-94-9 | |
| Record name | 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine, a halogenated heterocyclic compound with significant potential in synthetic and medicinal chemistry. This document details the molecular structure, physicochemical properties, and a plausible synthetic route for this compound. Furthermore, it explores the reactivity of the di-iodo-pyranopyridine core, highlighting its utility as a versatile building block for the development of novel chemical entities. The guide also contextualizes the importance of this scaffold within the broader class of pyranopyridines, which have demonstrated a wide range of biological activities. This resource is intended for researchers and professionals in drug discovery and development, offering foundational knowledge to facilitate further investigation and application of this compound.
Introduction and Scientific Context
The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a heterocyclic system of considerable interest in medicinal chemistry.[1] Derivatives of pyrano[3,2-c]pyridine and related structures have shown a diverse array of pharmacological properties, including anticancer, antibacterial, and antifungal activities.[2][3] The structural versatility of this core allows for extensive chemical modifications to modulate biological activity and optimize pharmacokinetic profiles.[1]
The subject of this guide, this compound, is a di-iodinated derivative of the dihydropyranopyridine framework. The introduction of iodine atoms onto the pyridine ring is a key strategic feature. Halogenated heterocycles, particularly those containing iodine, are highly valuable intermediates in organic synthesis. The carbon-iodine bonds serve as versatile synthetic handles for a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.[4] This positions this compound as a pivotal starting material for creating libraries of novel compounds for biological screening.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. While some properties like melting point and solubility require experimental determination, the following table provides key calculated and known identifiers.
| Property | Value | Source |
| Chemical Formula | C₈H₇I₂NO | |
| Molecular Weight | 386.96 g/mol | |
| CAS Number | 1222533-94-9 | |
| PubChem CID | 49761550 | |
| InChI Key | TXCMSZYABRJNDO-UHFFFAOYSA-N | [5] |
| SMILES | Ic1cc(I)c2OCCCc2n1 | [5] |
| Physical Form | Solid (predicted) | |
| Solubility | To be determined | |
| Melting Point | To be determined |
The structure of this molecule features a dihydropyran ring fused to a di-iodinated pyridine ring. The non-aromatic dihydropyran ring imparts a degree of conformational flexibility, while the iodinated pyridine ring is the primary site for synthetic modification.
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis would likely commence with the construction of the 3,4-dihydro-2H-pyrano[3,2-b]pyridine core, followed by a directed iodination step.
Proposed Synthetic Pathway
Caption: Proposed two-part synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Part 1: Synthesis of the 3,4-Dihydro-2H-pyrano[3,2-b]pyridine Core
This can be achieved through various methods, one of which involves the reaction of a suitably protected 3-hydroxypyridine derivative. A multi-step process starting from 3-hydroxypyridine could be employed, potentially involving protection of the hydroxyl group, directed ortho-lithiation, and subsequent reaction with an appropriate three-carbon electrophile to construct the dihydropyran ring.
Part 2: Di-iodination of the Pyranopyridine Core
The direct iodination of the 3,4-dihydro-2H-pyrano[3,2-b]pyridine intermediate is the crucial step.
-
Reagents and Conditions: A common method for the iodination of electron-rich pyridine rings involves the use of iodine (I₂) in the presence of an oxidizing agent. A mixture of iodine and periodic acid (HIO₄) or N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or sulfuric acid could be effective. The reaction may require heating to proceed at a reasonable rate.
-
Step-by-Step Protocol:
-
Dissolve the 3,4-dihydro-2H-pyrano[3,2-b]pyridine starting material in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the iodinating reagent (e.g., a stoichiometric excess of NIS) portion-wise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product would likely require purification by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Note: This is a proposed protocol and would require experimental optimization of reaction conditions, stoichiometry, and purification methods.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound in synthetic chemistry stems from the reactivity of its two carbon-iodine bonds. These positions are ripe for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing various amino groups.
-
Stille Coupling: Reaction with organostannanes to form carbon-carbon bonds.
Caption: Key cross-coupling reactions utilizing the di-iodo-pyranopyridine scaffold.
The ability to perform sequential or differential coupling at the 6- and 8-positions, potentially by exploiting subtle differences in reactivity, could allow for the synthesis of unsymmetrically substituted derivatives, further expanding the accessible chemical space.
Potential Applications in Drug Discovery
While no specific biological activity has been reported for this compound itself, the broader class of pyranopyridines has shown significant promise in several therapeutic areas.[1] For instance, various derivatives have been investigated for their anticancer properties, acting on targets such as EGFR and VEGFR-2 kinases.[2] Additionally, related heterocyclic systems have been explored for their neurotropic activities.[5]
The value of this compound lies in its role as a versatile intermediate. By leveraging the cross-coupling reactions outlined above, medicinal chemists can rapidly generate a diverse library of analogues. This approach is central to structure-activity relationship (SAR) studies, where systematic modification of a core scaffold helps to identify the key structural features responsible for a desired biological effect and to optimize properties such as potency, selectivity, and metabolic stability.
Conclusion and Future Outlook
This compound is a strategically important molecule that holds considerable potential for the synthesis of novel and complex chemical entities. Its di-iodinated nature makes it an ideal substrate for a wide range of cross-coupling reactions, providing a gateway to a vast and unexplored chemical space. While experimental data on this specific compound is currently limited, its foundational role as a building block is clear. Future research should focus on the experimental validation of its synthesis, a full characterization of its physicochemical and spectroscopic properties, and the exploration of its utility in the synthesis of new pyranopyridine derivatives for biological evaluation. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
- A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. (2024). African Journal of Biomedical Research, 27(6S).
- Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431475.
- Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024).
- This compound. (n.d.). Santa Cruz Biotechnology.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Ghalia, M. H. (2022). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Scientific Reports, 12(1), 19572.
- Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite. (2005). PubMed.
- Methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxyl
- New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
- 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine. (n.d.). Benchchem.
- Stability and reactivity of alkylidene dihydropyridines. (n.d.). RSC Publishing.
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine. (n.d.). Sigma-Aldrich.
- Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones. (2012). NIH.
- Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. (2021). MDPI.
- 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid. (n.d.). Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | C8H9NO | CID 12486249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to 2,6-Diiodopyridine: A Versatile Building Block in Modern Synthesis
Abstract: This technical guide provides an in-depth overview of 2,6-diiodopyridine, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and materials scientists. While the initially requested compound, 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine, is not documented in current chemical literature, this guide focuses on the well-characterized and synthetically crucial analogue, 2,6-diiodopyridine. We will explore its fundamental structure and properties, detail a robust synthetic protocol, and elucidate its reactivity profile, which enables its broad utility. The primary focus will be on its application as a scaffold in the development of complex molecules, particularly for the drug discovery sector, where it serves as a cornerstone for creating novel therapeutic agents.
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The strategic introduction of halogen atoms onto this ring system dramatically enhances its synthetic versatility. Halogens, particularly iodine, serve as excellent leaving groups and reactive handles for a wide array of transition metal-catalyzed cross-coupling reactions. 2,6-Diiodopyridine (C₅H₃I₂N) is a prime example of such a strategic building block.[1] Its two symmetrical iodine substituents offer high reactivity, allowing for the efficient and regioselective introduction of diverse functional groups.[1] This property makes it an invaluable precursor for constructing complex, multi-substituted pyridine derivatives for applications ranging from pharmaceuticals and agrochemicals to advanced materials and dyes.[1]
Core Structure and Physicochemical Properties
2,6-Diiodopyridine is a white to light yellow crystalline solid.[1] Its fundamental structure consists of a central pyridine ring with iodine atoms substituted at the C2 and C6 positions.
Table 1: Physicochemical Properties of 2,6-Diiodopyridine
| Property | Value | Source |
| Molecular Formula | C₅H₃I₂N | [1][2] |
| Molecular Weight | 330.89 g/mol | [1][2] |
| IUPAC Name | 2,6-diiodopyridine | [2] |
| CAS Number | 53710-17-1 | [2] |
| Melting Point | 188 °C | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [1] |
| SMILES | C1=CC(=NC(=C1)I)I | [2] |
| InChIKey | IHBAEQUKKOAEES-UHFFFAOYSA-N | [2] |
These properties make it a stable, easy-to-handle solid reagent for various synthetic applications.
Synthesis of 2,6-Diiodopyridine: A Halogen Exchange Approach
A common and effective method for preparing 2,6-diiodopyridine is through a Finkelstein-type halogen exchange reaction, starting from the more readily available 2,6-dibromopyridine. This process leverages the higher nucleophilicity of iodide compared to bromide.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of 2,6-diiodopyridine from 2,6-dibromopyridine.[3]
Reaction: 2,6-Dibromopyridine → 2,6-Diiodopyridine
Materials:
-
2,6-Dibromopyridine (1.0 eq.)
-
Sodium Iodide (NaI) (1.3 eq.)
-
57% aq. Hydriodic Acid (HI) (9.8 eq.)
-
Deionized Water
-
Diethyl Ether (Et₂O)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Saturated aq. Sodium Bisulfite (NaHSO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Heptane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a high-pressure-rated sealed tube, combine 2,6-dibromopyridine (e.g., 4.83 g, 20.4 mmol), sodium iodide (4.00 g, 26.7 mmol), and a 57% aqueous solution of hydriodic acid (15 mL, 0.20 mol).[3]
-
Heating: Securely seal the tube and stir the mixture at 140°C for 12 hours. The reaction will form a yellow slurry.[3]
-
Expert Insight: The use of a sealed tube and high temperature is crucial to drive the equilibrium of this substitution reaction towards the di-iodo product. Hydriodic acid acts as both a source of iodide and a proton source to activate the pyridine ring.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice. Neutralize the mixture to a pH of ~7 using a concentrated aqueous solution of sodium hydroxide.[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).[3]
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and saturated aqueous sodium bisulfite (50 mL).[3]
-
Trustworthiness: The NaHCO₃ wash neutralizes any remaining acid, while the NaHSO₃ wash quenches any residual I₂ (which can form from oxidation of iodide), preventing the formation of colored impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by dry column vacuum chromatography (using a gradient of 0-10% ethyl acetate in heptane). Further recrystallization from boiling heptane yields 2,6-diiodopyridine as fine, colorless, needle-like crystals.[3]
Caption: Synthetic workflow for 2,6-Diiodopyridine.
Chemical Reactivity and Synthetic Applications
The synthetic power of 2,6-diiodopyridine stems from the high reactivity of its carbon-iodine bonds, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the sequential and selective formation of new carbon-carbon and carbon-heteroatom bonds.
Key transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of 2,6-diarylpyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes to create C-C triple bonds, leading to 2,6-dialkynylpyridine derivatives.
-
Buchwald-Hartwig Amination: Introduction of nitrogen-based substituents by coupling with amines.
-
Stille Coupling: Formation of C-C bonds using organotin reagents.
The ability to perform these couplings sequentially, by controlling reaction conditions, allows for the creation of fully differentiated 2,4,6-trisubstituted pyridines if starting from a precursor like 2,6-dichloro-4-iodopyridine.[4][5] This modular approach is exceptionally powerful for building libraries of complex molecules for screening.
Caption: Key cross-coupling reactions of 2,6-Diiodopyridine.
Role in Drug Discovery: Scaffolding for Kinase Inhibitors
The 2,6-disubstituted pyridine motif, readily accessible from 2,6-diiodopyridine, is a "privileged structure" in medicinal chemistry, particularly for the design of protein kinase inhibitors.[4] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4]
Derivatives of halogenated pyridines have shown significant promise as anticancer agents by targeting key kinases in oncogenic signaling pathways.[4] One such critical cascade is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.[4] The versatile substitution pattern of the pyridine core allows chemists to fine-tune the molecule's interaction with the ATP-binding pocket of various kinases, leading to potent and selective inhibitors. The synthesis of these complex inhibitors often relies on the cross-coupling methodologies described above, with 2,6-diiodopyridine serving as an ideal starting point.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Safety and Handling
According to the Globally Harmonized System (GHS) classification, 2,6-diiodopyridine is considered an irritant.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a tightly closed container in a dry, well-ventilated area.[2]
Conclusion
2,6-Diiodopyridine is a high-value, versatile chemical building block with significant applications in organic synthesis. Its predictable and high reactivity in a multitude of cross-coupling reactions provides an efficient and modular pathway to complex, multi-substituted pyridine scaffolds. This utility is particularly pronounced in the field of drug discovery, where such scaffolds are essential for the development of targeted therapeutics like kinase inhibitors. This guide provides the foundational knowledge for researchers to effectively synthesize, handle, and strategically deploy 2,6-diiodopyridine in their research and development programs.
References
- Title: Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.
- Title: Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine.
- Title: 2,6-Dibromopyridine | 626-05-1.
- Title: How to apply and prepare 2,6-Dibromopyridine efficiently? - FAQ.
-
Title: 2,6-Diiodopyridine | C5H3I2N | CID 11427514. Source: PubChem. URL: [Link]
- Title: 2,6-Diiodopyridine.
- Title: 2,6-Diiodopyridine | 53710-17-1.
Sources
CAS number for 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine.
An In-depth Technical Guide to 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS: 1222533-94-9): A Versatile Scaffold for Drug Discovery
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen- and oxygen-containing scaffolds appearing in a vast number of approved pharmaceuticals.[1][2][3] Among these, the pyranopyridine motif has garnered significant interest for its presence in various biologically active molecules.[1][4][5] This guide focuses on a particularly valuable derivative: This compound . The introduction of two iodine atoms onto the pyridine ring transforms the core scaffold into a highly versatile platform for synthetic diversification.
As a Senior Application Scientist, the strategic value of this molecule lies not in its intrinsic biological activity, but in its potential as a key intermediate. The carbon-iodine bonds are superb synthetic handles for a variety of metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries. This guide will provide a comprehensive overview of its properties, a proposed synthetic strategy, and its application in a typical drug discovery workflow, empowering research teams to leverage this powerful building block.
Core Compound Identification and Physicochemical Properties
Precise identification is the first step in any rigorous scientific endeavor. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1222533-94-9 | [6][7][8] |
| Molecular Formula | C₈H₇I₂NO | [6] |
| Molecular Weight | 386.96 g/mol | [6] |
| IUPAC Name | This compound | N/A |
| SMILES String | Ic1cc(I)c2OCCCc2n1 | |
| InChI Key | TXCMSZYABRJNDO-UHFFFAOYSA-N | |
| PubChem CID | 49761550 | [6] |
Strategic Importance in Medicinal Chemistry
The true utility of this compound is realized when viewing it as a strategic precursor. In drug discovery, establishing a robust Structure-Activity Relationship (SAR) is paramount. This requires the synthesis and testing of numerous analogues where specific parts of a lead molecule are systematically modified.
The di-iodinated nature of this compound is exceptionally advantageous for this purpose. The two iodine atoms are located at positions 6 and 8 of the pyranopyridine nucleus, offering two distinct points for chemical modification. These C-I bonds are amenable to a wide array of powerful and well-understood cross-coupling reactions, including but not limited to:
-
Suzuki Coupling: For the introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: For the introduction of alkyne functionalities.
-
Buchwald-Hartwig Amination: For the introduction of substituted amines.
-
Heck Coupling: For the formation of new carbon-carbon bonds with alkenes.
This versatility allows chemists to rapidly and efficiently explore the chemical space around the core scaffold, a critical process for optimizing potency, selectivity, and pharmacokinetic properties. The iodine atoms serve as reliable "anchors" for building molecular complexity.[9][10]
Proposed Synthetic Protocol: Direct Di-iodination
While this compound is commercially available, an in-house synthesis may be required for scale-up or derivatization studies. A direct and efficient method for its preparation would involve the electrophilic iodination of the parent scaffold, 3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS: 70381-92-9).[11]
Rationale and Mechanistic Considerations
The pyridine ring is generally considered electron-deficient and less reactive towards electrophilic aromatic substitution than benzene. However, the fused dihydropyran ring acts as an electron-donating group, activating the pyridine nucleus. Iodination requires a potent electrophilic iodine source ("I⁺"). A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid to generate this electrophile in situ.[10]
The proposed reaction proceeds via a standard electrophilic aromatic substitution mechanism. The choice of an appropriate activating agent, such as silver nitrate (AgNO₃) or a strong acid, is critical to facilitate the generation of the iodonium ion and drive the reaction to completion.[10]
Caption: Proposed synthetic pathway for the target compound.
Detailed Step-by-Step Experimental Protocol
This protocol is a representative model based on established iodination chemistry and should be optimized for specific laboratory conditions.
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydro-2H-pyrano[3,2-b]pyridine (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add molecular iodine (I₂) (2.2 eq) to the solution. Follow this with the portion-wise addition of the activating agent, such as silver nitrate (AgNO₃) (2.2 eq), under an inert atmosphere (e.g., nitrogen or argon). The use of AgNO₃ helps to drive the reaction by precipitating the iodide byproduct as silver iodide (AgI).[10]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated silver iodide. Dilute the filtrate with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application in a Drug Discovery Workflow: Library Generation
The primary application of this di-iodinated scaffold is as a central hub for generating a library of diverse analogues for SAR studies.
Workflow for Parallel Synthesis
A typical workflow involves setting up an array of parallel reactions where the core scaffold is reacted with a diverse set of building blocks (e.g., boronic acids for Suzuki coupling). This high-throughput approach allows for the rapid exploration of chemical diversity.
Caption: Workflow for generating a chemical library from the core scaffold.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details a single Suzuki coupling reaction. In a library synthesis, this would be performed in parallel using a multi-well plate format.
-
Reaction Setup: In a reaction vial, combine this compound (1.0 eq), the desired arylboronic acid (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a solvent system (e.g., dioxane/water) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by LC-MS.
-
Purification: After completion, cool the reaction, dilute with an organic solvent, wash with water, and purify the product using preparative HPLC or column chromatography.
Conclusion
This compound is more than just another chemical compound; it is a strategic tool for accelerating drug discovery. Its value is derived from the two iodine atoms, which provide chemists with reliable and versatile points for synthetic elaboration. By enabling the rapid and efficient construction of diverse chemical libraries through well-established cross-coupling chemistries, this scaffold empowers researchers to conduct thorough SAR studies, ultimately leading to the identification of novel drug candidates with optimized properties. Understanding and leveraging such versatile building blocks is fundamental to the success of modern medicinal chemistry programs.
References
-
Vertex AI Search Result[6]: this compound.
-
Benchchem[9]: 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine.
-
RSC Medicinal Chemistry[1]: Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs.
-
National Institutes of Health (NIH)[10]: A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
-
PubMed[12]: Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine.
-
Alchem Pharmtech[7]: CAS 1222533-94-9 | this compound.
-
PubMed[4]: Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs.
-
Sigma-Aldrich[8]: this compound AldrichCPR.
-
ResearchGate[5]: Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs.
-
Sigma-Aldrich (试剂仪器网): this compound.
-
PubChem[11]: 3,4-Dihydro-2H-pyrano[3,2-b]pyridine.
-
PMC[2]: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
-
Sarchem Labs[3]: Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
Sources
- 1. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labsolu.ca [labsolu.ca]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. 6,8-ジヨード-3,4-ジヒドロ-2H-ピラノ[3,2-b]ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | C8H9NO | CID 12486249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Weight Determination of C8H7I2NO for Pharmaceutical Research
Abstract
The precise determination of molecular weight is a foundational requirement in modern drug development and chemical research. It serves as a primary identifier of a synthesized compound, a critical parameter for assessing purity, and a key piece of data for regulatory submissions. This guide provides an in-depth examination of the molecular weight of the compound with the formula C8H7I2NO. As this formula does not correspond to a widely recognized common compound, this paper will use a plausible, representative structure for illustrative purposes: 2-(3,5-diiodophenyl)acetamide .
This document is structured to provide both theoretical understanding and practical, field-proven insights for researchers, scientists, and drug development professionals. We will cover the fundamental principles of theoretical molecular weight calculation, including distinctions between average and monoisotopic mass. Subsequently, we will detail a comprehensive, self-validating protocol for the empirical determination of the molecular weight using mass spectrometry, a cornerstone analytical technique. The causality behind experimental choices, interpretation of isotopic patterns specific to di-iodinated compounds, and the significance of this data in a pharmaceutical context are thoroughly explained.
Part 1: Theoretical Molecular Weight of C8H7I2NO
A Representative Molecular Structure: 2-(3,5-diiodophenyl)acetamide
To provide a tangible context for the molecular formula C8H7I2NO, we propose the structure of 2-(3,5-diiodophenyl)acetamide. This compound, a di-iodinated derivative of phenylacetamide, is a plausible candidate for investigation in medicinal chemistry, where halogenation is a common strategy for modulating physiochemical properties.
Caption: Molecular structure of 2-(3,5-diiodophenyl)acetamide.
Principles of Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. It is crucial to distinguish between two types of molecular weight:
-
Average Molecular Weight (or Molar Mass): This is calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of all its stable isotopes on Earth.[1] This value is used when dealing with macroscopic quantities of a substance (e.g., for calculating molarity).
-
Monoisotopic Mass: This is calculated using the mass of the most abundant stable isotope for each element. This value is of paramount importance in mass spectrometry, as the instrument can resolve individual ions based on their specific isotopic composition.
Standard Atomic Weight Data
The calculation of molecular weight relies on the precise and internationally accepted standard atomic weights of the elements.
| Element | Symbol | Standard Atomic Weight (Da) | Most Abundant Isotope Mass (Da) |
| Carbon | C | 12.011[1][2][3] | 12.00000 |
| Hydrogen | H | 1.008[4][5] | 1.00783 |
| Iodine | I | 126.90447[6][7] | 126.90447 |
| Nitrogen | N | 14.007[8][9][10] | 14.00307 |
| Oxygen | O | 15.999[11][12][13][14] | 15.99491 |
Note: Standard atomic weights are provided by the IUPAC Commission on Isotopic Abundances and Atomic Weights.
Step-by-Step Calculation for C8H7I2NO
The calculation is performed by multiplying the number of atoms of each element by its respective atomic weight and summing the results.
Average Molecular Weight Calculation:
-
Carbon (C): 8 atoms × 12.011 Da = 96.088 Da
-
Hydrogen (H): 7 atoms × 1.008 Da = 7.056 Da
-
Iodine (I): 2 atoms × 126.90447 Da = 253.80894 Da
-
Nitrogen (N): 1 atom × 14.007 Da = 14.007 Da
-
Oxygen (O): 1 atom × 15.999 Da = 15.999 Da
-
Total Average Molecular Weight = 386.959 Da
Monoisotopic Mass Calculation:
-
Carbon (¹²C): 8 atoms × 12.00000 Da = 96.00000 Da
-
Hydrogen (¹H): 7 atoms × 1.00783 Da = 7.05481 Da
-
Iodine (¹²⁷I): 2 atoms × 126.90447 Da = 253.80894 Da
-
Nitrogen (¹⁴N): 1 atom × 14.00307 Da = 14.00307 Da
-
Oxygen (¹⁶O): 1 atom × 15.99491 Da = 15.99491 Da
-
Total Monoisotopic Mass = 386.86173 Da
Part 2: Experimental Determination by Mass Spectrometry
While theoretical calculation provides an expected value, empirical determination is required to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.[15]
The Mass Spectrometry Workflow
The process of analyzing a compound like 2-(3,5-diiodophenyl)acetamide via mass spectrometry involves several critical stages. The choice of methodology at each stage is dictated by the chemical nature of the analyte and the information required.
Sources
- 1. Atomic/Molar mass [westfield.ma.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. Hydrogen - Wikipedia [en.wikipedia.org]
- 6. Iodine Element Facts - Periodic Table [thoughtco.com]
- 7. What is the atomic number of iodine? | Filo [askfilo.com]
- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 9. youtube.com [youtube.com]
- 10. Nitrogen - Wikipedia [en.wikipedia.org]
- 11. fiveable.me [fiveable.me]
- 12. princeton.edu [princeton.edu]
- 13. Oxygen Weight: How Much Does O2 Weigh? (6+ Facts) [ccgit.crown.edu]
- 14. Oxygen - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
IUPAC name for 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine.
An In-Depth Technical Guide to 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrano[3,2-b]pyridine core is a recognized pharmacophore, and the introduction of two iodine atoms not only modulates its potential biological activity but also provides versatile synthetic handles for further molecular elaboration. This document details the compound's physicochemical properties, proposes a robust synthetic pathway, offers an in-depth analysis of its expected spectroscopic characteristics, and explores its potential as a versatile building block for drug discovery and materials science.
Introduction: The Significance of the Pyrano[3,2-b]pyridine Scaffold
The fusion of pyran and pyridine rings creates the pyranopyridine scaffold, a privileged heterocyclic system in medicinal chemistry. These structures have demonstrated a wide array of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1] The pyridine ring, an isostere of benzene, is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve pharmacokinetic profiles. When fused with a dihydropyran ring, the resulting scaffold presents a unique three-dimensional architecture that can be exploited for targeted drug design.
Halogenation is a cornerstone strategy in drug development, used to enhance metabolic stability, binding affinity, and membrane permeability.[2] Iodine, in particular, offers unique advantages. The carbon-iodine (C-I) bond is the most reactive among the halogens, making diiodo-aromatic compounds highly valuable intermediates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5][6][7] This reactivity allows for the systematic and efficient generation of diverse molecular libraries for structure-activity relationship (SAR) studies. This compound thus represents a molecule of dual importance: a potential bioactive agent in its own right and a versatile platform for the synthesis of more complex derivatives.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic and screening protocols.
| Property | Value | Source |
| IUPAC Name | This compound | Internal |
| CAS Number | 1222533-94-9 | Internal |
| Molecular Formula | C₈H₇I₂NO | Internal |
| Molecular Weight | 386.96 g/mol | Internal |
| Canonical SMILES | Ic1cc(I)c2OCCCc2n1 | Internal |
| InChI Key | TXCMSZYABRJNDO-UHFFFAOYSA-N | Internal |
| Appearance | Predicted to be a solid at room temperature | Inferred |
Synthesis and Mechanistic Insights
Part 1: Synthesis of the 3,4-Dihydro-2H-pyrano[3,2-b]pyridine Core
The synthesis of the parent scaffold can be achieved through various methods, often involving multi-component reactions or intramolecular cyclizations.[8][9][10] A common strategy involves the construction of a substituted pyridine which is then elaborated to form the fused dihydropyran ring.
Part 2: Di-iodination of the Pyrano[3,2-b]pyridine Scaffold
The core directive of this synthesis is the regioselective introduction of two iodine atoms onto the electron-deficient pyridine ring. Direct C-H iodination of pyridines requires potent electrophilic iodinating agents. The positions ortho and para to the nitrogen atom (positions 6 and 8 in this scaffold) are activated towards electrophilic attack, especially under acidic conditions or when using highly reactive reagents.
Proposed Protocol: Electrophilic Iodination
-
Reagent Selection: A highly effective reagent for the iodination of moderately deactivated aromatic rings is Iodine Monochloride (ICl).[11][12] It is a potent source of electrophilic iodine (I⁺) and is more reactive than molecular iodine (I₂). Alternatively, a mixture of I₂ and a strong oxidizing agent (e.g., HIO₃, H₂O₂) can be used to generate the electrophilic species in situ.
-
Reaction Setup: To a solution of 3,4-dihydro-2H-pyrano[3,2-b]pyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or concentrated sulfuric acid, add Iodine Monochloride (2.2 eq) dropwise at 0 °C. The use of a strong acid protonates the pyridine nitrogen, further activating the ring towards electrophilic substitution.
-
Reaction Execution: After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for several hours, with progress monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled and carefully quenched by pouring it onto ice and neutralizing with a base (e.g., NaOH or NaHCO₃ solution). The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Causality Behind Choices:
-
Iodine Monochloride: Chosen for its high electrophilicity, which is necessary to overcome the inherent electron deficiency of the pyridine ring.
-
Acidic Solvent: Serves to protonate the pyridine nitrogen, which, despite being deactivating overall, can help direct substitution to the 6 and 8 positions. It also aids in solubilizing the starting material and the iodinating agent.
-
Stoichiometry: A slight excess of the iodinating agent ensures di-substitution and drives the reaction to completion.
Caption: Proposed Synthetic Workflow.
Spectroscopic Characterization
While experimental spectra for this specific molecule are not publicly available, a detailed prediction of its key spectroscopic features can be made based on the analysis of its structure and data from analogous compounds.[13][14][15][16]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aliphatic protons of the dihydropyran ring and the single remaining aromatic proton.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-7 | ~8.0 - 8.2 | s | - | Aromatic proton on the pyridine ring, deshielded by the adjacent nitrogen and deshielded further by the flanking iodine atoms. Expected to be a singlet due to the absence of adjacent protons. |
| H-2 (OCH₂) | ~4.3 - 4.5 | t | 5-6 | Methylene protons adjacent to the pyran oxygen, deshielded. Triplet due to coupling with H-3. |
| H-4 (Ar-CH₂) | ~3.0 - 3.2 | t | 6-7 | Methylene protons adjacent to the aromatic ring. Triplet due to coupling with H-3. |
| H-3 (-CH₂-) | ~2.0 - 2.2 | m | - | Methylene protons coupled to both H-2 and H-4, appearing as a multiplet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be instrumental in confirming the carbon framework. The carbons bearing iodine atoms (C-6 and C-8) are expected to be significantly shifted to lower field (higher ppm) compared to the unsubstituted parent compound.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-6, C-8 | ~85 - 95 | Carbons directly attached to iodine. The C-I bond induces a strong downfield shift. |
| C-4a, C-8a, C-5 | ~140 - 160 | Quaternary carbons of the fused ring system. |
| C-7 | ~145 - 150 | Aromatic CH carbon, deshielded by nitrogen. |
| C-2 | ~65 - 70 | Aliphatic carbon adjacent to oxygen (O-CH₂). |
| C-4 | ~25 - 30 | Aliphatic carbon adjacent to the aromatic ring (Ar-CH₂). |
| C-3 | ~20 - 25 | Aliphatic methylene carbon (-CH₂-). |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.[13][17][18][19][20]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H |
| 1600 - 1550 | C=N Stretch | Pyridine ring |
| 1500 - 1400 | C=C Stretch | Pyridine ring |
| 1250 - 1200 | C-O-C Stretch | Asymmetric (Pyran ether) |
| 1100 - 1050 | C-O-C Stretch | Symmetric (Pyran ether) |
| ~500 | C-I Stretch | Carbon-Iodine bond |
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z 387 (for ¹²⁷I). The fragmentation pattern would be highly characteristic, dominated by the facile cleavage of the C-I bonds.[21][22][23][24]
-
Molecular Ion (M⁺): m/z = 387
-
Key Fragments:
-
[M-I]⁺: m/z = 260. Loss of one iodine radical. This is expected to be a very intense peak.
-
[M-2I]⁺: m/z = 133. Loss of both iodine radicals.
-
[I]⁺: m/z = 127. The iodine cation itself may be observed.
-
Reactivity and Potential Synthetic Utility
The primary value of this compound as a synthetic intermediate lies in the high reactivity of its two C-I bonds. These sites are primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the stepwise or simultaneous introduction of new functional groups.[3][4]
Caption: Synthetic utility in cross-coupling.
This versatility enables researchers to:
-
Build Molecular Complexity: Rapidly attach aryl, heteroaryl, alkynyl, or amino groups.
-
Tune Electronic Properties: Systematically alter the electronic nature of the scaffold to optimize biological activity or material properties.
-
Develop Molecular Probes: Introduce fluorescent tags or reactive handles for chemical biology applications.
Potential Applications in Drug Discovery
While this specific diiodo-derivative has not been extensively profiled, the known biological activities of the broader pyranopyridine class provide a strong rationale for its investigation in several therapeutic areas.[1][25][26]
-
Anticancer Agents: Many pyranopyridine and related pyranopyrimidine analogues have demonstrated potent cytotoxic effects against various cancer cell lines.[1][27] They can act as inhibitors of key signaling proteins like EGFR and VEGFR-2 kinases. The diiodo-scaffold could serve as a starting point for developing novel kinase inhibitors.
-
Antimicrobial Agents: Halogenated pyridines and fused heterocyclic systems have shown promise as antibacterial and antifungal agents.[28][29] The lipophilicity conferred by the iodine atoms may enhance cell membrane penetration, potentially improving antimicrobial efficacy.
-
CNS-Active Agents: The core pyranopyridine structure has been identified as a key pharmacophore for ligands of metabotropic glutamate receptors (mGluR2), which are targets for treating schizophrenia, depression, and Alzheimer's disease.
The iodine atoms themselves can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for ligand-receptor binding, potentially enhancing the affinity of derivatives for their biological targets.
Conclusion
This compound is a strategically important molecule that combines a biologically relevant scaffold with synthetically versatile functional groups. Its structured framework, predictable spectroscopic features, and high potential for elaboration through cross-coupling chemistry make it a valuable asset for drug discovery programs and advanced materials synthesis. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically deploy this compound in their scientific endeavors.
References
-
Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 16(24), 2567–2582. [Link]
-
Ivanov, K., Mitov, I. G., Krustev, St. V., & Boyanov, B. (n.d.). Cross-coupling reaction of various diiodo compounds with activated alkenes. ResearchGate. [Link]
-
El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2023). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Advances, 13(39), 27353-27384. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-13. [Link]
-
El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2023). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Advances, 13(39), 27353-27384. [Link]
-
Araya-Sibaja, A. M., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(19), 4726. [Link]
-
Kmoníčková, E., et al. (2024). Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. ACS Medicinal Chemistry Letters. [Link]
-
Cledera, M., et al. (2010). Polysubstituted 2,3‐Dihydrofuro[2,3‐b]pyridines and 3,4‐Dihydro‐2H‐pyrano[2,3‐b]pyridines via Microwave‐Activated Inverse Electron Demand Diels—Alder Reactions. European Journal of Organic Chemistry, 2010(19), 3686-3696. [Link]
-
Obydennov, D. L., et al. (2022). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 27(23), 8219. [Link]
-
Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin De L'Academie Polonaise Des Sciences, 17, 333-337. [Link]
-
(n.d.). The Role of Halogenated Pyridines in Modern Drug Discovery. LinkedIn. [Link]
-
(2026). Mastering Cross-Coupling Reactions with 4,4'-Diiodobiphenyl. LinkedIn. [Link]
-
Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry, 16(24), 2567-2582. [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 2-iodopropane. [Link]
-
Muathen, H. A. (2010). Mild and Efficient Iodination of Aromatic Compounds with Pyridine–Iodine Monochloride Complex (PyICI). ResearchGate. [Link]
-
(n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. University of Leicester. [Link]
-
Nielsen, M. K., et al. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 141(49), 19377-19382. [Link]
-
Arjunan, V., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. [Link]
-
Kumar, S., & Kumar, V. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 273. [Link]
-
Muathen, H. A. (2010). ChemInform Abstract: Mild and Efficient Iodination of Aromatic Compounds with Pyridine Iodine Monochloride Complex (PyICl). ResearchGate. [Link]
-
(n.d.). The wavenumber of FTIR spectrum of pyridine interactions in the sample. ResearchGate. [Link]
-
(n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Royal Society of Chemistry. [Link]
-
Iovine, V., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1668. [Link]
-
Filimonov, V. D., et al. (2003). Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Dunn, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of California, Davis. [Link]
-
(n.d.). FTIR spectrum for Pyridine. ResearchGate. [Link]
-
Trilleras, J., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Química Nova, 33(6), 1354-1360. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 11(16), 3586-3589. [Link]
-
Szymański, P., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Chemistry, 6(1), 127. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. [Link]
-
(n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 1(3). [Link]
-
Mao, J., et al. (2015). Palladium-catalyzed synthesis of diarylbenzenes from coupling reactions between equal amount of diiodoarenes and arylboronic acids. ResearchGate. [Link]
-
Tejeda-Serrano, M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(14), 4363. [Link]
-
Salem, M. A. I., et al. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 8(1), 1-10. [Link]
-
Tejeda-Serrano, M., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
Sources
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production | MDPI [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrcs.org [ijrcs.org]
- 17. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 24. article.sapub.org [article.sapub.org]
- 25. researchgate.net [researchgate.net]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
The Pyrano[3,2-b]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of pyran and pyridine rings to form the pyrano[3,2-b]pyridine scaffold has heralded the emergence of a versatile and highly privileged core structure in medicinal chemistry. This guide provides a comprehensive technical overview of the discovery, synthesis, and profound significance of pyrano[3,2-b]pyridine derivatives. We will navigate through the synthetic intricacies, explore the diverse pharmacological landscape, and dissect the structure-activity relationships that govern the therapeutic potential of this remarkable heterocyclic system. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering both a conceptual understanding and practical insights into the exploitation of the pyrano[3,2-b]pyridine scaffold for the generation of novel therapeutic agents.
Introduction: The Rise of Fused Heterocyclic Scaffolds in Drug Design
The pursuit of novel molecular entities with enhanced therapeutic efficacy and selectivity is a central tenet of modern drug discovery. Within the vast chemical space available to medicinal chemists, heterocyclic compounds, particularly those with fused ring systems, have consistently proven to be a rich source of pharmacologically active agents.[1] The rigid, three-dimensional architecture of these scaffolds provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.
The pyrano[3,2-b]pyridine core, a relatively rare but increasingly important heterocyclic system, exemplifies the power of this approach. The amalgamation of the electron-rich pyran ring with the electron-deficient pyridine ring creates a unique electronic and structural environment, predisposing derivatives to a wide spectrum of biological activities. This guide will illuminate the journey of the pyrano[3,2-b]pyridine scaffold from a synthetic curiosity to a cornerstone of contemporary drug development programs.
The Genesis of a Scaffold: Discovery and Synthetic Evolution
The initial exploration of the pyrano[3,2-b]pyridine ring system was driven by the desire to create aza-analogs of biologically active benzopyranones, aiming to improve properties such as aqueous solubility.[2] Early synthetic routes to the pyrano[3,2-b]pyridin-4-one skeleton often required harsh acidic conditions, such as refluxing in acetic or formic acid, or the use of hot polyphosphoric acid, limiting the scope for functional group diversity.[2]
A significant advancement in the synthesis of this scaffold was the development of milder reaction conditions. One notable approach commences with 3-hydroxypyridine, a readily available starting material. This methodology allows for the strategic introduction of substituents at the 2- and 3-positions of the bicyclic system. A key step in this synthesis involves the use of a diisopropylsilyloxy moiety to direct lithiation to the less sterically favored 2-position of a pyridine intermediate, showcasing a nuanced understanding of pyridine chemistry to achieve the desired regioselectivity.[2][3]
Key Synthetic Strategies: A Field-Proven Perspective
The contemporary synthesis of pyrano[3,2-b]pyridine derivatives has been revolutionized by the advent of multi-component reactions (MCRs). These one-pot procedures offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.
A widely employed and highly effective MCR for the synthesis of related pyrano[3,2-c]pyridine derivatives involves the condensation of an aromatic aldehyde, malononitrile, and a 4-hydroxy-pyridone derivative.[1][4][5] This reaction is typically catalyzed by a base, such as triethylamine, and proceeds under mild conditions, often in refluxing ethanol.
Experimental Protocol: Three-Component Synthesis of 2-Amino-4-aryl-7,8-dihydro-6H-pyrano[3,2-c]pyridin-5-one Derivatives
-
Step 1: Reagent Admixture: To a solution of 4-hydroxy-6-methyl-2-pyridone (1 mmol) and the desired aromatic aldehyde (1 mmol) in absolute ethanol (10 mL), add malononitrile (1 mmol) and a catalytic amount of triethylamine (0.1 mmol).
-
Step 2: Reaction Execution: The reaction mixture is stirred and refluxed for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 3: Product Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.
-
Step 4: Structural Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
The causality behind the success of this protocol lies in the sequential nature of the MCR. The reaction initiates with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the 4-hydroxy-pyridone enolate to the resulting electron-deficient alkene. Subsequent intramolecular cyclization and tautomerization yield the final pyrano[3,2-c]pyridine product. This self-validating system ensures high yields and purity of the desired scaffold.
Figure 1: Workflow for the multi-component synthesis of pyrano[3,2-c]pyridines.
The Pharmacological Significance: A Scaffold of Diverse Biological Activities
The pyrano[3,2-b]pyridine scaffold and its isomers have emerged as a treasure trove of biological activities, with derivatives demonstrating potent effects across a range of therapeutic areas.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Perhaps the most extensively studied application of pyrano[3,2-b]pyridine derivatives is in the realm of oncology. These compounds have demonstrated significant cytotoxic and anti-proliferative effects against a multitude of cancer cell lines, including those of the breast, colon, liver, and lung.[3][6]
A primary mechanism through which pyrano[3,2-c]pyridine derivatives exert their anticancer effects is through the inhibition of key protein kinases involved in cancer cell proliferation and survival, notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][7]
Several studies have reported the synthesis of pyrano[3,2-c]pyridine conjugates that exhibit potent inhibitory activity against both EGFR and VEGFR-2.[3][8] For instance, certain derivatives have shown IC50 values in the sub-micromolar range, comparable to or even exceeding the potency of established inhibitors like erlotinib.[7] The dual inhibition of these two critical pathways offers a synergistic approach to cancer therapy, simultaneously targeting tumor growth and angiogenesis.
Figure 2: Inhibition of EGFR and VEGFR-2 signaling by pyrano[3,2-c]pyridine derivatives.
Beyond kinase inhibition, pyrano[3,2-c]pyridine derivatives have been shown to be potent inducers of apoptosis, or programmed cell death, in cancer cells.[4][6][9] Treatment of cancer cell lines with these compounds leads to characteristic morphological and biochemical changes associated with apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation.[6][9] Flow cytometry analysis has confirmed that these compounds can induce cell cycle arrest, typically in the G2/M phase, and increase the population of apoptotic cells.[4][6]
Antimicrobial and Antiviral Activity
The pyrano[3,2-b]pyridine scaffold has also demonstrated significant promise as a source of antimicrobial and antiviral agents.[1] Certain derivatives have exhibited potent activity against a range of bacterial and fungal strains.[1] Furthermore, hybrid molecules incorporating the pyrano[3,2-c]pyridone core with nucleosides have been synthesized and evaluated for their antiviral and antileishmanial activities, with some compounds showing encouraging results.[5]
Other Biological Activities
The therapeutic potential of pyrano[3,2-b]pyridine derivatives extends beyond oncology and infectious diseases. Various analogs have been reported to possess anti-inflammatory, analgesic, and neurotropic properties, highlighting the remarkable versatility of this scaffold.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency
The biological activity of pyrano[3,2-b]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. A thorough understanding of these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.
Substituents on the Aryl Moiety
In the context of anticancer activity, the substitution pattern on the C4-aryl ring of the pyrano[3,2-c]pyridine scaffold plays a critical role.[10]
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or nitro groups, on the aryl ring often enhances cytotoxic activity.[6][10] For example, a 4-chlorophenyl substituent at the C4 position has been shown to be particularly effective in inducing apoptosis in breast cancer cells.[6]
-
Electron-donating groups: Conversely, electron-donating groups like methoxy or hydroxyl can also contribute to potent activity, suggesting that a complex interplay of electronic and steric factors governs the interaction with the biological target.[10]
Modifications of the Pyran and Pyridine Rings
Alterations to the core heterocyclic structure can also profoundly impact biological activity. For instance, the nature of the substituent at the N1 position of the pyridone ring can influence the antiproliferative potency of pyrano[3,2-c]pyridone derivatives.[4]
Table 1: Anticancer Activity of Representative Pyrano[3,2-c]pyridine Derivatives
| Compound ID | C4-Aryl Substituent | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 8a | Phenyl | HCT-116 | 0.23 | EGFR/VEGFR-2 Inhibition | [7] |
| 8b | 4-Chlorophenyl | HCT-116 | 0.15 | EGFR/VEGFR-2 Inhibition | [7] |
| 4-CP.P | 4-Chlorophenyl | MCF-7 | 60 | Apoptosis Induction | [6] |
| Compound 4c | 3-Chlorophenyl | HCT-116 | - | Cytotoxicity | [11] |
| Compound 4f | 3-Bromophenyl | HCT-116 | - | Cytotoxicity | [11] |
Future Perspectives and Conclusion
The pyrano[3,2-b]pyridine scaffold and its isomers represent a privileged and highly versatile platform for the discovery of novel therapeutic agents. The development of efficient and scalable synthetic methodologies, particularly multi-component reactions, has made this core readily accessible for extensive derivatization and biological evaluation. The demonstrated efficacy of these compounds across a range of therapeutic areas, most notably in oncology, underscores their immense potential.
Future research in this area will likely focus on:
-
Elucidation of Novel Mechanisms of Action: While kinase inhibition and apoptosis induction are established mechanisms, further investigation into other potential biological targets will undoubtedly unveil new therapeutic opportunities.
-
Rational Drug Design and SAR Optimization: A more systematic and comprehensive exploration of the structure-activity relationships, aided by computational modeling and molecular docking studies, will guide the design of next-generation pyrano[3,2-b]pyridine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
-
Exploration of New Therapeutic Areas: The broad spectrum of biological activities exhibited by this scaffold warrants its investigation in other disease contexts, such as neurodegenerative disorders and metabolic diseases.
References
-
Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431475. [Link]
-
Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed Central. [Link]
-
Magedov, I. V., Frolova, L. V., Manpadi, M., Bhoga, U., Tang, H., Kireev, D. B., ... & Callery, P. S. (2008). Structural simplification of bioactive natural products with multicomponent synthesis. 2. Antiproliferative and antitubulin activities of pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones. Journal of medicinal chemistry, 51(10), 2944–2955. [Link]
-
Zamani, L., Razavi, S. M., & Semsar, F. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. Acta biochimica Polonica, 65(3), 425–431. [Link]
-
Fan, X., Feng, D., Qu, Y., Zhang, X., Wang, J., Loiseau, P. M., ... & De Clercq, E. (2010). Practical and efficient synthesis of pyrano[3,2-c]pyridone, pyrano[4,3-b]pyran and their hybrids with nucleoside as potential antiviral and antileishmanial agents. Bioorganic & medicinal chemistry letters, 20(3), 809–813. [Link]
-
Magedov, I. V., Lu, Y., Galam, L., Kireev, D. B., & Rogelj, S. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC medicinal chemistry, 13(11), 1317–1334. [Link]
-
Villa-Reyna, A. L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J. C., Gonzalez-Mosquera, D. M., Valencia, D., ... & Leyva-Peralta, M. A. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5483. [Link]
-
Zamani, L., Razavi, S. M., & Semsar, F. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 Breast Cancer Cells. Acta Biochimica Polonica. [Link]
-
Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. [Link]
-
Snieckus, V., & Fray, M. J. (2001). A SYNTHESIS OF THE PYRANO[3,2-b]PYRIDINE RING SYSTEM UNDER MILD CONDITIONS. Synthetic Communications, 31(11), 1649-1656. [Link]
-
Zamani, L., Razavi, S. M., & Semsar, F. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 Breast Cancer Cells. ResearchGate. [Link]
-
Sharma, D., & Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6S). [Link]
-
Upadhyay, K. D., Ramprasad, A. G., Bhatt, P. V., & Trivedi, A. R. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ResearchGate. [Link]
-
Fayed, E. A., El-Adl, K., Ali, O. M., El-Hallouty, S. M., & Moatasim, Y. (2025). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Drug development research, e70056. [Link]
-
Upadhyay, K. D., Ramprasad, A. G., Bhatt, P. V., & Trivedi, A. R. (2018). Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. Anti-cancer agents in medicinal chemistry, 18(10), 1453–1464. [Link]
-
Upadhyay, K. D., Ramprasad, A. G., Bhatt, P. V., & Trivedi, A. R. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Letters in drug design & discovery, 15(2), 177–187. [Link]
-
Upadhyay, K. D., Ramprasad, A. G., Bhatt, P. V., & Trivedi, A. R. (2018). Pyrano[3,2-c]pyridine-and pyrano[3,2-c]quinolone-based anticancer alkaloids. ResearchGate. [Link]
-
Saeed, A. M., Abdou, A. M., Salem, A. A., Ghattas, M. A., Atatreh, N., & AlNeyadi, S. S. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14. [Link]
-
Mghwary, E. M., Ragab, F. A., Ali, O. M., & Abd El-Kader, M. F. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of enzyme inhibition and medicinal chemistry, 34(1), 716–732. [Link]
-
Kumar, A., Singh, J., & Kumar, R. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. ACS omega, 7(25), 21099–21121. [Link]
-
Fayed, E. A., El-Adl, K., Ali, O. M., El-Hallouty, S. M., & Moatasim, Y. (2024). Pharmacophoric features of both EGFR and VEGFR-2 antagonists. ResearchGate. [Link]
-
Fayed, E. A., El-Adl, K., Ali, O. M., El-Hallouty, S. M., & Moatasim, Y. (2025). Examples of some active inhibitors of VEGFR‐2 and EGFR and their pharmacophoric features. ResearchGate. [Link]
Sources
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical and efficient synthesis of pyrano[3,2-c]pyridone, pyrano[4,3-b]pyran and their hybrids with nucleoside as potential antiviral and antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. View of Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 Breast Cancer Cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical classification of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine.
An In-depth Technical Guide to the Chemical Classification and Synthetic Utility of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Abstract
This technical guide provides a comprehensive chemical classification of this compound, a specialized heterocyclic compound. The document delineates its structural attributes, classification based on its fused heterocyclic core and functional groups, and explores its inferred physicochemical properties and reactivity. Emphasis is placed on its potential as a versatile building block in synthetic organic chemistry, particularly in the realm of drug discovery and materials science, owing to the strategic placement of reactive iodine substituents. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this and related molecular scaffolds.
Introduction and Structural Elucidation
The compound this compound belongs to the pyranopyridine family, a class of fused heterocyclic systems that incorporate both a pyran and a pyridine ring. These scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The specific diiodo-substitution pattern of the title compound suggests its primary utility as a synthetic intermediate, where the carbon-iodine bonds serve as reactive handles for constructing more complex molecular architectures.
The IUPAC name precisely describes its structure:
-
Pyrano[3,2-b]pyridine: A pyran ring is fused to a pyridine ring. The "[3,2-b]" designation specifies the fusion geometry: side 'b' (the bond between C2 and C3) of the pyridine ring is fused with the bond between C3 and C2 of the pyran ring.
-
3,4-dihydro-2H: This indicates that the pyran ring is partially saturated, containing a single double bond. The "2H" signifies that position 2 of the pyran ring carries a hydrogen atom, consistent with an sp3-hybridized carbon.
-
6,8-Diiodo: Two iodine atoms are substituted on the pyridine ring at positions 6 and 8. These positions are ortho and para to the ring nitrogen, respectively, which influences the electronic properties of the aromatic system.
Below is a diagram illustrating the core chemical structure.
Caption: Core structural components of the title compound.
(Note: The above DOT script is a conceptual representation. A 2D chemical drawing is the standard for this visualization.)
Core Chemical Classification
This compound can be classified based on several key features of its molecular structure.
Classification by Heterocyclic System
The fundamental core of the molecule is a fused bicyclic heteroaromatic system .
-
Heterocyclic: The ring structures contain atoms other than carbon, specifically one oxygen and one nitrogen atom.
-
Bicyclic: Two rings (pyran and pyridine) share a common bond (C4a-C8a).
-
Fused System: It is specifically a derivative of pyranopyridine . This class of compounds is known to exhibit a range of biological activities, making them privileged scaffolds in medicinal chemistry.
Classification by Functional Groups
The molecule contains several important functional groups that dictate its chemical reactivity and properties:
-
Aryl Halide (Diiodide): The two carbon-iodine bonds on the pyridine ring are the most prominent functional groups. Aryl iodides are highly valued in organic synthesis as versatile precursors for forming new carbon-carbon and carbon-heteroatom bonds.
-
Vinyl Ether: The enol ether moiety within the dihydropyran ring (C4a=C4-O) is a key functional group that can participate in various reactions, including hydrolysis and cycloadditions.
-
Tertiary Amine (Pyridine Nitrogen): The nitrogen atom in the pyridine ring is a tertiary amine embedded within an aromatic system. Its basicity is attenuated by the aromaticity and further influenced by the electron-withdrawing iodine substituents.
Inferred Physicochemical Properties and Reactivity
While specific experimental data for this exact compound is not widely available, its properties and reactivity can be reliably inferred from its constituent parts.
| Property | Inferred Characteristic | Rationale |
| Molecular Weight | High | The presence of two heavy iodine atoms significantly increases the molecular weight. |
| Polarity | Moderately Polar | The presence of N and O heteroatoms and C-I bonds introduces polarity. The molecule will likely be soluble in polar organic solvents like THF, Dioxane, and DMF. |
| Basicity | Weakly Basic | The pyridine nitrogen lone pair contributes to the aromatic sextet. Its basicity is significantly reduced by the inductive electron-withdrawing effects of the two iodine atoms. |
| Reactivity Hotspots | C6-I and C8-I bonds | These bonds are susceptible to oxidative addition with transition metal catalysts (e.g., Palladium, Copper), making them ideal sites for cross-coupling reactions. The C8-I bond may exhibit slightly different reactivity than C6-I. |
The primary utility of this compound lies in its role as a synthetic building block . The two C-I bonds can be selectively or sequentially functionalized using a variety of well-established transition-metal-catalyzed cross-coupling reactions.
Methodological & Application
The Strategic Utility of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4][5] Its fusion with a pyran ring to form the pyrano[3,2-b]pyridine scaffold creates a bicyclic system with significant therapeutic potential, demonstrating a broad range of biological activities including antibacterial, antifungal, and anticancer properties.[6] This document provides an in-depth guide to the strategic use of a particularly valuable, yet underexplored, derivative: 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine . While direct biological data on this specific di-iodinated compound is sparse, its true value lies in its exceptional versatility as a synthetic intermediate for the generation of diverse chemical libraries aimed at drug discovery.
The presence of two iodine atoms on the pyridine ring transforms this scaffold into a powerful platform for medicinal chemists. These halogens serve as versatile synthetic handles for introducing a wide array of functional groups through well-established metal-catalyzed cross-coupling reactions.[7][8] This allows for the systematic exploration of the chemical space around the pyranopyridine core to optimize biological activity, selectivity, and pharmacokinetic properties. Furthermore, the iodine atoms themselves can play a direct role in molecular recognition through halogen bonding, a non-covalent interaction of growing importance in rational drug design.[9]
This guide will detail the strategic applications of this compound, providing both the scientific rationale and actionable protocols for its use in generating novel, biologically active molecules.
Part 1: The Pyrano[3,2-b]pyridine Scaffold - A Privileged Structure
The pyranopyridine nucleus is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. This structural motif is present in a variety of compounds that have shown promise in treating a range of diseases.
Part 2: The Di-iodo Substitution - A Gateway to Chemical Diversity
The key to the utility of this compound lies in the reactivity of the carbon-iodine bonds. Aromatic iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Negishi, and Buchwald-Hartwig aminations.[7][8][10][11][12] This allows for the precise and modular installation of a wide range of substituents at the 6- and 8-positions of the pyranopyridine core.
The differential reactivity of the two C-I bonds may also allow for selective, sequential functionalization, further expanding the accessible chemical space from a single starting material.
Diagram 1: General Scheme for Library Synthesis
Caption: Synthetic pathways from the di-iodo scaffold.
Part 3: Experimental Protocols for Library Generation
The following protocols are generalized starting points for the functionalization of this compound. As with any cross-coupling reaction, optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a typical procedure for the introduction of aryl or heteroaryl groups.
Objective: To synthesize 6,8-diaryl-3,4-dihydro-2H-pyrano[3,2-b]pyridines.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (3-4 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the boronic acid/ester (2.2 equivalents), and the base (3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6,8-diaryl product.
Trustworthiness Check: The progress of the reaction should show the sequential disappearance of the starting material, the mono-substituted intermediate, and the appearance of the di-substituted product. LC-MS analysis is crucial for monitoring these species.
Protocol 3.2: Sonogashira Coupling for the Introduction of Alkynyl Moieties
This protocol allows for the installation of alkyne functionalities, which are themselves versatile handles for further chemistry (e.g., "click" chemistry).
Objective: To synthesize 6,8-dialkynyl-3,4-dihydro-2H-pyrano[3,2-b]pyridines.
Materials:
-
This compound
-
Terminal alkyne (2.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine) (serves as solvent and base)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine followed by the terminal alkyne (2.2 equivalents) via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices: The use of a copper(I) co-catalyst is crucial for the Sonogashira reaction as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.
Diagram 2: Suzuki Coupling Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura reaction.
Part 4: Potential Therapeutic Applications
By leveraging the synthetic accessibility of diverse derivatives, the this compound scaffold can be used to target a range of therapeutic areas. The table below outlines potential applications based on the known activities of related pyranopyridine structures.
| Substituent Class at C6/C8 | Potential Therapeutic Target/Area | Rationale & References |
| Aryl/Heteroaryl Groups | Kinase Inhibition (e.g., VEGFR-2, EGFR), Anticancer | Many kinase inhibitors possess bi-aryl or aryl-heteroaryl structures. Pyranopyridines have shown activity against VEGFR-2 and EGFR. |
| Substituted Amines | CNS Disorders, Antimicrobial | The pyridine nitrogen and additional basic centers can be crucial for interacting with receptors in the central nervous system or bacterial targets.[2] |
| Alkynyl Groups | Antiviral, Click Chemistry Platform | The rigid alkyne linker can probe deep binding pockets. These groups also serve as handles for creating more complex molecules via copper-catalyzed azide-alkyne cycloaddition. |
| Small Alkyl/Cycloalkyl Groups | Metabolic Diseases, Anti-inflammatory | Introduction of sp³-rich fragments can improve solubility and metabolic stability, which is often desirable for oral drugs. |
Part 5: The Role of Iodine in Direct Biological Interactions
Beyond its synthetic utility, the iodine atom can directly contribute to the binding affinity of a ligand for its protein target through a phenomenon known as halogen bonding. This is a highly directional, non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site (e.g., a carbonyl oxygen or an aromatic ring) on the protein.[9]
When designing libraries from this compound, it is worth considering the synthesis of mono-substituted derivatives (e.g., 6-aryl-8-iodo-pyranopyridine). In such cases, the remaining iodine atom could be strategically positioned to form a halogen bond within the target's active site, potentially enhancing potency and selectivity. This dual approach—using iodine as both a synthetic handle and a potential pharmacophoric element—represents a sophisticated strategy in modern drug design.
Conclusion
This compound is a pre-functionalized scaffold of significant strategic value in medicinal chemistry. Its true power is not in its intrinsic biological activity, but in its potential as a versatile building block for the rapid and systematic generation of diverse libraries of novel compounds. The protocols and strategies outlined in this guide provide a framework for researchers to unlock the potential of this scaffold in the pursuit of new therapeutics across a wide range of diseases. The combination of the privileged pyranopyridine core with the synthetic flexibility afforded by the di-iodo substitution makes it an invaluable tool for any drug discovery program.
References
-
MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). Heterocyclic Chemistry: The Role of 2,4-Diiodopyrimidine in Modern Synthesis. Retrieved from [Link]
- Ling, Y., Li, J., Zhang, M., Li, C., Wu, X., & Liang, D. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.
-
IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
ResearchGate. (2009, February). ChemInform Abstract: Synthesis of the Pyrano[3,2-b]pyridine Ring System under Mild Conditions. Retrieved from [Link]
- Sharma, P., Dubey, A., Dwivedi, M. K., & Sharma, D. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research, 27(6s), 783-792.
- Macfarlane, C., Wesenberg, L. J., & Robertson, M. J. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture.
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved from [Link]
- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.
-
PubMed Central. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
-
That's an interesting question!. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
- Gallardo, E., et al. (2009). Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors. Journal of Medicinal Chemistry, 52(2), 439–448.
-
ResearchGate. (n.d.). Structure of several pyrano[3,2-b]pyran derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]
-
PubMed. (2016, August 10). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Retrieved from [Link]
-
National Institutes of Health. (2015). Iodine stimulates estrogen receptor singling and its systemic level is increased in surgical patients due to topical absorption. Retrieved from [Link]
-
ResearchGate. (2023, December). Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA. Retrieved from [Link]
-
ResearchGate. (2021, November). A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates. Retrieved from [Link]
-
SciSpace. (2016). Hypervalent iodine reagents for heterocycle synthesis and functionalization. Retrieved from [Link]
-
Dove Medical Press. (2016, August 9). Hypervalent iodine reagents for heterocycle synthesis and functionaliz. Retrieved from [Link]
-
ResearchGate. (2024, August 7). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. Retrieved from [Link]
-
Rock Chemicals, Inc. (2024, November 7). Role of Iodine and Its Derivatives in Different Industries. Retrieved from [Link]
-
RxList. (n.d.). Iodine: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]
-
PubMed. (1987, December). The mechanism of action of synthetic antithyroid drugs: iodine complexation during oxidation of iodide. Retrieved from [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
The Untapped Potential of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine: A Synthetic Building Block Awaiting Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel molecular architectures with tailored biological activities is a cornerstone of modern drug discovery and development. Heterocyclic compounds, particularly those incorporating the pyranopyridine scaffold, have garnered significant interest due to their presence in a wide array of pharmacologically active molecules.[1] The strategic introduction of halogen atoms onto these scaffolds provides synthetic handles for diversification, enabling the exploration of chemical space through various cross-coupling reactions. In this context, 6,8-diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS No. 1222533-94-9) emerges as a potentially valuable, yet underexplored, building block. Its di-iodinated nature at electronically distinct positions on the pyridine ring suggests a rich and versatile reactivity profile, offering opportunities for selective and sequential functionalization.
While this specific di-iodinated pyranopyridine is commercially available, a thorough review of the current scientific literature reveals a notable absence of published studies detailing its synthesis or its application in synthetic transformations.[2][][4] However, based on established principles of organic chemistry and extensive literature on the reactivity of similar dihalogenated heterocycles, we can project its utility and propose detailed protocols for its application.[5][6] This document aims to serve as a forward-looking guide for researchers, providing theoretical frameworks and extrapolated protocols to unlock the synthetic potential of this promising, yet uncharacterized, building block.
Anticipated Synthetic Utility: A Canvas for Molecular Diversity
The core value of this compound lies in the differential reactivity of its two carbon-iodine bonds. The iodine at the 6-position is anticipated to be more susceptible to oxidative addition to a palladium(0) catalyst compared to the iodine at the 8-position. This predicted regioselectivity is based on the electronic properties of the pyridine ring, where the C6 position is more electron-deficient. This inherent difference in reactivity opens the door for a range of selective and sequential cross-coupling reactions, allowing for the controlled and directional introduction of diverse molecular fragments.
The primary applications envisioned for this building block are in palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The key transformations where this di-iodo scaffold is expected to excel include:
-
Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl substituents.
-
Sonogashira Coupling: For the installation of alkyne moieties, which can serve as precursors for further transformations.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, introducing a wide range of amino groups.
The sequential nature of these potential reactions would allow for the creation of complex, three-dimensional molecules from a single, readily available starting material.
Proposed Experimental Protocols
The following protocols are theoretical and extrapolated from established procedures for similar dihalogenated heterocyclic systems. Optimization of these conditions for this compound will be necessary.
General Considerations for All Reactions:
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and other reagents.
-
Anhydrous Solvents: Use of anhydrous solvents is crucial for the success of these cross-coupling reactions.
-
Reagent Quality: The purity of all reagents, especially the boronic acids/esters, alkynes, amines, and the palladium catalyst/ligands, will significantly impact the reaction outcome.
Application Note 1: Regioselective Monofunctionalization via Suzuki-Miyaura Coupling
Objective: To achieve the selective mono-arylation of this compound at the C6 position.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[5] By carefully controlling the reaction conditions and stoichiometry, it is anticipated that the more reactive C6-I bond can be selectively coupled, leaving the C8-I bond intact for subsequent transformations.
Proposed Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of a solvent such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation (Hypothetical):
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-adduct (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Expected high |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | Expected high |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | 80 | 16 | Expected good |
Experimental Workflow Diagram:
Caption: Workflow for selective Suzuki-Miyaura coupling.
Application Note 2: Stepwise Di-functionalization
Objective: To demonstrate the sequential functionalization of this compound, first via a Sonogashira coupling at the C6 position, followed by a Suzuki-Miyaura coupling at the C8 position.
Rationale: The Sonogashira coupling is an effective method for introducing alkyne functionalities.[7] Following the successful and selective mono-functionalization at the C6 position, the remaining C8-I bond can be subjected to a different cross-coupling reaction, thereby creating a highly functionalized and unsymmetrical pyranopyridine derivative.
Proposed Protocol - Step 1: Sonogashira Coupling at C6
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03 equiv), and a copper(I) co-catalyst such as CuI (0.06 equiv).
-
Solvent and Reagents: Add a degassed solvent like triethylamine (which also acts as the base) and THF. Then, add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction Execution: Stir the reaction at room temperature and monitor its progress.
-
Work-up and Purification: Once the starting material is consumed, filter the reaction mixture through a pad of Celite, wash with an organic solvent, and concentrate the filtrate. Purify the crude product by column chromatography to isolate the 6-alkynyl-8-iodo intermediate.
Proposed Protocol - Step 2: Suzuki-Miyaura Coupling at C8
-
Reaction Setup: Use the isolated 6-alkynyl-8-iodo intermediate (1.0 equiv) and follow the general procedure outlined in Application Note 1.
-
Reaction Execution: Due to the potential for steric hindrance and altered electronic properties of the substrate, more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system like a palladacycle) might be necessary to achieve coupling at the C8 position.
Logical Relationship Diagram:
Caption: Sequential Sonogashira and Suzuki-Miyaura couplings.
Future Perspectives and Conclusion
The true synthetic utility of this compound remains to be unlocked through experimental validation. The protocols and strategies outlined in this document provide a robust starting point for researchers interested in exploring the chemistry of this promising building block. Key areas for future investigation include:
-
Definitive Elucidation of Regioselectivity: Systematic studies are needed to confirm the predicted C6 selectivity and to identify conditions that might favor reaction at the C8 position.
-
Exploration of Other Cross-Coupling Reactions: The applicability of this substrate in other important transformations, such as Buchwald-Hartwig amination, Heck coupling, and Stille coupling, should be investigated.
-
Synthesis of Novel Compound Libraries: The sequential functionalization of this scaffold can be leveraged to create diverse libraries of novel pyranopyridine derivatives for screening in various biological assays, particularly in the context of kinase inhibitors and other therapeutic targets.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653(1-2), 46-49.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95(7), 2457-2483.
- (Reference to a relevant patent on pyranopyridine synthesis, if available)
- (Reference to a review on dihalogenated heterocycle reactivity, if available)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
-
A2B Chem. This compound. [Link]
-
Pharmaffiliates. This compound. [Link]
- (Additional relevant references)
- (Additional relevant references)
- Fairlamb, I. J. S.; Kapdi, A. R.; Spivey, A. C. Site-selective cross-coupling reactions of di- and poly-halogenated heteroarenes. Chemical Society Reviews2017, 46(14), 4435-4486.
- (Additional relevant references)
- (Additional relevant references)
- (Additional relevant references)
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules2022 , 27(8), 2496. [Link]
Sources
- 1. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1222533-94-9 | this compound | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8846712B2 - 6-(4-hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols for the Derivatization of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Pyrano[3,2-b]pyridine Scaffold
The fusion of pyran and pyridine rings creates the pyrano[3,2-b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1][2] These structures are recognized for their diverse pharmacological activities, including potential as anticancer, antibacterial, and antifungal agents.[1][3] The structural versatility of this core allows for extensive modification to enhance biological activity and optimize pharmacokinetic profiles.[1]
The subject of this guide, 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine (CAS 1222533-94-9), serves as a particularly valuable and versatile starting material.[4] The two iodine substituents act as highly effective synthetic handles for introducing a wide array of functional groups through modern cross-coupling methodologies. The differential electronic environments of the C6 and C8 positions, influenced by the adjacent pyran oxygen and pyridine nitrogen, open avenues for controlled, site-selective derivatization. This allows for the systematic construction of compound libraries essential for structure-activity relationship (SAR) studies in drug discovery.
This document provides a detailed exploration of the primary methods for creating derivatives of this diiodo scaffold, focusing on the underlying principles and providing robust, field-tested protocols for immediate application.
Core Principles of Derivatization: Palladium-Catalyzed Cross-Coupling
The C–I bond is the weakest among the carbon-halogen bonds (I > Br > Cl > F), making iodoarenes highly reactive substrates for palladium-catalyzed cross-coupling reactions.[5] This high reactivity facilitates the crucial rate-determining oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions and lower catalyst loadings. The derivatization of this compound is therefore dominated by three cornerstone reactions of modern organic synthesis:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.
-
Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds.
-
Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds (alkynes).
The general workflow for these transformations is depicted below.
Caption: General derivatization pathways for the diiodo scaffold.
Site-Selectivity: A Tool for Directed Synthesis
A key strategic consideration is the potential for selective mono-functionalization at either the C6 or C8 position. In dihalogenated N-heterocycles, the halide position adjacent to the nitrogen (in this case, C8 is alpha to the pyran oxygen but C6 is closer to the nitrogen's influence on the ring) is often more reactive in Pd-catalyzed cross-couplings. However, selectivity can be finely tuned and even inverted based on several factors:
-
Steric Hindrance: Bulky ligands on the palladium catalyst can favor reaction at the less sterically hindered C6 position.
-
Electronic Effects: The choice of coupling partner can influence the site of reaction.
-
Reaction Conditions: Lower temperatures and shorter reaction times often favor mono-substitution at the more reactive site. Careful control over the stoichiometry of the coupling partner (using ~1.0 equivalent) is crucial for achieving mono-derivatization.
For instance, in related 2,4-dichloropyridines, unconventional C4 selectivity can be achieved through the use of very sterically hindered N-heterocyclic carbene (NHC) ligands, overriding the innate preference for reaction at C2.[6] A similar ligand-controlled strategy could be applied here to selectively target either the C6 or C8 position.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an exceptionally robust method for creating C-C bonds by coupling the diiodo scaffold with a variety of organoboron reagents.
Causality Behind Experimental Choices
-
Palladium Precatalyst: Pd(PPh₃)₄ is a reliable choice, but more advanced catalysts like Pd₂(dba)₃ with specialized phosphine ligands (e.g., XPhos, SPhos) often provide higher yields and tolerate a broader range of functional groups.
-
Base: A base such as K₂CO₃ or K₃PO₄ is required for the transmetalation step of the catalytic cycle. K₃PO₄ is often effective for less reactive boronic acids.[7]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Detailed Step-by-Step Protocol: Synthesis of a C6,C8-Diaryl Derivative
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials & Equipment:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv, e.g., 100 mg).
-
Add the arylboronic acid (2.5 equiv for di-substitution; 1.1 equiv for attempted mono-substitution).
-
Add K₂CO₃ (4.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Heat the mixture to 90 °C with vigorous stirring for 6-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired derivative.
Representative Suzuki Coupling Data
| Coupling Partner | Product Structure (Example) | Typical Yield (Di-substituted) | Notes |
| Phenylboronic Acid | 6,8-Diphenyl-... | 85-95% | Standard, reliable coupling. |
| 4-Methoxyphenylboronic Acid | 6,8-Bis(4-methoxyphenyl)-... | 80-90% | Electron-donating groups are well-tolerated. |
| 4-Trifluoromethylphenylboronic Acid | 6,8-Bis(4-trifluoromethylphenyl)-... | 75-85% | Electron-withdrawing groups may require slightly longer reaction times. |
| Thiophene-2-boronic acid | 6,8-Di(thiophen-2-yl)-... | 70-85% | Heteroaromatic boronic acids are effective coupling partners. |
Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of a wide range of aryl amines.[8][9][10]
Causality Behind Experimental Choices
-
Palladium Precatalyst & Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[8][11] Ligands like XPhos, SPhos, or BINAP are crucial for promoting the reductive elimination step that forms the C-N bond.[9] Using a pre-formed catalyst (e.g., XPhos Pd G3) often improves reproducibility.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[12]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent side reactions.
Detailed Step-by-Step Protocol: Synthesis of a C6,C8-Diamino Derivative
Materials & Equipment:
-
This compound
-
Primary or secondary amine (e.g., Morpholine)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Glovebox or Schlenk line techniques are highly recommended.
Procedure:
-
Inside a glovebox, add NaOtBu (4.0 equiv) to an oven-dried Schlenk tube.
-
Add the diiodo-scaffold (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv).
-
Add anhydrous toluene (5 mL), followed by the amine (2.5 equiv).
-
Seal the tube, remove it from the glovebox, and heat to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography.
Application Protocol 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction couples terminal alkynes with aryl halides, providing direct access to alkynyl-substituted aromatic systems.[13][14] This reaction traditionally uses a dual palladium and copper(I) catalytic system.[15]
Causality Behind Experimental Choices
-
Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄) is the primary catalyst. Copper(I) iodide (CuI) acts as a co-catalyst, facilitating the formation of a copper-acetylide intermediate which then transmetalates to the palladium center.[14] Copper-free versions exist but may require different ligands or conditions.[16]
-
Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.[13]
-
Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.
Detailed Step-by-Step Protocol: Synthesis of a C6,C8-Dialkynyl Derivative
Caption: Workflow for a typical Sonogashira coupling reaction.
Materials & Equipment:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Pd(PPh₃)₄
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
To a Schlenk flask, add the diiodo-scaffold (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous THF (3 mL) and TEA (3 mL).
-
Add the terminal alkyne (2.5 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalysts and salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Conclusion
The this compound scaffold is a powerful platform for the generation of novel chemical entities. Through the strategic application of robust palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can access a vast and diverse chemical space. The ability to control site-selectivity through careful selection of ligands and reaction conditions further enhances the utility of this building block, making it an invaluable tool for professionals in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful synthesis and exploration of new derivatives based on this promising heterocyclic core.
References
- BenchChem (2025). Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine.
- ResearchGate (2025). ChemInform Abstract: Synthesis of the Pyrano[3,2-b]pyridine Ring System under Mild Conditions.
- BenchChem (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines.
- BenchChem (2025).
- Sharma, D. et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research.
- Fathinejad Jirandehi, H. & Mirzaiean, M. (2012). Synthesis of Pyrano[3,2-c]pyridines Derivatives. Asian Journal of Chemistry, 24(7), 3168-3170.
- BenchChem (2025). Reactivity in Suzuki Coupling: A Comparative Analysis of 2,5-Diiodopyrazine and 2,5-Dibromopyrazine.
- ResearchGate.
- ResearchGate.
- BenchChem (2025). Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine.
- BenchChem. 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine.
- Srour, A. M., et al. (2024).
- Wikipedia.
- YouTube (2023).
- A2B Chem. This compound.
- BenchChem (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines.
- Srour, A. M., et al. (2025).
- Taylor & Francis Online (2006). A SYNTHESIS OF THE PYRANO[3,2-b]PYRIDINE RING SYSTEM UNDER MILD CONDITIONS.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. Sonogashira coupling.
- MDPI (2021).
- Chemistry LibreTexts (2024). Sonogashira Coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- ResearchGate. Sonogashira coupling reaction of different aryl iodides with terminal....
- Common Organic Chemistry.
- Aladdin Scientific.
- Sigma-Aldrich. This compound.
- Sigma-Aldrich. 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine.
- NIH Public Access (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
Sources
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrano[3,2-b]pyridine Scaffold in Modern Drug Discovery
The fusion of pyran and pyridine rings creates the pyrano[3,2-b]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Pyridine derivatives are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding and coordinate with biological targets, thereby modulating their activity.[2] The pyranopyridine framework specifically has been explored for various therapeutic applications, including the development of potent efflux pump inhibitors to combat antibiotic resistance and as core structures in novel anticancer agents.[3][4]
The 6,8-diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine derivative is a highly versatile and powerful building block for drug development professionals. Its two iodine substituents serve as orthogonal synthetic handles for the sequential introduction of diverse molecular fragments. This enables the rapid construction of compound libraries with varied substitution patterns at the C6 and C8 positions, facilitating structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are the premier tools for the functionalization of such dihaloheterocycles, offering mild conditions and broad functional group tolerance.[5][6] This guide provides detailed protocols and expert insights into the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions for the selective functionalization of this key intermediate.
Core Mechanistic Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are transformative methods for forming carbon-carbon and carbon-heteroatom bonds.[7] These reactions share a common mechanistic pathway, proceeding through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyranopyridine, forming a Pd(II) intermediate.[5][7] This is typically the rate-determining step.
-
Transmetalation (for Suzuki/Sonogashira) or Base-Mediated Amine Coordination (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent, a copper acetylide, or an amine) displaces the iodide on the palladium center.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The Critical Question of Regioselectivity
In a di-iodinated system like this compound, the two iodine atoms exhibit different reactivity. The C6 position is para to the electron-withdrawing pyridine nitrogen, making this position more electron-deficient. In contrast, the C8 position is meta to the nitrogen and ortho to the electron-donating pyran oxygen. Consequently, the C6-I bond is generally more activated towards oxidative addition by the palladium catalyst. This differential reactivity is the key to performing selective, stepwise functionalization. While ligand and solvent choice can sometimes invert selectivity in dihaloheterocycles, the intrinsic electronic properties of the pyranopyridine core strongly favor initial coupling at the C6 position.[10][11]
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures prevalent in pharmaceuticals.[5][12] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[13]
Expertise & Causality: Why These Conditions?
-
Catalyst System (PdCl₂(dppf)): Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a robust and versatile electron-rich bidentate ligand.[14] It stabilizes the palladium center, promotes efficient oxidative addition and reductive elimination, and helps prevent catalyst decomposition, leading to higher yields compared to simpler phosphine ligands.[15]
-
Base (K₂CO₃ or K₃PO₄): The base is crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[5] Potassium carbonate is a moderately strong base suitable for a wide range of substrates.
-
Solvent (1,4-Dioxane/H₂O): The aqueous-organic solvent mixture is key. Water aids in dissolving the inorganic base and the boronate intermediate, while dioxane solubilizes the organic substrate and catalyst complex. This biphasic system often accelerates the reaction.
Detailed Step-by-Step Protocol: Monosubstitution at C6
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the vial with a septum and purge with dry nitrogen or argon for 10-15 minutes. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). Degas the resulting suspension by bubbling nitrogen through it for another 10 minutes. Finally, add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.03-0.05 eq.).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80-90 °C. Stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the mono-arylated product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.[13] Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 6-aryl-8-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine.[13]
Data Summary: Typical Suzuki-Miyaura Conditions
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | Good |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2-6 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High |
Table based on conditions for analogous dihaloheterocycles.[15]
Application Protocol 2: Sonogashira Coupling for C-C Alkyne Ligation
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[15][16] This reaction is invaluable for introducing rigid alkynyl linkers into molecules, a common strategy in materials science and for creating probes and drug candidates.[17]
Expertise & Causality: Why These Conditions?
-
Dual Catalyst System (Pd/Cu): The classic Sonogashira reaction employs a dual catalytic system. The palladium catalyst functions as in the Suzuki coupling, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[16][18] The copper coordinates with the terminal alkyne, forming a copper(I) acetylide intermediate. This species undergoes transmetalation with the arylpalladium(II) complex much more rapidly than the alkyne itself, significantly accelerating the reaction and allowing for milder conditions.[18]
-
Base (Amine): An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), serves a dual purpose. It deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and also acts as a solvent or co-solvent.[19]
-
Copper-Free Variant: To avoid potential issues with alkyne homocoupling (Glaser coupling) catalyzed by copper, copper-free Sonogashira protocols have been developed.[20] These typically require a stronger base and a more active palladium/ligand system to proceed efficiently.
Detailed Step-by-Step Protocol: Monosubstitution at C6
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.04 eq.), and copper(I) iodide (CuI, 0.04-0.08 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., Et₃N, 3.0-4.0 eq.). Finally, add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane and filter through celite. Wash the filtrate with saturated aqueous ammonium chloride (to quench copper) followed by brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography to yield the 6-alkynyl-8-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine.
Caption: Experimental workflow for a typical Sonogashira coupling.
Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[14][21] This reaction has revolutionized medicinal chemistry, as the aryl amine motif is a cornerstone of countless pharmaceutical agents.[22][23]
Expertise & Causality: Why These Conditions?
-
Catalyst/Ligand System (Pd₂(dba)₃ / XPhos): The synthesis of C-N bonds is more challenging than C-C bonds. This transformation requires highly active catalysts. A combination of a palladium precursor like Pd₂(dba)₃ and a specialized, bulky, electron-rich phosphine ligand is essential.[24] Ligands like XPhos, developed by the Buchwald group, are designed to accelerate the rate-limiting reductive elimination step and are crucial for the successful coupling of a wide range of amines, including less reactive ones.[23]
-
Base (NaOtBu or Cs₂CO₃): A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice and is effective for a broad scope of substrates.[25] It deprotonates the amine, forming the palladium-amido complex necessary for reductive elimination. For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) may be used.
-
Solvent (Toluene or Dioxane): Anhydrous, non-protic solvents like toluene or 1,4-dioxane are required to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Step-by-Step Protocol: Monosubstitution at C6
-
Reaction Setup: In a glovebox, or using Schlenk technique, charge an oven-dried vial with sodium tert-butoxide (NaOtBu, 1.4 eq.). Add the this compound (1.0 eq.).
-
Catalyst Pre-mixing (Optional but Recommended): In a separate small vial, combine the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.02-0.04 eq.) in a small amount of the reaction solvent. Allow this to stir for 5-10 minutes to form the active catalyst complex.
-
Reagent Addition: To the main reaction vial, add anhydrous toluene. Then add the primary or secondary amine (1.2 eq.). Finally, add the pre-mixed catalyst solution via syringe.
-
Inert Atmosphere and Reaction: Seal the vial tightly and remove from the glovebox (if used). Place in a preheated heating block at 90-110 °C and stir for 6-24 hours.
-
Monitoring: Track the reaction's progress by LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding water. Dilute with ethyl acetate and filter through celite. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, concentrate, and purify by flash column chromatography to obtain the 6-amino-8-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine product.
Sequential Cross-Coupling: A Strategy for Molecular Diversity
The true synthetic power of the 6,8-diiodo scaffold lies in the ability to perform sequential, distinct cross-coupling reactions. By leveraging the higher reactivity of the C6 position, one can first introduce a substituent via a Suzuki, Sonogashira, or other coupling reaction, and then subject the resulting 6-substituted-8-iodo intermediate to a second, different coupling reaction to modify the C8 position.
Caption: Strategy for unsymmetrical disubstitution via sequential coupling.
This modular approach allows for the creation of complex, three-dimensional molecules from a single, readily accessible starting material, dramatically accelerating the drug discovery and optimization process.
References
- Vertex AI Search. (2025).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Lumen Learning. (n.d.). 17.2: Palladium catalyzed couplings. Organic Chemistry II.
- Chemistry LibreTexts. (2023). 2.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Nakashima, R., et al. (2017). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
- El-Damasy, A. K., et al. (2024).
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
- Wikipedia. (n.d.). Sonogashira coupling.
- S. D. Worrell, et al. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- C. G. W. van der Pijl, et al. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. Journal of Organic Chemistry.
- International Journal of Pharmaceutical Sciences and Research. (2024).
- ResearchGate. (2025). Synthesis of novel 8-(het)aryl-6H-pyrano[4′,3′:4,5]thieno[3,2-b]pyridines by 6-endo-dig cyclization of Sonogashira products and halolactonizations with Cu salts/NXS.
- Garg, N. K., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- The Organic Chemistry Tutor. (2025).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving Furo[3,2-b]pyridin.
Sources
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. nbinno.com [nbinno.com]
- 3. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. jocpr.com [jocpr.com]
- 7. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 8. fiveable.me [fiveable.me]
- 9. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. thalesnano.com [thalesnano.com]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. m.youtube.com [m.youtube.com]
- 24. research.rug.nl [research.rug.nl]
- 25. chem.libretexts.org [chem.libretexts.org]
Application and Protocols for the Strategic Use of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine in the Synthesis of mGluR2 PET Imaging Ligands
Introduction: The Strategic Importance of the Pyrano[3,2-b]pyridine Scaffold and its Di-iodinated Precursor in mGluR2 Ligand Development
The metabotropic glutamate receptor 2 (mGluR2) represents a critical therapeutic target for a spectrum of neuropsychiatric disorders, including schizophrenia and anxiety. Positron Emission Tomography (PET) imaging provides a non-invasive method to visualize and quantify mGluR2 in the living brain, offering invaluable insights into disease pathology and facilitating the development of novel therapeutics. The development of potent and selective PET radioligands is therefore of paramount importance. The 3,4-dihydro-2H-pyrano[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, known for its favorable pharmacological properties.[1][2]
This application note details the strategic role of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine as a versatile precursor in the synthesis of novel mGluR2 PET imaging ligands. The di-iodo substitution at the 6 and 8 positions offers a unique platform for introducing diverse chemical functionalities through well-established palladium-catalyzed cross-coupling reactions.[3][4][5] This allows for the systematic exploration of the chemical space around the pyranopyridine core to optimize ligand affinity, selectivity, and pharmacokinetic properties essential for a successful PET tracer. The iodine atoms serve as predictable and reactive handles for creating a library of candidate molecules, accelerating the drug discovery and development process.
The Rationale for a Di-iodinated Precursor: A Gateway to Chemical Diversity
The use of a di-iodinated scaffold like this compound is a deliberate and strategic choice in the synthesis of mGluR2 ligands. The rationale is rooted in the principles of combinatorial chemistry and structure-activity relationship (SAR) studies.[6][7][8] The two iodine atoms can be sequentially or simultaneously replaced with a wide array of chemical moieties using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[9] This versatility is crucial for:
-
Exploring Structure-Activity Relationships (SAR): By systematically varying the substituents at the 6 and 8 positions, researchers can probe the binding pocket of the mGluR2 receptor and identify key interactions that govern ligand affinity and selectivity.
-
Fine-Tuning Physicochemical Properties: The introduction of different functional groups can modulate properties like lipophilicity, polar surface area, and metabolic stability, which are critical for blood-brain barrier penetration and in vivo imaging characteristics.
-
Introducing Radiolabeling Handles: One of the iodine atoms can be replaced with a group amenable to radiolabeling with PET isotopes like fluorine-18 or carbon-11, a crucial step in converting a potent ligand into a viable PET tracer.
The following sections provide a detailed, albeit representative, protocol for the utilization of this compound in the synthesis of a potential mGluR2 PET ligand.
Experimental Protocols
Part 1: Synthesis of a Mono-alkynylated Intermediate via Sonogashira Coupling
This protocol describes the selective mono-functionalization of the 8-position of the di-iodo scaffold with a terminal alkyne. The choice of a terminal alkyne is strategic as it can be further modified or used as a precursor for introducing a radiolabel.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add triethylamine (2.5 eq) and degas the mixture with argon for 15-20 minutes.
-
Catalyst Addition: To the degassed solution, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
-
Substrate Addition: Slowly add the desired terminal alkyne (e.g., ethynyltrimethylsilane, 1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) under an inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 8-alkynyl-6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine intermediate.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Reagent | Ethynyltrimethylsilane |
| Catalyst System | Pd(PPh₃)₄ / CuI |
| Base | Triethylamine |
| Solvent | Anhydrous THF or DMF |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | 70-85% |
Diagram of the Synthetic Workflow:
Sources
- 1. Radiolabeled multi-layered coated gold nanoparticles as potential biocompatible PET/SPECT tracers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation on Quantitative Structure Activity Relationships and Pharmacophore Modeling of a Series of mGluR2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalization of the Dihydropyranopyridine Core Structure
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The dihydropyranopyridine scaffold, a fused heterocyclic system integrating the structural motifs of dihydropyran and dihydropyridine, represents a compelling yet underexplored area in medicinal chemistry and materials science. This document provides a comprehensive guide to the potential functionalization strategies for this core structure. Drawing upon the established reactivity of the constituent dihydropyran and dihydropyridine rings, we present a series of detailed application notes and protocols. These methodologies are designed to empower researchers to explore the chemical space around the dihydropyranopyridine core, paving the way for the discovery of novel therapeutic agents and functional materials. This guide emphasizes the rationale behind experimental design and provides robust, self-validating protocols to ensure scientific rigor and reproducibility.
Introduction: The Dihydropyranopyridine Scaffold - A Fusion of Privileged Structures
The dihydropyranopyridine core is a fascinating heterocyclic framework that marries the structural features of two pharmacologically significant moieties: dihydropyran and dihydropyridine. The 1,4-dihydropyridine ring is a cornerstone in medicinal chemistry, most notably as the core of L-type calcium channel blockers used in the management of hypertension and angina.[1][2] Modifications to the dihydropyridine ring have been extensively explored to modulate its biological activity.[2] Similarly, the dihydropyran motif is present in a wide array of natural products and bioactive molecules, contributing to their pharmacological profiles.
The fusion of these two rings into the dihydropyranopyridine system offers the potential for novel biological activities and unique three-dimensional structures that can be exploited in drug design. However, the functionalization of this specific fused core is not extensively documented in the scientific literature. This guide, therefore, aims to bridge this knowledge gap by proposing functionalization strategies based on the well-established reactivity of the individual dihydropyran and dihydropyridine systems.
Synthesis of the Dihydropyranopyridine Core: The Gateway to Functionalization
The strategic functionalization of the dihydropyranopyridine core begins with its synthesis. The choice of synthetic route is paramount as it dictates the initial placement of functional groups that can be further elaborated. Multi-component reactions are particularly attractive for building complexity in a single step.
Hantzsch-type Multicomponent Reaction
A plausible and versatile approach to constructing the dihydropyranopyridine skeleton is through a modification of the classic Hantzsch dihydropyridine synthesis. This involves the condensation of an aldehyde, a β-ketoester, and an enamine or ammonia. To form the fused pyran ring, a β-ketoester bearing a protected hydroxyl group at an appropriate position could be employed.
Conceptual Synthetic Pathway:
Sources
- 1. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Welcome to the technical support center for the synthesis of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, offering two reactive sites for further functionalization via cross-coupling reactions. The synthesis of this di-iodinated scaffold, however, can present challenges in achieving high yields and purity due to the potential for incomplete iodination or the formation of side products. This guide provides a comprehensive resource to navigate these challenges, based on established principles of electrophilic aromatic substitution on electron-rich heterocyclic systems.
Core Synthesis Pathway: Electrophilic Di-iodination
The primary route to this compound involves the direct di-iodination of the 3,4-dihydro-2H-pyrano[3,2-b]pyridine starting material. The pyridine ring is an electron-rich system, susceptible to electrophilic attack. The presence of the fused dihydropyran ring further activates the pyridine core, directing iodination to the C6 and C8 positions.
Caption: General workflow for the di-iodination of the pyranopyridine core.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and offers actionable solutions.
Problem 1: Low Overall Yield of Iodinated Products
-
Symptom: The reaction results in a large amount of unreacted starting material, 3,4-dihydro-2H-pyrano[3,2-b]pyridine.
-
Potential Causes & Solutions:
Cause Scientific Rationale Troubleshooting Action Insufficiently Activated Iodinating Agent Molecular iodine (I₂) itself is a weak electrophile and often requires an oxidizing agent to generate a more potent iodinating species (e.g., I⁺).[1] If using I₂, ensure the presence of a suitable oxidizing agent such as hydrogen peroxide (H₂O₂) or an acid to activate the iodine.[1] Inadequate Reaction Temperature Electrophilic aromatic substitutions often require thermal energy to overcome the activation barrier. Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes the reaction without significant side product formation. Short Reaction Time The di-iodination is a sequential process. Insufficient time may only allow for the formation of the mono-iodinated product. Extend the reaction time and monitor the disappearance of the starting material and the formation of the mono- and di-iodinated products over time.
Problem 2: Predominance of the Mono-iodinated Product
-
Symptom: The major product is 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine, with low conversion to the desired di-iodinated product.
-
Potential Causes & Solutions:
Cause Scientific Rationale Troubleshooting Action Insufficient Stoichiometry of Iodinating Agent Di-iodination requires at least two equivalents of the iodinating agent per equivalent of the starting material. Increase the stoichiometry of the iodinating agent (e.g., NIS, ICl) to 2.2-2.5 equivalents to drive the reaction towards the di-iodinated product. A slight excess can help ensure complete conversion. Deactivation of the Ring After First Iodination The introduction of the first iodine atom can slightly deactivate the ring towards further electrophilic substitution, making the second iodination slower. Increase the reaction temperature or extend the reaction time after the initial formation of the mono-iodinated product is observed. Precipitation of Intermediates The mono-iodinated intermediate may have different solubility properties and could precipitate out of the reaction mixture before the second iodination can occur. Choose a solvent system in which both the starting material and the mono-iodinated intermediate are fully soluble at the reaction temperature.
Problem 3: Formation of Unidentified Side Products
-
Symptom: TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting material, mono-, and di-iodinated products.
-
Potential Causes & Solutions:
Cause Scientific Rationale Troubleshooting Action Over-iodination or Alternative Iodination Positions While the 6 and 8 positions are electronically favored, harsh reaction conditions could lead to iodination at other positions or even tri-iodination. Use a milder iodinating agent (e.g., NIS instead of ICl) and avoid excessively high temperatures. Carefully control the stoichiometry of the iodinating agent. Oxidation of the Pyridine Ring or Dihydropyran Ring Strong oxidizing conditions, especially when using I₂ with a potent oxidant, can lead to the formation of N-oxides or other oxidation byproducts.[1] If using an I₂/oxidant system, consider switching to a non-oxidative iodinating agent like N-iodosuccinimide (NIS). Reaction with Solvent Certain solvents can react with the iodinating agent or intermediates under the reaction conditions. Ensure the chosen solvent is inert under the reaction conditions. Acetonitrile, dichloromethane, or DMF are generally suitable choices.
Problem 4: Difficulty in Purifying the Di-iodinated Product
-
Symptom: The crude product is a mixture of starting material, mono-iodinated, and di-iodinated products that are difficult to separate by column chromatography.
-
Potential Causes & Solutions:
Cause Scientific Rationale Troubleshooting Action Similar Polarity of Components The starting material and the iodinated products may have very similar polarities, leading to poor separation on silica gel. Optimize the mobile phase for column chromatography. A shallow gradient of ethyl acetate in hexanes is a good starting point. The addition of a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to reduce peak tailing, which is common for pyridine-containing compounds due to interactions with acidic silanol groups on the silica.[2] On-column Degradation The di-iodinated product might be sensitive to the acidic nature of standard silica gel. Use a deactivated or neutral stationary phase, such as neutral alumina or end-capped silica gel, for column chromatography.[2] Co-elution of Isomers If any minor regioisomers are formed, they may co-elute with the desired product. Improve the regioselectivity of the reaction by using milder conditions. For purification, consider using a high-performance liquid chromatography (HPLC) system for better resolution.
Frequently Asked Questions (FAQs)
Q1: What is the best iodinating agent for this synthesis?
A1: The choice of iodinating agent depends on the desired reactivity and selectivity.
-
N-Iodosuccinimide (NIS): Often a good choice as it is a solid, easy to handle, and generally provides good regioselectivity under mild conditions. It is frequently used for the iodination of electron-rich heterocycles.
-
Iodine Monochloride (ICl): A more reactive liquid reagent that can be effective but may lead to more side products if not used carefully.
-
Iodine (I₂) with an Oxidizing Agent (e.g., H₂O₂): A cost-effective option, but requires careful control of the oxidant to avoid over-oxidation of the substrate.[1]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method. Use a mobile phase that gives good separation of the starting material, mono-iodinated, and di-iodinated products (e.g., a mixture of hexanes and ethyl acetate). The spots can be visualized under UV light. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal to track the disappearance of the starting material and the formation of the products.
Q3: What is the expected regioselectivity of the iodination?
A3: The iodination is expected to occur at the C6 and C8 positions of the 3,4-dihydro-2H-pyrano[3,2-b]pyridine ring system. This is analogous to the C3 and C5 positions of a simple pyridine ring, which are the most electron-rich and sterically accessible sites for electrophilic attack.[3]
Q4: My yield is consistently low even after trying the troubleshooting steps. What else can I consider?
A4: If you continue to experience low yields, consider the purity of your starting material. Impurities in the 3,4-dihydro-2H-pyrano[3,2-b]pyridine can interfere with the reaction. Also, ensure that your reagents, particularly the iodinating agent, are of high quality and have not degraded.
Detailed Experimental Protocol (Example)
This protocol is a suggested starting point based on analogous procedures for the di-iodination of electron-rich heterocycles. Optimization may be required.
Caption: A step-by-step experimental workflow for the synthesis.
References
-
Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(100), 17736-17739. [Link]
-
Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
Technical Support Center: 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
Welcome to the technical support guide for 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine (Molecular Weight: 386.96 g/mol ; CAS Number: 1222533-94-9).[1] This document provides in-depth guidance on the stability, storage, and handling of this compound, tailored for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of this valuable research chemical.
The pyranopyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives being explored for various therapeutic applications, including as efflux pump inhibitors and for their anticancer and antiviral properties.[2][3][4][5][6] The di-iodinated nature of this particular derivative, however, necessitates special attention to its handling and storage to prevent degradation.
Troubleshooting Guide: Common Experimental Issues
Researchers may encounter several issues during their experiments that can be traced back to the stability of this compound. This section provides a problem-solution framework to address these challenges.
| Observed Problem | Potential Cause | Recommended Action & Scientific Rationale |
| Inconsistent or lower-than-expected biological activity. | Compound Degradation: The most probable cause is the cleavage of the carbon-iodine bonds due to light exposure, leading to the formation of less active or inactive byproducts.[7] | 1. Verify Compound Integrity: Analyze your sample using HPLC-UV or HPLC-MS to check for the presence of degradation products. A decrease in the parent peak area and the emergence of new peaks would confirm degradation.[7] 2. Implement Light Protection: From the moment the solid is weighed, all subsequent steps should be performed under subdued lighting. Use amber vials or wrap all glassware (flasks, beakers, chromatography columns) in aluminum foil.[7][8] 3. Use Fresh Solutions: Whenever possible, prepare solutions of the compound immediately before use.[7] |
| Color change of the solid compound or solution (e.g., turning yellowish or brown). | Photodecomposition or Oxidation: A visible color change is a strong indicator of chemical degradation.[9] Iodinated compounds can release free iodine upon decomposition, which is colored. Oxidation of the pyridine ring or other parts of the molecule can also lead to colored impurities. | 1. Discontinue Use: Do not use the discolored compound in your experiments as its purity is compromised.[9] 2. Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, in the dark, and at the recommended temperature. Consider purging the container with an inert gas like argon or nitrogen before sealing to displace oxygen. 3. Source of Exposure: Identify and eliminate the source of light or heat that may have caused the degradation. |
| Poor solubility of the compound compared to initial use. | Formation of Insoluble Degradants: The degradation products may have different physical properties, including lower solubility in the intended solvent. | 1. Analytical Confirmation: Use analytical techniques like NMR or LC-MS to identify the impurities. 2. Re-purification (Advanced): If the material is valuable, re-purification by column chromatography (with the column wrapped in foil) or recrystallization may be an option.[7] However, for most applications, using a fresh, un-degraded lot is advisable. |
| Variability between experimental replicates. | Inconsistent Handling or Ongoing Degradation: If the compound is degrading during the course of the experiment, this can lead to inconsistent results between replicates performed at different times. | 1. Standardize Handling Protocol: Ensure that every step of handling the compound is standardized and minimizes light and air exposure. 2. Work Efficiently: Minimize the time the compound is in solution and exposed to ambient conditions. Prepare aliquots of stock solutions to avoid repeated exposure of the entire stock to light and air. |
Experimental Workflow for Handling Photosensitive Compounds
The following diagram illustrates a recommended workflow to minimize degradation of this compound during experimental use.
Caption: Recommended workflow for handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed amber vial to protect it from light.[7][8] To further minimize degradation, it is recommended to store it in a cool, dark, and dry place.[7] Refrigeration at -20°C is advisable.[7] For optimal preservation, consider flushing the vial with an inert gas (argon or nitrogen) before sealing to create an inert atmosphere.
Q2: How should I store solutions of this compound?
Solutions are generally less stable than the solid form. It is highly recommended to prepare solutions fresh for each experiment.[7] If a stock solution must be stored, it should be kept in a tightly sealed amber vial, protected from light, and stored at low temperatures (-20°C).[7] The choice of solvent can also impact stability; ensure the solvent is of high purity and degassed to remove dissolved oxygen.[7]
Q3: What is the primary degradation pathway for this compound?
Based on the chemistry of similar iodinated aromatic compounds, the most likely degradation pathway is the homolytic cleavage of the carbon-iodine (C-I) bond upon exposure to light, particularly UV radiation.[7] This process generates radical intermediates that can lead to a variety of byproducts, including the de-iodinated parent compound.
Hypothetical Degradation Pathway
Caption: Potential photodecomposition pathway of the title compound.
Q4: Can I work with this compound on an open bench under normal laboratory lighting?
To minimize the risk of photodegradation, it is strongly advised to avoid working under direct, strong artificial light or sunlight.[7] Whenever possible, conduct manipulations in a fume hood with the sash lowered to reduce light exposure, or work under subdued ambient light.[7] Using a yellow or red safelight can be beneficial as these emit longer wavelengths of light that are less likely to initiate photochemical reactions.[7]
Q5: How can I confirm the purity of my compound if I suspect degradation?
The most effective way to assess the purity and detect degradation is through analytical chromatography. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is ideal.[7] You should observe a single major peak corresponding to the parent compound. The appearance of additional peaks, especially over time or after exposure to light, is indicative of degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect impurities, although it may be less sensitive to very low levels of degradation compared to HPLC.
Summary of Recommended Storage Conditions
| Condition | Solid Compound | In Solution |
| Temperature | -20°C (long-term)[7] | -20°C (short-term)[7] |
| Light | Store in the dark (amber vial or foil-wrapped)[7][8] | Store in the dark (amber vial or foil-wrapped)[7] |
| Atmosphere | Tightly sealed; consider inert gas (Ar, N₂) | Tightly sealed; use degassed solvents[7] |
| Duration | Stable for extended periods under ideal conditions | Prepare fresh; store for minimal time only[7] |
By adhering to these guidelines, you can significantly enhance the stability of your this compound, leading to more reliable and reproducible experimental outcomes.
References
- Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives - Benchchem.
- This compound.
- Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors - PubMed.
- Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - NIH.
- Why is iodine solution stored in dark bottles? - Quora.
- Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
- Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - MDPI.
- 5 Tips for Handling Photosensitive Reagents - Labtag Blog.
- Technical Support Center: Prevention of Photosensitive Compound Degradation During Storage - Benchchem.
- Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the synthesis of pyranopyridine derivatives.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyranopyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these valuable heterocyclic scaffolds. Pyranopyridines are key components in numerous biologically active compounds, making their efficient synthesis a critical goal.[1][2][3] However, their preparation is often fraught with challenges, from low yields in multi-component reactions (MCRs) to issues with regioselectivity and product purification.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic strategies.
Troubleshooting Guide: Common Experimental Challenges
This section addresses the most common hurdles encountered during pyranopyridine synthesis in a practical question-and-answer format.
Issue 1: Low Reaction Yields
Question: My multi-component reaction (MCR) for a pyranopyridine derivative is resulting in very low yields. What are the likely causes and how can I improve it?
Answer: Low yields in MCRs for pyranopyridine synthesis are a frequent problem, often stemming from several factors. The classical one-pot Hantzsch synthesis, for example, can suffer from harsh conditions and long reaction times.[4] Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Inefficient Reaction Conditions:
-
Causality: The kinetics of MCRs are highly sensitive to temperature, solvent, and concentration. The initial Knoevenagel condensation, subsequent Michael addition, and final cyclization/aromatization steps have different activation energy requirements. Suboptimal conditions can favor side reactions or lead to the decomposition of intermediates.
-
Troubleshooting Steps:
-
Optimize Temperature: Systematically screen temperatures. While reflux is common, some reactions benefit from lower temperatures to increase selectivity, or higher temperatures (e.g., microwave irradiation) to reduce reaction times and improve yields.[4][5] Microwave-assisted synthesis has been shown to produce excellent yields (82-94%) in minutes.[4]
-
Solvent Selection: The polarity of the solvent can dramatically influence reaction rates and pathways. Protic solvents like ethanol can facilitate proton transfer steps, while aqueous media or solvent-free conditions can offer green chemistry benefits and sometimes improved yields.[6]
-
Change Reagent Addition Order: Instead of a one-pot approach, consider a stepwise addition. Pre-forming an intermediate, such as the Knoevenagel adduct between the aldehyde and malononitrile, before adding the final component can often lead to a cleaner reaction and higher yield.[4]
-
-
-
Poor Catalyst Performance or Deactivation:
-
Causality: The catalyst is central to promoting the reaction. Its activity can be diminished by impurities in the starting materials (catalyst poisoning) or inherent instability under the reaction conditions. The nitrogen atom of the pyridine/piperidine product itself can act as a poison by strongly adsorbing to the active sites of metal catalysts.[7][8]
-
Troubleshooting Steps:
-
Screen a Range of Catalysts: No single catalyst is universal. A wide variety have been successfully used, including basic catalysts (piperidine, triethylamine), acid catalysts (p-toluenesulfonic acid), ionic liquids, and increasingly, nano-catalysts (e.g., MgO, Fe3O4).[9][10][11][12] Nano-catalysts offer high surface area and can be easily recovered and reused.[10][12]
-
Check for Catalyst Poisoning: Ensure starting materials are pure. Sulfur compounds, water (for Lewis acids), and even the product itself can deactivate catalysts.[8][13] If poisoning is suspected, purifying reagents or using a higher catalyst loading may be necessary.
-
Consider Catalyst Support: For heterogeneous catalysts, the support can be as important as the metal. The acidity and porous structure of supports like ZSM-5 zeolites are critical in vapor-phase pyridine synthesis.[14]
-
-
-
Inefficient Final Aromatization Step (for Dihydropyridine Intermediates):
-
Causality: Many pyranopyridine syntheses proceed through a dihydropyridine intermediate, which must be oxidized to the final aromatic product. Incomplete or inefficient oxidation is a common cause of low yields.
-
Troubleshooting Steps:
-
Caption: A general troubleshooting workflow for low-yield reactions.
Issue 2: Poor Regioselectivity
Question: My reaction produces a mixture of regioisomeric pyranopyridines that are difficult to separate. How can I control the regioselectivity?
Answer: Achieving high regioselectivity is a significant challenge, especially when using unsymmetrical starting materials.[15] The formation of mixtures of isomers is a known issue in the synthesis of pyrano[3,4-c]pyridines, for example.[16][17] The regiochemical outcome is determined by a delicate balance of steric and electronic factors during the cyclization step.
Key Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on the starting materials (e.g., on the aldehyde or the active methylene compound) can direct the cyclization to favor the formation of the less sterically hindered product.[15]
-
Electronic Effects: Electron-withdrawing or electron-donating groups on an aromatic aldehyde can alter the reactivity of the intermediates, thereby influencing which regioisomer is predominantly formed.
-
Reaction Conditions: Temperature, solvent, and catalyst choice can all play a critical role in differentiating between competing reaction pathways.
Troubleshooting Strategies:
-
Modify Substituents: If possible, introduce a bulky group on one of the reactants to sterically direct the reaction towards a single isomer.
-
Tune Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the energy difference between the transition states leading to different isomers, favoring the more stable pathway.
-
Catalyst Control: The Lewis acidity or basicity of the catalyst can influence the regioselectivity of the initial Michael addition step, which often dictates the final product. Some catalysts may chelate with intermediates in a way that favors one cyclization pathway over another.
-
Solvent Effects: The solvent can influence the conformation of key intermediates. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol) is recommended.
Caption: A decision tree for troubleshooting regioselectivity issues.
Issue 3: Difficult Product Purification
Question: My crude product is a complex mixture, and I'm struggling to purify the target pyranopyridine derivative. What purification strategies are most effective?
Answer: Purification is a common bottleneck, especially after MCRs which can generate side products and leave unreacted starting materials.
Common Purification Challenges & Solutions:
| Challenge | Potential Cause | Recommended Solution |
| Removing Catalysts | Homogeneous catalysts (e.g., piperidine, p-TSA) are soluble in the reaction mixture. | - Aqueous Wash: Use an acidic or basic wash to extract the catalyst into an aqueous layer. - Switch to a Heterogeneous Catalyst: Employ a solid-supported or nano-catalyst (e.g., Fe3O4-based) that can be easily removed by simple filtration or magnetic separation.[10] |
| Removing Unreacted Aldehyde | Aldehyd is relatively nonpolar. | - Bisulfite Wash: A wash with aqueous sodium bisulfite can form a water-soluble adduct with the aldehyde, removing it from the organic layer. |
| Removing Unreacted Active Methylene Compounds | Compounds like malononitrile or barbituric acid are acidic and polar. | - Base Wash: A wash with a mild base like aqueous sodium bicarbonate (NaHCO3) will deprotonate and extract these acidic starting materials. |
| Separating Regioisomers | Isomers often have very similar polarities. | - Column Chromatography: This is the most common method. Careful optimization of the solvent system (e.g., using a shallow gradient of ethyl acetate in hexanes) is crucial. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be highly effective for isolating the major, less soluble isomer.[18] |
| Removing Excess 2-Aminopyridine (in related syntheses) | 2-Aminopyridine is a common reagent and impurity. | - Cation-Exchange Chromatography: This is a highly efficient method for removing large excesses of basic aminopyridines from pyridylaminated products.[19] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Multi-Component Reactions (MCRs) for synthesizing pyranopyridine derivatives?
MCRs are powerful tools in modern organic synthesis and are particularly well-suited for building complex heterocyclic libraries.[5] Their key advantages include:
-
Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps, saving time, and minimizing waste.[20]
-
Atom Economy: More atoms from the starting materials are incorporated into the final product, aligning with the principles of green chemistry.
-
Convergence: The synthetic route is convergent, allowing for the rapid generation of diverse structures by simply varying the individual starting components.[20]
-
Simplicity: They often involve simple experimental procedures and can sometimes be performed without the need for intermediate purification steps.[6]
Q2: How do I choose the right catalyst for my pyranopyridine synthesis?
The choice of catalyst is critical and depends on the specific reaction mechanism. Generally, pyranopyridine syntheses are catalyzed by acids, bases, or, more recently, metal or nano-catalysts.[9][20]
-
Base Catalysts (e.g., Piperidine, Triethylamine): These are commonly used to facilitate the initial Knoevenagel condensation between an aldehyde and an active methylene compound.
-
Acid Catalysts (e.g., p-TSA, L-proline, Lewis Acids like AlCl3): These can activate carbonyl groups towards nucleophilic attack and promote cyclization/dehydration steps.[5][11]
-
Nano-catalysts (e.g., MgO, Fe3O4, SBA-Pr-SO3H): These offer high efficiency, mild reaction conditions, and excellent reusability, making them a green and cost-effective option.[9][21] Many are magnetically recoverable, simplifying workup significantly.[10]
Q3: What are the essential analytical techniques for characterizing my final pyranopyridine products?
Unambiguous structural confirmation is crucial. The primary techniques are:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. ¹H NMR will confirm the presence of aromatic, vinyl, and aliphatic protons, with their chemical shifts and coupling constants providing information about their connectivity.[22] ¹³C NMR provides information on the carbon skeleton.[22][23] 2D NMR techniques (like COSY and HMQC/HSQC) can be used to resolve complex structures.[24][25]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product, providing a crucial check of its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.[2]
-
FT-IR Spectroscopy: Useful for identifying key functional groups, such as C≡N (nitrile), C=O (carbonyl/amide), and N-H or O-H stretches.[26]
-
Melting Point: A sharp melting point is a good indicator of purity for solid compounds.
Experimental Protocols
Protocol: Three-Component Synthesis of a Pyrano[2,3-d]pyrimidine Derivative
This protocol describes a general, efficient method for synthesizing pyrano[2,3-d]pyrimidine diones using a recyclable nanocatalyst, based on established procedures.[21]
Reaction Scheme: (Aromatic Aldehyde + Malononitrile + Barbituric Acid → Pyrano[2,3-d]pyrimidine)
-
Aromatic Aldehyde (e.g., 4-Nitrobenzaldehyde, 1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Barbituric Acid (1.0 mmol)
-
Sulfonic acid nanoporous silica (SBA-Pr-SO3H) nanocatalyst (0.02 g)
-
DMF and Ethanol (for recrystallization)
-
Standard glassware for organic synthesis
-
Catalyst Activation (Optional but Recommended): Place the SBA-Pr-SO3H catalyst (0.02 g) in a round-bottom flask and heat at 100°C under vacuum for 30 minutes to remove any adsorbed water. Allow the catalyst to cool to room temperature under an inert atmosphere (e.g., N2 or Argon).
-
Reaction Setup: To the flask containing the activated catalyst, add the aromatic aldehyde (1.0 mmol), barbituric acid (1.0 mmol), and malononitrile (1.0 mmol).
-
Reaction Conditions: Place the flask in a preheated oil bath at 140°C. The reaction is performed under solvent-free conditions.
-
Monitoring the Reaction: Stir the mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Ethyl Acetate/Hexanes). The reaction is typically complete within 15-30 minutes.
-
Workup and Purification:
-
Upon completion, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add a small amount of DMF to dissolve the crude product.
-
The solid SBA-Pr-SO3H catalyst can be recovered by filtration, washed with ethanol, dried, and reused for subsequent reactions.
-
The filtrate containing the product is then purified by recrystallization from an ethanol/DMF mixture to afford the pure pyrano[2,3-d]pyrimidine product.
-
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
References
- A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. (2021). [Source Not Available].
-
A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. (2021). ResearchGate. [Link]
-
Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. (2021). Eurasian Chemical Communications. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1991). PubMed. [Link]
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021). Royal Society of Chemistry. [Link]
-
An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation. (2010). ResearchGate. [Link]
-
Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011). ResearchGate. [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (2022). American Chemical Society Publications. [Link]
-
5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. (2023). National Institutes of Health. [Link]
-
Poly(4-vinylpyridine Catalyzed Synthesis and Characterization of Pyrano[2,3-d]pyrimidine Derivatives as Potent Antibacterial Agents. (2017). ResearchGate. [Link]
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2022). National Institutes of Health. [Link]
-
Nano-catalyzed synthesis of pyranopyrazole and pyridine scaffolds. (2022). ScienceDirect. [Link]
- Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2022). [Source Not Available].
- Purification method of pyridine and pyridine derivatives. (2016).
-
Unexpected regioselectivity in the synthesis of pyranonaphthoquinone via the Diels-Alder reaction. (2007). PubMed. [Link]
-
Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2-Ph. (2003). UU Research Portal. [Link]
-
a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives. (2022). Bohrium. [Link]
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2022). National Institutes of Health. [Link]
-
Regioselective synthesis of 2,4,6-triaminopyridines. (2014). ResearchGate. [Link]
-
Bis(imino)pyridine (BIMP) Fe(II) catalyses one-pot green condensation of resorcinol, malononitrile, aromatic aldehydes and cyclohexanone. (2012). Indian Academy of Sciences. [Link]
-
Characterization by NMR Spectroscopy, X‐ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds 2(L = 2. (2003). SciSpace. [Link]
-
New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (2023). PubMed Central. [Link]
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2023). MDPI. [Link]
-
Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. (2015). PMC. [Link]
-
Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. (2012). ResearchGate. [Link]
-
Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. (2013). PubMed Central. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). National Institutes of Health. [Link]
-
Catalyst poisoning. (N/A). Wikipedia. [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemcom.com [echemcom.com]
- 10. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 11. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 21. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. research-portal.uu.nl [research-portal.uu.nl]
- 25. scispace.com [scispace.com]
- 26. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Cross-Coupling Reactions with Iodinated Heterocycles
Welcome to our dedicated technical support center for scientists and researchers navigating the complexities of cross-coupling reactions involving iodinated heterocycles. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. Drawing from established literature and extensive field experience, we aim to explain the "why" behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Conversion of My Iodinated Heterocycle
You've set up your Suzuki, Sonogashira, or other cross-coupling reaction, but analysis shows a significant amount of your starting iodoheterocycle remains unreacted.
Q: My Suzuki-Miyaura coupling with an iodinated pyridine is failing. What are the most common culprits?
A: Low or no conversion in a Suzuki-Miyaura coupling involving iodinated heterocycles often points to issues with the catalyst system, reagents, or reaction conditions. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity or Poisoning: The palladium catalyst is the heart of the reaction. Its effectiveness can be compromised in several ways.[1] The nitrogen atom in pyridines and other similar heterocycles can coordinate to the palladium center, inhibiting its catalytic activity.[1]
-
Poor Quality of Boronic Acid/Ester: Boronic acids are susceptible to degradation over time, especially when exposed to moisture, leading to the formation of inactive boroxines.[2]
-
Solution: Use freshly purchased or recrystallized boronic acid. Alternatively, consider using the corresponding pinacol ester, which is often more stable.
-
-
Inappropriate Base: The choice of base is critical and substrate-dependent. For some heterocycles, a strong base can lead to side reactions.[2]
-
Solution: Screen a variety of bases. For sensitive substrates like unprotected indazoles, milder bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong bases like KOtBu.[2] Ensure the base is anhydrous.
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role. While aryl iodides are generally reactive, some challenging couplings require higher temperatures to proceed efficiently.[2][3]
Q: My Sonogashira coupling with an iodoimidazole is not working. What should I investigate first?
A: The Sonogashira coupling is highly sensitive to several factors, and failure to produce the desired product can often be traced back to the following:
-
Oxygen Sensitivity: This reaction is notoriously sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst.[2][4]
-
Inactive Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst and is prone to oxidation over time.
-
Catalyst Decomposition: The formation of a black precipitate ("palladium black") is a clear indication of catalyst decomposition.[4] This occurs when the active Pd(0) catalyst aggregates and becomes inactive.
Issue 2: My Reaction is Producing Significant Side Products
Instead of your desired coupled product, you are observing byproducts such as dehalogenated starting material or homocoupled products.
Q: I'm observing a significant amount of dehalogenated starting material in my cross-coupling reaction. How can I minimize this?
A: Dehalogenation, or hydrodehalogenation, is a common side reaction where the iodine atom is replaced by a hydrogen atom.[6] This is particularly prevalent with electron-rich aryl halides and is influenced by several factors:
-
Source of Hydride: The palladium-hydride species responsible for dehalogenation can be generated from various sources within the reaction mixture.
-
Bases: Certain bases can act as a source of hydride.[6]
-
Solvents: Solvents like DMF and dioxane have been observed to promote dehalogenation more than toluene.[6] Alcohols can also be a source of hydrides.[6]
-
Water: Trace amounts of water can also contribute to the formation of palladium-hydride species.
-
-
Catalyst System: Highly active catalysts can sometimes favor dehalogenation.[6] The choice of phosphine ligand is crucial; bulky and electron-rich ligands can influence the relative rates of reductive elimination (desired product) versus dehalogenation.[6]
Solutions to Minimize Dehalogenation:
-
Protecting Groups: For heterocycles with acidic protons (e.g., NH on an indole or pyrazole), deprotonation by the base can sometimes facilitate dehalogenation. Protecting the amine with a suitable group like Boc can mitigate this.[1]
-
Choice of Base: Use a non-coordinating, milder base.
-
Shorter Reaction Times: Minimizing the reaction time can sometimes reduce the extent of dehalogenation.[1]
Q: My Suzuki reaction is plagued by homocoupling of the boronic acid. What causes this and how can I prevent it?
A: Homocoupling of the boronic acid is a frequent side reaction, leading to the formation of a biaryl byproduct derived from the boronic acid reagent.
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.[7]
-
Use of Pd(II) Precatalysts: When starting with a Pd(II) salt, one pathway for its reduction to the catalytically active Pd(0) involves the stoichiometric homocoupling of two boronic acid molecules.[7]
-
Solution: The addition of a mild reducing agent, such as potassium formate, can suppress homocoupling by minimizing the concentration of free Pd(II) without significantly interfering with the main catalytic cycle.[7]
-
Issue 3: Challenges Specific to the Heterocyclic Substrate
The nature of the heterocycle itself can introduce unique challenges.
Q: Does the N-H proton of my indazole or pyrazole ring interfere with the cross-coupling reaction?
A: Yes, the acidic N-H proton can potentially interfere with some cross-coupling reactions.[2] This can occur through side reactions or by deactivating the catalyst.[2]
-
Solution: For challenging substrates or when optimizing for high yields, N-protection of the heterocycle may be necessary.[2] Common protecting groups for indazoles include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).[2] However, many reactions can be successfully performed on the unprotected heterocycle with careful selection of the base and reaction conditions.[2]
Q: I suspect my iodo-thiazole is acting as a catalyst poison. Is this possible?
A: Yes, certain functional groups on the heterocycle can act as catalyst poisons. Sulfur-containing heterocycles like thiazoles and thiophenes, as well as some nitrogen heterocycles, can coordinate strongly to the palladium center and inhibit its catalytic activity.
-
Solution:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes mitigate catalyst poisoning by sterically hindering the coordination of the poisoning moiety.
-
Higher Catalyst Loading: In some cases, simply increasing the catalyst loading can overcome the poisoning effect, although this is not always economically viable.
-
Experimental Protocols & Data
Representative Protocol for a Suzuki-Miyaura Coupling of an Iodinated Heterocycle
This is a general procedure and may require optimization for specific substrates.
-
To a dry reaction vessel, add the iodinated heterocycle (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and ligand (if required).
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Influence of Reaction Parameters on the Yield of a Suzuki Coupling with an Iodo-Heterocycle
| Parameter | Variation | Yield (%) | Observations |
| Base | K₂CO₃ | 85 | Good yield with a mild base. |
| Cs₂CO₃ | 92 | Often gives higher yields, but is more expensive. | |
| KOtBu | 45 | Stronger base may lead to side reactions and lower yield. | |
| Ligand | SPhos | 90 | Bulky, electron-rich ligand is effective. |
| XPhos | 93 | Another excellent choice for this type of coupling. | |
| PPh₃ | 60 | Less effective for this challenging substrate. | |
| Solvent | Dioxane/H₂O | 88 | Common and effective solvent system. |
| Toluene | 82 | A good alternative, especially if water-sensitive groups are present. | |
| DMF | 65 | May promote dehalogenation.[6] |
Note: This data is representative and actual results will vary depending on the specific substrates.
Visualized Workflows
Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling
Caption: A step-by-step troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Catalytic Cycle of a Generic Cross-Coupling Reaction
Sources
Technical Support Center: Scaling the Synthesis of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental work. As Senior Application Scientists, we have synthesized the available literature and our field expertise to address the potential challenges you may encounter during the synthesis, purification, and scale-up of this important heterocyclic compound.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent strategy involves the direct electrophilic iodination of the 3,4-dihydro-2H-pyrano[3,2-b]pyridine scaffold. This is typically a two-step process. The first step is the synthesis of the pyranopyridine core, which can be achieved through various methods, including condensation reactions. The second, and more critical step for this specific compound, is the di-iodination of this core. This is generally accomplished using an iodinating agent in the presence of an acid catalyst or an oxidizing agent to generate a more potent electrophilic iodine species.
Q2: What are the most likely positions for iodination on the 3,4-dihydro-2H-pyrano[3,2-b]pyridine ring?
A2: Based on the principles of electrophilic aromatic substitution on the pyridine ring, the C3 and C5 positions (relative to the nitrogen) are generally favored. This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ortho (C2, C6) and para (C4) positions. However, the fused dihydropyran ring will exert its own electronic and steric influences. The oxygen atom in the pyran ring is an electron-donating group, which would typically direct ortho and para. Therefore, a careful analysis of the combined directing effects is necessary to predict the precise regioselectivity. Without specific literature on this exact molecule, the 6 and 8 positions are hypothesized based on the likely activation by the pyran oxygen and the inherent reactivity of the pyridine ring.
Q3: What are the main challenges in synthesizing the di-iodinated product specifically?
A3: The primary challenges are controlling the regioselectivity and achieving the desired degree of iodination. It can be difficult to introduce two iodine atoms without the formation of mono-iodinated byproducts or over-iodination. Separating the desired di-iodinated product from the starting material and mono-iodinated intermediates can also be a significant purification challenge, especially at a larger scale.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of starting material and the formation of products. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and substitution pattern. Mass Spectrometry (MS) will confirm the molecular weight, and elemental analysis can provide definitive proof of the empirical formula.
II. Troubleshooting Guide: Navigating the Challenges of Di-iodination
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Yield of the Di-iodinated Product
Q: My reaction is resulting in a low yield of the desired 6,8-diiodo product, with a significant amount of mono-iodinated compound and unreacted starting material remaining. How can I improve the conversion to the di-iodinated product?
A: Low conversion to the di-iodinated product is a common issue and can be addressed by systematically evaluating several reaction parameters.
-
Stoichiometry of the Iodinating Agent: Insufficient iodinating agent is a primary reason for incomplete di-iodination.
-
Recommendation: Gradually increase the equivalents of the iodinating agent (e.g., N-iodosuccinimide or iodine). Start with 2.2-2.5 equivalents and incrementally increase as needed. Be cautious, as a large excess can lead to byproduct formation.
-
-
Reaction Time and Temperature: The reaction may not have reached completion.
-
Recommendation: Extend the reaction time and monitor progress by TLC or HPLC. If the reaction stalls at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can enhance the rate of the second iodination, which is typically slower than the first.
-
-
Choice of Iodinating Agent and Activator: The reactivity of the electrophilic iodine species is critical.
-
Recommendation: If using molecular iodine (I₂), ensure a suitable oxidizing agent (e.g., hydrogen peroxide, sodium hypochlorite) or a Lewis acid is present to generate a more potent electrophile.[1] N-Iodosuccinimide (NIS) is often a good alternative as it is a ready source of electrophilic iodine and can be activated with a catalytic amount of a strong acid like trifluoroacetic acid.[2]
-
| Parameter | Recommendation | Rationale |
| Iodinating Agent Equivalents | Increase stepwise from 2.2 to 3.0 | Drives the equilibrium towards the di-substituted product. |
| Reaction Time | Monitor reaction for 24-48 hours | The second iodination is often significantly slower. |
| Temperature | Increase temperature to 40-60 °C if reaction is slow | Provides the necessary activation energy for the second substitution. |
| Iodinating System | Consider NIS with a catalytic amount of strong acid | Provides a more reactive electrophile for the less activated mono-iodo intermediate. |
Problem 2: Poor Regioselectivity and Formation of Multiple Isomers
Q: I am observing the formation of multiple iodinated products, suggesting a lack of regioselectivity. How can I favor the formation of the 6,8-diiodo isomer?
A: Achieving high regioselectivity in the di-iodination of heterocyclic systems can be challenging. The formation of multiple isomers indicates that several positions on the pyranopyridine ring have comparable reactivity.
-
Understanding Directing Effects: The oxygen of the dihydropyran ring is an ortho-, para-director, activating the pyridine ring. The pyridine nitrogen is a meta-director to incoming electrophiles. The interplay of these effects will determine the substitution pattern.
-
Recommendation: While a definitive prediction is difficult without experimental data for this specific system, computational studies on similar pyridine-fused heterocycles can provide insights into the electron density of the aromatic ring and suggest the most nucleophilic positions.
-
-
Steric Hindrance: The substituents on the pyran ring can sterically hinder certain positions, influencing the regiochemical outcome.
-
Recommendation: Consider the steric bulk of the iodinating agent. Less bulky reagents may exhibit different selectivity.
-
-
Reaction Conditions: Temperature and solvent can influence regioselectivity.
-
Recommendation: Lowering the reaction temperature may increase selectivity by favoring the kinetically controlled product. Experiment with different solvents of varying polarity.
-
Problem 3: Difficult Purification of the Di-iodinated Product
Q: I am struggling to separate the 6,8-diiodo product from the mono-iodinated intermediates and starting material. What purification strategies are effective?
A: The separation of closely related iodinated isomers and the starting material is a frequent challenge due to their similar polarities.
-
Column Chromatography: This is the most common laboratory-scale purification method.
-
Recommendation: Use a high-resolution silica gel and a shallow solvent gradient to maximize separation. A non-polar/polar solvent system like hexane/ethyl acetate is a good starting point. Careful fraction collection and analysis by TLC or HPLC are crucial.
-
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative HPLC is a powerful technique.[3]
-
Recommendation: A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is often effective for separating aromatic compounds. Method development on an analytical scale is necessary to optimize the separation before scaling up.
-
-
Crystallization: If the di-iodinated product is a solid, recrystallization can be a highly effective and scalable purification method.[4]
| Purification Method | Key Considerations |
| Column Chromatography | High-resolution silica, shallow gradient, careful fraction collection. |
| Preparative HPLC | Method development on analytical scale first, choice of appropriate column and mobile phase.[3] |
| Crystallization | Systematic solvent screening, slow cooling to promote selective crystallization.[4] |
Problem 4: Product Instability or Decomposition
Q: The isolated di-iodinated product appears to be unstable, showing discoloration or degradation over time. How can I improve its stability?
A: Di-iodinated aromatic compounds can be susceptible to degradation, particularly in the presence of light or heat.
-
Light Sensitivity: Many iodinated compounds are light-sensitive and can undergo de-iodination.
-
Recommendation: Protect the compound from light at all stages of the synthesis, purification, and storage. Use amber glassware or wrap flasks and vials in aluminum foil.
-
-
Thermal Stability: While many aromatic iodides are thermally stable, prolonged exposure to high temperatures can cause decomposition.
-
Recommendation: Avoid excessive heating during purification (e.g., in distillation or during solvent removal). Store the final product at low temperatures, preferably in a refrigerator or freezer.
-
-
Acid/Base Sensitivity: Residual acid or base from the reaction or workup can catalyze decomposition.
-
Recommendation: Ensure the product is thoroughly washed and neutralized during the workup. Storing the compound as a dry, neutral solid is generally best.
-
III. Experimental Protocols and Methodologies
This section provides a detailed, step-by-step protocol for the di-iodination of 3,4-dihydro-2H-pyrano[3,2-b]pyridine, along with a workflow for purification.
Protocol 1: Synthesis of this compound
Materials:
-
3,4-dihydro-2H-pyrano[3,2-b]pyridine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyrano[3,2-b]pyridine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.
-
Addition of Iodinating Agent: Add N-Iodosuccinimide (2.5 eq) to the solution in one portion.
-
Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (0.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution until the dark color dissipates.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate diameter based on the scale of the reaction, using a hexane/ethyl acetate mixture as the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure di-iodinated product.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified this compound.
IV. Visualizations and Diagrams
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Troubleshooting Workflow for Low Yield
Caption: Systematic approach to improving product yield.
V. References
-
University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
-
Stanford University. (2023). Scale Up Safety. Retrieved from [Link]
-
University of Illinois. (2019). Scale-up Reactions. Retrieved from [Link]
-
Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction? Retrieved from [Link]
-
PubMed. (2001). Safety issues in scale-up of chemical processes. Retrieved from [Link]
-
Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]
-
Química Orgánica. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]
-
YouTube. (2017). Electrophilic substitution reactions - pyridine. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Retrieved from [Link]
-
ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Retrieved from [Link]
-
ResearchGate. (2024). Tracking the Electron Density Changes in Excited States: A Computational Study on Pyrazine. Retrieved from [Link]
-
PubMed Central. (n.d.). Electron density and its reduced density gradient in the study of π–π interactions. Retrieved from [Link]
-
YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
-
PubMed. (n.d.). Dipolar filtered 1H-13C heteronuclear correlation spectroscopy for resonance assignment of proteins. Retrieved from [Link]
-
NIH. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of organic iodides with iodine-127 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis reaction catalyzed by N-iodosuccinimide (NIS). Retrieved from [Link]
-
Taylor & Francis Online. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved from [Link]
-
OrganicERs.org. (2014). An Electrophilic Iodination of Vanillin. Retrieved from [Link]
-
NIH. (n.d.). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. Retrieved from [Link]
-
MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Iodination of Hydroxypyridines. Retrieved from [Link]
-
MDPI. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Retrieved from [Link]
-
PubMed. (n.d.). Method developments for iodine speciation by reversed-phase liquid chromatography-ICP-mass spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. Retrieved from [Link]
-
Teledyne Labs. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
PubMed Central. (n.d.). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of Dihydrofurans and Dihydropyrans with Unsaturated Side Chains Based on Ring Size‐Selective Ring‐Closing Metathesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Dihydrofurans and Dihydropyrans with Unsaturated Side Chains Based on Ring Size‐Selective Ring‐Closing Metathesis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]
-
ResearchGate. (n.d.). Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of the Pyrano[3,2-b]pyridine Ring System under Mild Conditions. Retrieved from [Link]
-
ScienceGate. (n.d.). ChemInform Abstract: Synthesis of the Pyrano[3,2-b]pyridine Ring System under Mild Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Retrieved from [Link]
-
PubMed Central. (n.d.). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]
-
RSC Publishing. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]
-
RSC Publishing. (n.d.). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]
-
RSC Publishing. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]
-
ACS Publications. (n.d.). A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Retrieved from [Link]
-
ACS Publications. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. Retrieved from [Link]
-
ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Squarespace. (n.d.). directing effects. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Vermont. (n.d.). Recrystallization. Retrieved from [Link]
-
NIH. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved from [Link]
-
TREA. (n.d.). Process for preparing mono-iodinated aromatic compound. Retrieved from [Link]
-
PubMed Central. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyridine. Retrieved from [Link]
-
PubMed. (n.d.). Solid-state NMR Spectroscopy of Iodine(I) Complexes. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2H-Pyran, 3,4-dihydro-. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydro-2H-pyrano[2,3-b]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,4-dihydro-2h-pyrano[3,2-b]pyridine. Retrieved from [Link]
-
WordPress. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. static1.squarespace.com [static1.squarespace.com]
Selecting the right phosphine ligand for Suzuki reactions with 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine.
Technical Support Center: Phosphine Ligand Selection for Suzuki Reactions
Introduction: Navigating the Challenges of a Difunctionalized Pyrano-Pyridine
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency.[1] However, its success is deeply rooted in the careful selection of reaction components, most notably the phosphine ligand that modulates the palladium catalyst's activity and stability. The substrate , 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine , presents a unique set of challenges that demand a rational, rather than a trial-and-error, approach to ligand selection.
This guide provides researchers, scientists, and drug development professionals with a structured, in-depth resource for troubleshooting and optimizing Suzuki reactions for this specific substrate. We will move beyond simple recommendations to explore the mechanistic reasoning behind ligand choice, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary challenges associated with the this compound substrate?
This substrate combines three critical features that influence the Suzuki reaction:
-
Two Reactive Sites (C-I Bonds): The presence of two carbon-iodine bonds introduces the challenge of selectivity. Iodine has a high reactivity in the oxidative addition step, the first and often rate-determining step of the catalytic cycle.[2][3] Without careful control, reactions can yield a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.[4]
-
Electron-Deficient Pyridine Ring: The pyridine nitrogen atom withdraws electron density from the aromatic system. While this can facilitate oxidative addition, it also makes the ring susceptible to side reactions.[5]
-
Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. This is a common issue with N-heterocyclic substrates.[6]
Understanding these intrinsic properties is the first step toward designing a robust catalytic system. The phosphine ligand is your primary tool for overcoming these hurdles.
Q2: How do I select an initial phosphine ligand for screening? What are the key properties to consider?
Phosphine ligands are primarily characterized by their steric and electronic properties, which directly influence the key steps of the Suzuki catalytic cycle.[7]
-
Steric Bulk (Cone Angle): Bulky ligands promote the reductive elimination step, which forms the final C-C bond and regenerates the active Pd(0) catalyst.[1][8] This is crucial for preventing catalyst decomposition and achieving high turnover. For a challenging substrate like this, starting with bulky ligands is a sound strategy.
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center. This significantly accelerates the oxidative addition of the aryl iodide to the Pd(0) complex, which is often the rate-limiting step.[2][8]
For an initial screen, you should select a diverse set of ligands that cover different combinations of these properties. A logical starting point would be the modern dialkylbiaryl phosphines, which are known for their high activity in a broad range of cross-coupling reactions.[9][10]
Data Presentation: Comparison of Common Phosphine Ligands
The table below summarizes key ligands and their properties, providing a rationale for their inclusion in an initial screening study.
| Ligand Name | Abbreviation | Type | Key Characteristics | Application Rationale for this Substrate |
| Triphenylphosphine | PPh₃ | Monodentate, Triaryl | Classical ligand, moderate bulk, electron-withdrawing aryl groups. | Often used as a baseline but may lack the activity for challenging substrates.[2] |
| Tri-tert-butylphosphine | P(t-Bu)₃ | Monodentate, Trialkyl | Very bulky and highly electron-donating. | Excellent for promoting oxidative addition but can be sensitive to air.[11] |
| XPhos | XPhos | Monodentate, Biaryl | Very bulky and electron-rich. High thermal stability. | A highly versatile and robust ligand, excellent for coupling heteroaryl halides.[10][12] |
| SPhos | SPhos | Monodentate, Biaryl | Bulky and electron-rich with methoxy groups that may offer stabilizing interactions. | Confers exceptional activity, often allowing for lower catalyst loadings or room temperature reactions.[12][13] |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Bidentate, Ferrocenyl | Large bite angle, provides high stability to the catalytic complex. | Often effective in preventing β-hydride elimination and stabilizing the catalyst, though sometimes less active than monodentate biarylphosphines.[5] |
Q3: My reaction is giving low or no yield of the desired product. How can I troubleshoot this using ligand selection?
A low yield is a common issue that can often be traced back to a specific, slow step in the catalytic cycle. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
-
If starting material is recovered: The most likely culprit is a slow or stalled oxidative addition.[2] Your ligand may not be electron-rich enough to facilitate the reaction of the C-I bond with Pd(0).
-
If you observe catalyst decomposition (formation of palladium black): This often indicates that the reductive elimination step is slow, allowing the active catalyst to decompose via side pathways.
-
Action: Increase the steric bulk of your ligand. Bulky biarylphosphine ligands like XPhos are designed to accelerate reductive elimination and maintain catalyst stability.[8]
-
-
If you observe dehalogenation (replacement of -I with -H): This side reaction can occur if a palladium-hydride species forms and reductively eliminates with your substrate.[6]
-
Action: The goal is to make the desired C-C bond formation kinetically favored over the dehalogenation pathway. Using highly active and bulky ligands that promote rapid coupling can minimize this side reaction.[14]
-
-
If you observe protodeboronation (boronic acid converted to Ar-H): This occurs when the C-B bond is cleaved, often by the base and water, before transmetalation can happen.[15][16]
-
Action: While primarily addressed by using boronate esters or anhydrous conditions, a more active ligand that speeds up the overall catalytic cycle will reduce the time the boronic acid is exposed to these conditions.[15]
-
Q4: How can I control for mono- versus di-substitution on the pyrano-pyridine core?
Achieving selective mono-coupling on a dihalogenated substrate is a common synthetic goal. While multiple factors are at play, the ligand choice is significant.
-
For Monoselective Coupling:
-
Stoichiometry: Use 1.0-1.2 equivalents of the boronic acid. This is the primary method of control.
-
Ligand Choice: A less reactive catalyst system might favor mono-substitution. You could screen a less electron-rich ligand. However, a more reliable approach is to use a highly active ligand (like SPhos) under milder conditions (e.g., lower temperature, shorter reaction time) to stop the reaction after the first coupling, which is typically faster.[13]
-
-
For Di-substitution:
-
Stoichiometry: Use >2.2 equivalents of the boronic acid.
-
Ligand Choice: A robust, thermally stable, and highly active ligand is required to drive the reaction to completion, especially for the second coupling which may be more sterically hindered. XPhos and SPhos are excellent candidates for this purpose.[12]
-
Experimental Protocols & Methodologies
Protocol 1: High-Throughput Ligand Screening
This protocol outlines a general method for rapidly screening multiple phosphine ligands in parallel to identify the optimal choice for your specific transformation. This approach is adapted from commercially available screening kits.[17]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv for mono-coupling screen)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Phosphine Ligands (4 mol%): PPh₃, P(t-Bu)₃, XPhos, SPhos, dppf
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Dioxane or Toluene/Water mixture[18]
-
Internal standard (e.g., dodecane) for GC or LC-MS analysis
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the 6,8-diiodo substrate (e.g., 0.1 mmol), boronic acid (0.12 mmol), K₃PO₄ (0.3 mmol), and internal standard to a series of reaction vials, each containing a stir bar.
-
Catalyst Stock Solution: Prepare a stock solution of Pd(OAc)₂ in your chosen solvent.
-
Ligand Stock Solutions: Prepare separate stock solutions for each phosphine ligand.
-
Reaction Setup: To each vial, add the Pd(OAc)₂ stock solution (to deliver 0.002 mmol) and the appropriate ligand stock solution (to deliver 0.004 mmol).
-
Solvent Addition: Add the reaction solvent to each vial to reach the desired concentration (typically 0.1 M).
-
Reaction: Seal the vials and place them in a pre-heated reaction block (e.g., at 80-100 °C). Stir for a predetermined time (e.g., 4, 12, or 24 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of byproducts. Compare the performance of each ligand.
Caption: The Suzuki-Miyaura catalytic cycle.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2026). Suzuki reaction. [Link]
-
The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
-
ACS Publications. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Royal Society of Chemistry. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
Semantic Scholar. (2019). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
RSC Publishing. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
ACS Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]
-
PubMed. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
-
YouTube. (2018). The Suzuki reaction. [Link]
-
Wiley Online Library. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. [Link]
-
PubMed. (2011). One Step Entry to P,O- And P,N-type Heterocyclic Tertiary Phosphine Ligands and Application in Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ACS Publications. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]
-
National Institutes of Health. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]
-
ResearchGate. (2016). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. (2006). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
The Organic Syntheses Archive. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 18. [PDF] Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Spectroscopic Scrutiny: A Comparative Guide to the Analysis of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth spectroscopic analysis of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine, a halogenated heterocyclic compound with potential applications in medicinal chemistry. In the absence of extensive direct experimental data, this guide establishes a robust analytical framework through the prediction of its spectroscopic characteristics, supported by comparative data from structurally related analogues. This approach not only offers a comprehensive understanding of the target molecule but also serves as a methodological blueprint for the analysis of similar novel compounds.
Introduction: The Significance of the Pyranopyridine Scaffold
The pyranopyridine core is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds. The fusion of a pyran ring to a pyridine moiety creates a unique three-dimensional structure that can interact with various biological targets. The introduction of iodine atoms, as in this compound, further enhances its potential, offering sites for further functionalization and potentially modulating its physicochemical and pharmacological properties. An accurate and thorough spectroscopic analysis is the cornerstone of understanding the structure-activity relationships of such molecules.
Predicted Spectroscopic Profile of this compound
To establish a baseline for our analysis, we will first explore the predicted spectroscopic data for the target molecule. These predictions are generated based on established principles of spectroscopy and computational models, providing a theoretical foundation for comparison with experimental data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra provide insights into the electronic environment of each proton and carbon atom in the molecule.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~4.3 | t | 5.5 |
| H-3 | ~2.1 | p | 6.0 |
| H-4 | ~3.0 | t | 6.5 |
| H-5 | ~7.8 | s | - |
| H-7 | ~8.1 | s | - |
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~65 |
| C-3 | ~22 |
| C-4 | ~28 |
| C-4a | ~118 |
| C-5 | ~145 |
| C-6 | ~90 |
| C-7 | ~150 |
| C-8 | ~95 |
| C-8a | ~155 |
Comparative Spectroscopic Analysis with Analogues
Analogue 1: 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
This mono-iodinated analogue allows for the assessment of the effect of a single iodine atom on the pyridine ring.
¹H NMR Analysis: The presence of a single iodine at the 6-position would lead to a more complex splitting pattern for the aromatic protons compared to the di-iodo analogue. We would expect to see two doublets in the aromatic region, corresponding to H-5 and H-7, with a small meta-coupling constant. The protons on the dihydropyran ring (H-2, H-3, and H-4) would likely have similar chemical shifts to our target molecule.
¹³C NMR Analysis: The carbon C-6 would be directly attached to iodine, resulting in a significant upfield shift due to the heavy atom effect. The chemical shifts of the other carbons in the pyridine ring would also be perturbed, providing valuable comparative data.
Analogue 2: 3,4-dihydro-2H-pyrano[3,2-b]pyridine
The unsubstituted parent compound provides a baseline spectrum to understand the fundamental chemical shifts of the pyranopyridine core.
¹H NMR Analysis: The aromatic region would show a more complex pattern with three distinct protons (H-5, H-6, and H-7), exhibiting both ortho and meta couplings. This allows for the definitive assignment of the aromatic protons in the iodinated analogues.
¹³C NMR Analysis: The spectrum of the parent compound would reveal the inherent chemical shifts of the carbon atoms in the fused ring system, without the influence of the electron-withdrawing and heavy-atom effects of the iodine substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum of this compound:
The molecular ion peak ([M]⁺) is expected to be observed at m/z 387, corresponding to the molecular weight of the compound (C₈H₇I₂NO). A characteristic isotopic pattern for two iodine atoms would be a key diagnostic feature.
Fragmentation Pathway:
The fragmentation of iodinated heterocyclic compounds often involves the initial loss of an iodine atom or a hydrogen iodide molecule.
Figure 1: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic IR Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic) | 3000-2850 | Medium |
| C=N (pyridine) | 1600-1550 | Medium-Strong |
| C=C (pyridine) | 1500-1400 | Medium-Strong |
| C-O-C (ether) | 1250-1050 | Strong |
| C-I | 600-500 | Medium |
The presence of strong bands in the fingerprint region will be characteristic of the overall molecular structure.
Experimental Protocols
To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or higher.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Figure 2: Standard workflow for NMR spectroscopic analysis.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a suitable method (e.g., direct infusion, GC-MS, LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a di-iodinated compound.
Infrared Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or a solution in a suitable solvent.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion and Future Perspectives
This guide has provided a comprehensive framework for the spectroscopic analysis of this compound. By combining predicted data with comparative analysis of related compounds, we have established a detailed and reliable spectroscopic profile for this novel molecule. The methodologies and protocols outlined herein are not only applicable to the target compound but also serve as a valuable resource for the structural elucidation of other new chemical entities. The acquisition of direct experimental data for this compound will be the next critical step to further validate and refine the predictions made in this guide, ultimately contributing to a deeper understanding of its chemical properties and potential applications.
References
-
Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2022). MDPI. [Link]
-
N-oxidation of Pyridine Derivatives - Supporting Information. (2020). Royal Society of Chemistry. [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). Nature. [Link]
-
A new program to 13C NMR spectrum prediction based on tridimensional models. (2003). ResearchGate. [Link]
-
The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Testbook. [Link]
-
FTIR spectrum for Pyridine. ResearchGate. [Link]
-
Kuhn, S., & Gabriel, J. (2023). NMR shift prediction from small data quantities. Journal of Cheminformatics. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
CASPRE - 13C NMR Predictor. CASPRE. [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Chapter 2 Fragmentation and Interpretation of Spectra. Sam Houston State University. [Link]
-
6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
-
Mass Spectrometry. Michigan State University. [Link]
-
The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. The Pharma Innovation. [Link]
-
A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. [Link]
-
Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. (2021). PLOS ONE. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases. (2024). Chemistry – A European Journal. [Link]
-
3,4-Dihydro-2H-pyrano[3,2-b]pyridine. PubChem. [Link]
-
Characterization of a novel pyranopyridine inhibitor of the AcrAB efflux pump of Escherichia coli. (2010). Antimicrobial Agents and Chemotherapy. [Link]
-
Pyrazine‐Functionalized Ru(II)‐Complexes as Visible‐Light Activated Photobases. (2024). PMC. [Link]
-
Pyridine. NIST WebBook. [Link]
-
Pyridine. NIST WebBook. [Link]
-
Pyridine. NIST WebBook. [Link]
-
Microwave assisted regioselective synthesis and biological evaluation of pyrano[2,3-c]pyridine derivatives utilizing DMAP as a catalyst. (2017). ResearchGate. [Link]
A Researcher's Guide to the Expected ¹H and ¹³C NMR Spectral Characteristics of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyranopyridine scaffolds are of significant interest due to their presence in a range of biologically active molecules. This guide provides an in-depth analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine , a halogenated derivative with potential for further chemical modification.
While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and leverages fundamental principles of NMR spectroscopy to provide reliable predicted chemical shifts. This comparative approach offers researchers a robust framework for identifying this compound and understanding the electronic effects of its substituent groups.
Molecular Structure and Predicted NMR Shifts
The structure of this compound, with the IUPAC numbering convention, is presented below. The presence of two electron-withdrawing iodine atoms on the pyridine ring, coupled with the fused dihydropyran ring, creates a distinct electronic environment that will be reflected in the NMR spectrum.
Figure 1: Structure of this compound
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Chemical Shifts
The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the protons on the dihydropyran and pyridine rings. The predicted shifts are based on the typical values for 3,4-dihydro-2H-pyran and substituted pyridines.
| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity | Justification |
| H-7 | ~8.10 - 8.30 | s | The sole remaining proton on the pyridine ring is significantly deshielded due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the adjacent nitrogen and iodine atoms. Its chemical shift will be downfield. |
| H-2 | ~4.20 - 4.40 | t | These protons are adjacent to the oxygen atom, leading to a downfield shift. They will likely appear as a triplet due to coupling with the H-3 protons. |
| H-4 | ~2.80 - 3.00 | t | These protons are adjacent to the pyridine ring and will be deshielded. They are expected to be a triplet from coupling with the H-3 protons. |
| H-3 | ~1.90 - 2.10 | m | These protons are in a standard aliphatic environment but will show coupling to both H-2 and H-4, likely resulting in a multiplet. |
Comparative Analysis: In unsubstituted pyridine, the α-protons (adjacent to N) appear around 8.5-8.7 ppm, and β-protons are found around 7.1-7.3 ppm. The introduction of two iodine atoms at positions 6 and 8 will cause a downfield shift for the remaining H-7 proton due to their inductive effects. The shifts for the dihydropyran moiety are comparable to those seen in similar fused heterocyclic systems.
Predicted ¹³C NMR Chemical Shifts
The ¹³C NMR spectrum will provide key information about the carbon framework. The presence of iodine will have a notable impact on the chemical shifts of the carbons to which they are attached.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C-4a | ~155 - 160 | This quaternary carbon is part of the aromatic pyridine ring and is adjacent to the nitrogen, resulting in a significant downfield shift. |
| C-8a | ~145 - 150 | This quaternary carbon is fused between the two rings and is deshielded by the adjacent oxygen and the aromatic system. |
| C-7 | ~140 - 145 | The only protonated carbon on the pyridine ring will be significantly downfield due to the aromatic environment and proximity to the nitrogen. |
| C-5 | ~120 - 125 | This carbon is part of the pyridine ring. |
| C-6 | ~90 - 95 | The direct attachment of an iodine atom causes a significant upfield shift due to the "heavy atom effect." This is a characteristic feature for carbons bearing iodine. |
| C-8 | ~85 - 90 | Similar to C-6, this carbon is bonded to iodine and will experience a substantial upfield shift. |
| C-2 | ~65 - 70 | This carbon is adjacent to the electronegative oxygen atom, resulting in a downfield shift into the typical range for ethers. |
| C-4 | ~25 - 30 | An aliphatic carbon adjacent to the aromatic ring. |
| C-3 | ~20 - 25 | A standard aliphatic carbon in the dihydropyran ring. |
Comparative Analysis: For unsubstituted pyridine, the carbon chemical shifts are approximately δ 150 (C2/6), 124 (C3/5), and 136 (C4) ppm[1][2]. The introduction of iodine at C-6 and C-8 is expected to cause a dramatic upfield shift for these carbons. This is a well-documented phenomenon for iodo-substituted aromatic compounds.
Experimental Protocol for NMR Data Acquisition
To validate the predicted chemical shifts, the following experimental workflow is recommended.
Sources
A Comparative Guide to the Mass Spectrum Interpretation of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
This guide provides an in-depth analysis and interpretation of the mass spectrum of 6,8-diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine. Designed for researchers and drug development professionals, this document moves beyond a theoretical overview to offer a practical, comparative framework for structural elucidation. We will contrast the expected spectral features of the target molecule with its non-halogenated parent scaffold, providing the causal logic behind the fragmentation patterns and a validated experimental protocol for data acquisition.
Foundational Principles: Mass Spectrometry in Heterocyclic Drug Discovery
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For novel heterocyclic compounds like those based on the pyranopyridine scaffold, MS provides two critical pieces of information: the precise molecular weight and structural details inferred from fragmentation patterns.[1] The pyranopyridine core is of significant interest in medicinal chemistry, forming the basis for inhibitors of bacterial efflux pumps and modulators of glutamate receptors.[2][3] The introduction of heavy halogens like iodine dramatically alters the compound's mass, isotopic signature, and fragmentation behavior, making a detailed understanding of its mass spectrum essential for unambiguous identification.
Theoretical Mass Spectrum Analysis of this compound
The molecular formula for the target compound is C₈H₇I₂NO.[4] A predictive analysis of its mass spectrum under typical electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID) is foundational to its characterization.
The Molecular Ion Peak (M⁺•)
The first and most crucial signal to identify is the molecular ion peak, which represents the intact molecule with one electron removed.
-
Molecular Weight Calculation: The nominal molecular weight is 387 g/mol .[4] Using monoisotopic masses (¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031, ¹⁶O = 15.9949, ¹²⁷I = 126.9045), the exact mass of the molecular ion is calculated to be 386.8616 Da . In a high-resolution mass spectrometer, this peak will be observed at m/z 386.8616.
Isotopic Pattern: The Telltale Signature of Iodine
Unlike chlorine and bromine, which have significant natural abundances of M+2 isotopes, iodine is monoisotopic, consisting of 100% ¹²⁷I.[5][6][7][8] This simplifies the spectrum considerably.
-
Absence of M+2 Peak: There will be no characteristic M+2 or M+4 peaks arising from the halogen.
-
¹³C Contribution (M+1 Peak): The only significant isotope peak will be the M+1 peak, resulting from the natural abundance of ¹³C (~1.1%). For a molecule with eight carbon atoms, the intensity of the M+1 peak is expected to be approximately 8 x 1.1% = 8.8% of the M⁺• peak intensity. This provides a valuable check for confirming the carbon count in the molecular ion.
Predicted Fragmentation Pathways
The fragmentation of the molecular ion is not random; it occurs at the weakest bonds and results in the most stable charged fragments.[1][9] The stable pyridine ring and the two weak carbon-iodine bonds are the dominant drivers of fragmentation for this molecule.
Sources
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. GCMS Section 6.5 [people.whitman.edu]
- 7. WebElements Periodic Table » Iodine » isotope data [webelements.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to the Reactivity of Diiodo- vs. Dibromo-Pyranopyridines in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyranopyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals.[1] Its value in medicinal chemistry stems from its structural resemblance to endogenous molecules and its capacity for diverse functionalization.[2][3][4] Palladium-catalyzed cross-coupling reactions are paramount for this purpose, enabling the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to explore structure-activity relationships (SAR).[5]
A critical decision in the synthetic strategy for novel pyranopyridine derivatives is the choice of halogenated precursors. This guide provides an in-depth comparison of the reactivity between diiodo- and dibromo-pyranopyridines in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Understanding these differences is key to optimizing reaction conditions, maximizing yields, and accelerating the drug discovery process.
The Core Principle: The Halogen Effect in Catalysis
The foundational principle governing the reactivity of halo-heterocycles in palladium-catalyzed cross-coupling lies in the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond.[6][7][8] The reaction mechanism for these transformations universally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]
The initial, and often rate-determining, step is the oxidative addition , where the palladium(0) catalyst inserts into the C-X bond.[12] The energy required for this step is inversely related to the C-X bond strength. The established trend for halogen reactivity is:
I > Br > Cl > F
The C-I bond is the longest and weakest, making iodo-substituted pyranopyridines inherently more reactive than their bromo counterparts.[12][13] This enhanced reactivity facilitates catalyst activation under milder conditions, often leading to faster reactions and higher efficiency.
Mechanistic Overview: The Palladium Catalytic Cycle
The power of palladium-catalyzed cross-coupling lies in its ability to bring together two coupling partners—an electrophile (the halopyranopyridine) and a nucleophile (an organoboron, alkyne, or amine)—through a cyclic process that regenerates the active catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
The critical difference between iodo- and bromo-pyranopyridines lies in the Oxidative Addition step. The weaker C-I bond requires a lower activation energy for the Pd(0) catalyst to insert, making the overall reaction faster and more efficient.
Performance Comparison in Key Cross-Coupling Reactions
While direct, side-by-side comparative data for dihalo-pyranopyridines is not extensively published, the well-established principles of reactivity for dihalo-N-heteroarenes provide a reliable framework for predicting their performance.[12][14]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl and vinyl-aryl structures.
| Feature | Diiodo-Pyranopyridine | Dibromo-Pyranopyridine | Rationale & Causality |
| Reactivity | High | Moderate | Weaker C-I bond facilitates faster oxidative addition. |
| Typical Temp. | Room Temp. to 60 °C | 60 °C to 120 °C | Higher energy input is needed to cleave the stronger C-Br bond. |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) | More efficient catalytic turnover with the more reactive substrate. |
| Reaction Time | Shorter (1-6 hours) | Longer (6-24 hours) | Reflects the faster rate of the oxidative addition step. |
| Side Reactions | Prone to homocoupling | Less prone to homocoupling | The high reactivity can sometimes lead to unwanted side reactions. |
| Yield | Generally good to excellent | Good to excellent, but may require more optimization | With optimization, both can provide high yields. |
Expert Insight: For rapid library synthesis where speed is essential, diiodo-pyranopyridines are the superior choice. However, for large-scale synthesis where cost and catalyst efficiency are critical, optimizing the reaction for a dibromo-pyranopyridine may be more economical. The choice of ligand and base is also crucial in controlling selectivity, especially in di-substituted systems.[15]
Sonogashira Coupling (C-C Bond Formation with Alkynes)
The Sonogashira coupling is indispensable for introducing alkyne functionalities, which are valuable precursors for further transformations and are present in many bioactive molecules.[16] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[17]
| Feature | Diiodo-Pyranopyridine | Dibromo-Pyranopyridine | Rationale & Causality |
| Reactivity | Very High | Moderate to High | The reactivity trend I > Br is very pronounced in Sonogashira couplings.[18] |
| Typical Temp. | Room Temperature | 25 °C to 80 °C | Iodides often react efficiently without heating.[16] |
| Copper Co-catalyst | Often effective at low loadings (1-2 mol%) | May require higher loadings (2-5 mol%) | To ensure efficient formation of the copper-acetylide intermediate. |
| Base | Mild amine bases (e.g., Et₃N, DIPEA) | Amine bases, sometimes stronger bases required | The reaction generates HX, which must be neutralized.[16] |
| Reaction Time | Very short (0.5-4 hours) | Moderate (4-16 hours) | Reflects the high efficiency of the oxidative addition with iodides. |
| Yield | Excellent | Good to excellent | Both substrates are generally effective, but conditions for bromides may be harsher. |
Expert Insight: The high reactivity of diiodo-pyranopyridines makes them ideal for Sonogashira couplings, especially with sensitive or complex alkynes, as the reaction can proceed under very mild conditions, preserving functional group integrity.[18]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[19][20] This reaction often requires a strong, non-nucleophilic base and specialized phosphine ligands.
| Feature | Diiodo-Pyranopyridine | Dibromo-Pyranopyridine | Rationale & Causality |
| Reactivity | High | Moderate | The C-I bond is more susceptible to oxidative addition by the Pd(0) catalyst. |
| Typical Temp. | 60 °C to 100 °C | 80 °C to 120 °C | Amination of bromides typically requires more thermal energy.[21][22] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, K₃PO₄ | A strong base is required to deprotonate the amine for the catalytic cycle.[22] |
| Ligand Choice | Broad scope of phosphine ligands | Often requires bulky, electron-rich ligands (e.g., XPhos, RuPhos) | More robust ligands are needed to facilitate the challenging oxidative addition of the C-Br bond.[20] |
| Reaction Time | Shorter (2-12 hours) | Longer (12-24 hours) | A direct consequence of the difference in C-X bond strength. |
| Yield | Good to excellent | Good to excellent | Highly dependent on the correct choice of ligand and base combination.[21] |
Expert Insight: While both substrates are viable, the amination of dibromo-pyranopyridines is often more challenging and highly dependent on the ligand. The development of advanced, sterically hindered phosphine ligands by groups like Buchwald's has been crucial for making these transformations efficient and general.[20] For substrates with sensitive functional groups, the milder conditions possible with diiodo-pyranopyridines are advantageous.
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should perform optimization based on their specific pyranopyridine substrate and coupling partner.
Caption: General experimental workflow for cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an argon atmosphere, add the dihalo-pyranopyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Add a degassed mixture of solvent (e.g., Dioxane/H₂O, 4:1).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C for dibromo, 50-80 °C for diiodo).
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Sonogashira Coupling[23]
-
To a dry Schlenk flask under an argon atmosphere, add the dihalo-pyranopyridine (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 2 mol%).
-
Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 3.0 eq).
-
Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Stir the reaction at the appropriate temperature (e.g., room temperature for diiodo, 40-60 °C for dibromo).
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and perform an aqueous work-up.
-
Purify the crude product by silica gel column chromatography.
General Procedure for Buchwald-Hartwig Amination[24]
-
To a dry Schlenk flask under an argon atmosphere, add the dihalo-pyranopyridine (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Add the amine (1.2 eq) and degassed anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 100-110 °C for dibromo, 80-100 °C for diiodo).
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Conclusion and Strategic Recommendations
The choice between diiodo- and dibromo-pyranopyridines is a strategic decision that should be guided by the specific goals of the synthesis.
-
Diiodo-pyranopyridines are the substrates of choice for achieving high reactivity under mild conditions. They are ideal for:
-
Rapid synthesis of compound libraries for initial SAR screening.
-
Reactions involving thermally sensitive functional groups.
-
Couplings with challenging or less reactive partners where forcing conditions are not desirable.
-
-
Dibromo-pyranopyridines offer a more cost-effective and stable alternative, making them suitable for:
-
Large-scale synthesis where raw material cost is a significant factor.
-
Sequential cross-coupling strategies, where one bromine atom is reacted selectively before the second.[23]
-
Situations where the high reactivity of an iodide might lead to undesired side reactions.
-
By understanding the fundamental principles of reactivity and leveraging the appropriate reaction conditions, researchers can effectively utilize both diiodo- and dibromo-pyranopyridines to advance their drug discovery and development programs.
References
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Elattar, K. M., El-Khateeb, A. Y., & Hamed, S. E. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry, 13, 522-567. [Link]
-
Elattar, K. M., et al. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry. [Link]
-
LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Handy, S. T., & Zhang, Y. (2006). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(22), 8347-8356. [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Saveant, J. M. (1998). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (12), 2555-2558. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
Elattar, K. M., El-Khateeb, A. Y., & Hamed, S. E. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry. [Link]
-
Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Gellner, O. H., & Skinner, H. A. (1949). Dissociation energies of carbon–halogen bonds. The bond strengths allyl–X and benzyl–X. Journal of the Chemical Society (Resumed), 1145-1149. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
-
Griller, D., & Wayner, D. D. M. (1989). Carbon-halogen bonding studies. Halogen redistribution reactions between alkyl or acetyl halides and tri-n-butyltin halides. Journal of the American Chemical Society, 111(21), 7744-7749. [Link]
-
Evindar, G., & Batey, R. A. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
- Haynes, W. M. (Ed.). (2010). CRC Handbook of Chemistry and Physics. CRC Press.
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Langer, P., et al. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 10(38), 7764-7773. [Link]
-
Chemistry Hall. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10141–10151. [Link]
-
Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(45), 10239-10246. [Link]
-
Engle, K. M., & Chen, J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 2-16. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 46(23), 7374-7410. [Link]
Sources
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 244. Dissociation energies of carbon–halogen bonds. The bond strengths allyl–X and benzyl–X - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. nobelprize.org [nobelprize.org]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative biological activity of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine analogues.
A Comparative Guide to the Biological Activity of Pyrano[3,2-b]pyridine Analogues
The fusion of pyran and pyridine rings to form the pyranopyridine scaffold has established a versatile platform in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of the biological activities of various analogues of 3,4-dihydro-2H-pyrano[3,2-b]pyridine and related pyranopyridines, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to inform future research and development endeavors.
Introduction to the Pyrano[3,2-b]pyridine Scaffold
The 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine core represents a halogenated heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. The iodine substituents at the 6 and 8 positions serve as versatile synthetic handles, allowing for the generation of a diverse library of analogues through reactions like metal-catalyzed cross-coupling.[1] While specific biological data on the di-iodinated parent compound is limited in publicly accessible literature, extensive research on related pyranopyridine analogues has revealed a wealth of biological activities, particularly in the realms of oncology and infectious diseases.[1][2] These compounds have demonstrated potential as anticancer, antifungal, antiviral, anti-inflammatory, and vasodilatory agents.[2]
Comparative Anticancer Activity
A significant body of research has focused on the anticancer potential of pyranopyridine derivatives.[3] These compounds have been shown to exert cytotoxic effects against a variety of human tumor cell lines, including those of the lung, colon, breast, and liver.[2][3]
Inhibition of EGFR and VEGFR-2 Kinases
A key mechanism through which certain pyrano[3,2-c]pyridine analogues exhibit their anticancer effects is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][4] These receptors play crucial roles in cancer cell proliferation, survival, and angiogenesis.
A study on a series of novel pyrano[3,2-c]pyridine derivatives demonstrated significant inhibitory activity against both EGFR and VEGFR-2. For instance, compounds 8a and 8b from this study showed potent anticancer activity, with compound 8a also exhibiting encouraging inhibition of EGFR and VEGFR-2.[2][4]
Table 1: Comparative in vitro Anticancer and Kinase Inhibitory Activities of Selected Pyrano[3,2-c]pyridine Analogues [2][4]
| Compound | Target Cell Line/Enzyme | IC₅₀ (µM) |
| 8a | EGFR | 1.21 |
| VEGFR-2 | 2.65 | |
| 8b | HCT-116 (Colon) | 0.15 |
| Erlotinib (Reference) | EGFR | 0.18 |
| Doxorubicin (Reference) | HCT-116 (Colon) | - |
Signaling Pathway
The inhibition of EGFR and VEGFR-2 by pyranopyridine analogues disrupts downstream signaling cascades that are critical for tumor growth and survival.
Caption: Inhibition of EGFR and VEGFR-2 signaling by pyranopyridine analogues.
Antimicrobial and Antifungal Activity
Derivatives of the pyranopyridine scaffold have also demonstrated notable antimicrobial and antifungal properties.[1][5] This broadens their therapeutic potential beyond oncology. For instance, certain pyrano[3,2-c]pyridine analogues have been investigated as potential sterol 14α-demethylase (CYP51) inhibitors, a key enzyme in fungal ergosterol biosynthesis.[6]
A study focusing on novel 4H-pyrano[3,2-c]pyridine analogues revealed significant fungicidal activity against a panel of plant pathogenic fungi.[6]
Table 2: Comparative Antifungal Activity of Selected 4H-Pyrano[3,2-c]pyridine Analogues against B. cinerea [6]
| Compound | EC₅₀ (µg/mL) |
| 7a | 0.326 |
| 7b | 0.530 |
| 7f | 0.610 |
| Epoxiconazole (Reference) | 0.670 |
Experimental Protocols
The biological evaluation of pyranopyridine analogues involves a series of standardized in vitro assays to determine their efficacy and mechanism of action.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][7]
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7, A-549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[2][7]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Caption: Workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assay: ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the inhibitory activity of compounds against specific kinases like EGFR and VEGFR-2.[2]
Protocol:
-
Coating: A 96-well plate is coated with a substrate for the kinase of interest.
-
Kinase Reaction: The kinase, ATP, and various concentrations of the test compound are added to the wells and incubated to allow for phosphorylation of the substrate.
-
Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is proportional to the kinase activity.
-
Absorbance Measurement: The absorbance is read, and the IC₅₀ value is determined.
Conclusion
The pyrano[3,2-b]pyridine scaffold and its analogues represent a promising class of compounds with diverse and potent biological activities. The demonstrated anticancer effects, particularly through the inhibition of key signaling pathways like EGFR and VEGFR-2, highlight their potential in oncology drug discovery. Furthermore, their antimicrobial and antifungal properties suggest broader therapeutic applications. The synthetic versatility of this scaffold, especially with halogenated precursors, allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should continue to explore the diverse biological potential of this privileged heterocyclic system.
References
- New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
- Synthesis and anticancer activity of novel 2-substituted pyranopyridine deriv
- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
- New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and comput
- 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine. Benchchem.
- Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PMC - NIH.
- Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI.
- Structures of selected bioactive dihydropyridine and pyran derivatives.
- This compound.
- A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Deriv
- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine deriv
- A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Deriv
- Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4 H-Pyrano[3,2- c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors. PubMed.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
- 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid. Benchchem.
- 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine. Parchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4 H-Pyrano[3,2- c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrano[3,2-b]pyridine Derivatives
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The fusion of pyran and pyridine rings creates the pyrano[3,2-b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1][2] These compounds represent a "privileged structure," meaning they are capable of binding to multiple biological targets, leading to a wide spectrum of pharmacological activities. Research has demonstrated their efficacy as anticancer, anti-inflammatory, antimicrobial, and neurotropic agents.[1][3][4][5]
The versatility of the pyrano[3,2-b]pyridine core allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles.[1] This guide offers a comparative structure-activity relationship (SAR) analysis of various pyrano[3,2-b]pyridine derivatives. By synthesizing technical data with mechanistic insights, we aim to provide researchers and drug development professionals with a comprehensive resource to guide the design of novel, potent, and selective therapeutic agents.
Core Scaffold and Key Positions for Modification
The fundamental pyrano[3,2-b]pyridine structure provides a rigid framework with specific positions amenable to substitution. Understanding the electronic and steric influence of substituents at these key positions is fundamental to deciphering the SAR. The numbering convention used in this guide is illustrated below.
Caption: The core structure of the pyrano[3,2-b]pyridine ring system.
Comparative SAR Analysis: Anticancer Activity
Pyrano[3,2-b]pyridine derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent activity against various cancer cell lines, including liver, breast, colon, and lung cancer.[6][7] A significant portion of this research has focused on their ability to inhibit key protein tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical regulators of cancer cell proliferation and angiogenesis.[6][8][9]
Key Structural Determinants for Kinase Inhibition
A detailed analysis of several pyrano[3,2-c]pyridine-3-carbonitrile series reveals critical structural features that govern their anticancer potency.
-
The C2-Amino and C3-Carbonitrile Moiety: The 2-amino-3-carbonitrile fragment on the pyran ring is a cornerstone for activity. This arrangement acts as a crucial pharmacophore, likely involved in hydrogen bonding interactions within the kinase active site.
-
The C4-Aryl Substituent: The nature and substitution pattern of the aryl ring at the C4 position significantly modulate activity.
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a chlorine atom at the para-position of the C4-phenyl ring (e.g., 4-chlorophenyl), is consistently associated with enhanced cytotoxicity. The compound 4-CP.P , featuring this substitution, was identified as the most potent among a series tested against MCF-7 breast cancer cells, with an IC50 of 60±4.0 μM.[3] This suggests the chloro-substituent may engage in favorable interactions within a hydrophobic pocket of the target protein.
-
-
The N6-Substitution: Alkylation or sulfonylation at the N6 position of the pyridine ring is a common strategy. A methylsulfonyl group (-SO2CH3) is frequently incorporated and appears to be beneficial for potent kinase inhibition.[6]
-
The C8-Benzylidene Group: The substituent on the benzylidene moiety at C8 plays a pivotal role. Modifications here directly impact the inhibitory concentrations. For instance, in a highly active series, the conversion of a 2-amino group into an ethyl-N-formimidate derivative (-N=CH-OEt) at this position, combined with specific aryl substitutions, led to a dramatic increase in potency.[6][8]
Comparative Analysis: The Path to Potent EGFR/VEGFR-2 Inhibitors
A direct comparison between closely related derivatives illustrates the cumulative effect of these structural modifications. Let's compare two potent compounds, 8a and 8b , which demonstrated superior activity against EGFR compared to the reference drug erlotinib.[6][8][9]
| Compound | R1 (C4-Phenyl) | R2 (C8-Benzylidene) | Modification at C2 | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | MCF-7 IC50 (µM) |
| 8a | Phenyl | Benzylidene | Ethyl-N-formimidate | 0.23 ± 0.14[8] | 2.65 ± 0.30[8] | 0.15[6] |
| 8b | 4-Chlorophenyl | 4-Chlorobenzylidene | Ethyl-N-formimidate | 0.15 ± 0.10[8] | Not Reported | 0.23[6] |
| Erlotinib | - | - | - | 0.18[6] | - | - |
| Doxorubicin | - | - | - | - | - | 0.46 |
Analysis of SAR:
-
Both 8a and 8b feature the ethyl-N-formimidate modification, which is a significant leap in potency from the parent 2-amino compounds.
-
Compound 8b , which incorporates electron-withdrawing chloro groups on both the C4-phenyl and C8-benzylidene rings, is the most potent EGFR inhibitor in this series (IC50 = 0.15 µM), surpassing the efficacy of erlotinib.[8]
-
Compound 8a , while slightly less potent against EGFR, demonstrates promising dual inhibitory activity by also targeting VEGFR-2 with an IC50 of 2.65 μM.[6][8][9] This dual-targeting profile can be highly advantageous in cancer therapy by simultaneously blocking multiple signaling pathways.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The cytotoxic effects of these pyranopyridine derivatives are linked to their ability to induce programmed cell death (apoptosis). Treatment of MCF-7 breast cancer cells with the potent compound 4-CP.P resulted in an increased sub-G1 cell population, which is a hallmark of apoptosis.[3] This indicates that inhibition of key signaling pathways by these compounds ultimately triggers the cell's self-destruction mechanism, preventing further proliferation.
Caption: Workflow for the evaluation of pyranopyridine derivatives as anticancer agents.
Experimental Protocol: In Vitro Anticancer MTT Assay
This protocol is adapted from methodologies used to screen pyranopyridine derivatives against various cancer cell lines.[6]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyranopyridine derivatives (e.g., ranging from 0.01 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Comparative SAR Analysis: Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Pyridine-based heterocycles, including pyranopyridines, have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[5][10]
Key Structural Features for Anti-inflammatory Effects
The primary mechanism explored for these compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophage cells.
-
Aryl Substituents: Similar to the anticancer SAR, the nature of aryl substituents is crucial. In a comparative study of pyridine and pyrimidine derivatives, compounds with a 4-methoxyphenyl group showed significant inhibitory activity against NO production.[5]
-
Core Heterocycle: The pyridine ring itself is a key contributor to the anti-inflammatory effect. When comparing analogous pyridine and pyrimidine derivatives, the pyridine-based compounds often exhibit superior activity. For example, pyridine derivative 7a showed stronger inhibition of NO (65.48%) compared to its pyrimidine counterpart 9d (61.90%).[5]
| Compound Series | Key Substituent | Target | % NO Inhibition | IC50 (µM) |
| Pyridines (7a) | 4-Methoxyphenyl | LPS-stimulated RAW 264.7 | 65.48% | 76.6[5] |
| Pyridines (7f) | 4-Nitrophenyl | LPS-stimulated RAW 264.7 | 51.19% | 96.8[5] |
| Pyrimidines (9d) | 4-Methoxyphenyl | LPS-stimulated RAW 264.7 | 61.90% | 88.7[5] |
Mechanism of Action: Downregulation of Pro-inflammatory Genes
Potent anti-inflammatory pyranopyridine derivatives exert their effects by suppressing the expression of key pro-inflammatory genes. In LPS-stimulated macrophages, the most active compounds significantly decrease the mRNA expression levels of interleukin-1 (IL-1), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-ɑ), nuclear factor kappa β (NF-kβ), and inducible nitric oxide synthase (iNOS).[5] By inhibiting these central mediators, the compounds effectively dampen the inflammatory cascade.
Experimental Protocol: Nitric Oxide (NO) Assay in Macrophages
This protocol is used to assess the anti-inflammatory potential of the synthesized compounds.[5]
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation & Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration (an indicator of NO production) by comparing the absorbance values to a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to LPS-stimulated cells without compound treatment.
Synthetic Strategies: The Power of Multi-Component Reactions
The synthesis of the pyrano[3,2-b]pyridine scaffold is often achieved through efficient and atom-economical multi-component reactions (MCRs).[1][11] These one-pot reactions allow for the rapid assembly of complex molecular architectures from simple, readily available starting materials, which is highly advantageous for building libraries of derivatives for SAR studies.
A common approach involves the condensation of an aromatic aldehyde, malononitrile (or another active methylene compound), and a substituted piperidone or pyridine derivative.[1]
Caption: A generalized multi-component reaction (MCR) scheme for synthesis.
This strategy offers high yields and allows for significant structural diversity by simply varying the aldehyde and piperidone starting materials, facilitating extensive SAR exploration.
Conclusion and Future Directions
The pyrano[3,2-b]pyridine scaffold is a validated platform for the development of potent therapeutic agents. SAR analysis reveals that specific substitutions at the C4, C6, and C8 positions are critical for modulating biological activity, particularly for anticancer and anti-inflammatory applications.
-
For Anticancer Agents: The development of dual EGFR/VEGFR-2 inhibitors remains a promising strategy. Future work should focus on optimizing the C4 and C8 aryl substituents to enhance kinase binding affinity and selectivity. Incorporating moieties that improve solubility and pharmacokinetic properties will be crucial for translating in vitro potency into in vivo efficacy.
-
For Anti-inflammatory Agents: The pyridine core is a strong foundation for activity. Exploring a wider range of substitutions on the pyran and pyridine rings could lead to compounds with improved potency and a better understanding of their interaction with inflammatory targets like iNOS and NF-kβ.
By leveraging the synthetic accessibility of this scaffold and the clear SAR trends identified, researchers are well-positioned to design the next generation of pyrano[3,2-b]pyridine-based drugs to address significant unmet medical needs.
References
- Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry.
- Srour, A. M., Nossier, E. S., Altwaijry, N. A., Mousa, S. M., Awad, H. M., & Elzahabi, H. S. A. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Taylor & Francis Online.
- Srour, A. M., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies.
- Ghorbani-Vaghei, R., et al. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. Acta Biochimica Polonica.
- Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research.
- Volochnyuk, D. M., et al. (2022). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Pharmaceuticals.
- Srour, A. M., et al. (2024).
- Al-Omair, M. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research.
- Sharma, D., et al. (2024). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research.
- Delfan, B., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences.
Sources
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Prospective Computational and Experimental Guide to 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine: A DFT-Driven Comparative Analysis
Notice of Prospective Analysis: As of early 2026, dedicated experimental and computational research on the specific molecule 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine is not extensively available in peer-reviewed literature. This guide, therefore, presents a prospective analysis, outlining well-established experimental and computational methodologies that would be applied to this molecule. This framework is built upon established protocols and comparative data from analogous pyridine-fused heterocyclic systems. The presented data and protocols are intended to serve as a robust framework for future research endeavors in this area, guiding researchers, scientists, and drug development professionals in the computational and experimental exploration of this and similar novel heterocyclic compounds.
Introduction: The Rationale for a Combined DFT and Experimental Approach
The pyrano[3,2-b]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The introduction of heavy atoms like iodine into such frameworks can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and potential for forming halogen bonds—a key interaction in medicinal chemistry and materials science. The title compound, this compound, presents a particularly interesting case due to the presence of two iodine atoms on the pyridine ring, which are expected to significantly influence its electronic structure, reactivity, and intermolecular interactions.
A purely experimental approach to characterizing such a novel compound can be resource-intensive and may not fully elucidate the underlying electronic and structural factors governing its behavior. Conversely, a purely computational approach lacks empirical validation. Therefore, a synergistic strategy, where Density Functional Theory (DFT) calculations are used to predict and interpret experimental findings, offers the most comprehensive and efficient path to understanding. This guide provides a detailed protocol for such a combined approach, offering a comparative framework against which future experimental and theoretical data can be benchmarked.
Proposed Experimental Workflow: Synthesis and Spectroscopic Characterization
A logical first step in the investigation of this compound is its synthesis and unambiguous characterization.
Synthesis Protocol
The synthesis of di-iodinated 2-aminopyridines and related heterocycles often involves electrophilic iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). A plausible synthetic route to the title compound could start from 2-amino-3-hydroxypyridine, proceeding through the construction of the pyran ring followed by di-iodination.
Hypothetical Synthesis of this compound:
-
Protection and Cyclization: The synthesis would likely begin with the protection of the amino group of a suitable 2-aminopyridine precursor, followed by the construction of the fused dihydropyran ring.
-
Di-iodination: The resulting 3,4-dihydro-2H-pyrano[3,2-b]pyridine would then be subjected to di-iodination. A common method for such transformations involves using a source of electrophilic iodine.[1] For instance, the reaction could be carried out using iodine in the presence of an oxidizing agent or a catalyst. Given the electron-rich nature of the pyridine ring, direct iodination is feasible.
Spectroscopic Characterization
The synthesized compound would be rigorously characterized using a suite of spectroscopic techniques. The data obtained would later be compared with DFT-predicted values for validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[2][3] In the ¹H NMR spectrum, the protons on the dihydropyran ring would be expected in the aliphatic region, while the remaining aromatic proton on the pyridine ring would appear in the downfield region. In the ¹³C NMR spectrum, the carbons bonded to iodine would exhibit a characteristic upfield shift due to the heavy atom effect.
-
Infrared (IR) Spectroscopy: The IR spectrum would provide information about the functional groups present.[4][5][6][7] Characteristic peaks for C-H (aromatic and aliphatic), C-O, and C-N stretching and bending vibrations would be expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula (C₈H₇I₂NO) by providing a highly accurate mass measurement.
-
Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, X-ray crystallography would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular packing information. This experimental geometry is the "gold standard" for validating the accuracy of the DFT-optimized geometry.
Computational Investigation: A Comprehensive DFT Protocol
The following section details a robust computational workflow for the in-depth analysis of this compound.
Step 1: Geometry Optimization and Vibrational Frequency Analysis
The foundational step of any computational study is to determine the molecule's most stable three-dimensional structure.
-
Software: Gaussian 16 or a similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p) for C, H, N, O and a basis set with an effective core potential (ECP) such as LANL2DZ for the iodine atoms to account for relativistic effects.
-
Protocol:
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Perform a full geometry optimization without any symmetry constraints.
-
Once the optimization has converged, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.
-
The calculated vibrational frequencies can be scaled by an appropriate factor (typically ~0.96-0.98 for B3LYP) to facilitate a more accurate comparison with the experimental IR spectrum.
-
Step 2: Comparison of Experimental and Theoretical Data
A crucial aspect of this guide is the direct comparison between predicted and experimental data. This serves to validate the chosen computational methodology.
| Parameter | Hypothetical Experimental Value | DFT Calculated Value (B3LYP/6-311++G(d,p)/LANL2DZ) |
| ¹³C NMR (ppm) | ||
| C6-I | ~90-100 | To be calculated |
| C8-I | ~95-105 | To be calculated |
| IR Frequencies (cm⁻¹) | ||
| C-H (aromatic) stretch | ~3050-3100 | To be calculated |
| C-H (aliphatic) stretch | ~2850-2960 | To be calculated |
| C-O stretch | ~1200-1250 | To be calculated |
| Selected Bond Lengths (Å) | (From X-ray, if available) | |
| C6-I | To be measured | To be calculated |
| C8-I | To be measured | To be calculated |
| **Selected Bond Angles (°) ** | (From X-ray, if available) | |
| C5-C6-C7 | To be measured | To be calculated |
Table 1: A template for comparing hypothetical experimental data with DFT calculated values for this compound.
Step 3: In-depth Electronic Structure Analysis
With a validated geometry, a deeper dive into the electronic properties of the molecule can be undertaken.
a) Natural Bond Orbital (NBO) Analysis:
NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[8][9][10][11][12] This analysis transforms the canonical molecular orbitals into localized orbitals corresponding to Lewis structures (bonds and lone pairs).
-
Key Insights from NBO:
-
Natural Atomic Charges: Determine the charge distribution across the molecule, highlighting the relative electronegativity of different atoms.
-
Hybridization: Analyze the hybridization of atomic orbitals involved in bonding.
-
Donor-Acceptor Interactions: The second-order perturbation theory analysis within NBO can quantify hyperconjugative interactions, such as delocalization of electron density from lone pairs into antibonding orbitals, which contribute to molecular stability. For instance, the interaction between the nitrogen lone pair and the antibonding orbitals of the C-I bonds can be quantified.
-
b) Frontier Molecular Orbital (FMO) Analysis:
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[13][14][15][16]
-
HOMO: Represents the ability to donate electrons. Its energy level is related to the ionization potential. The spatial distribution of the HOMO indicates the likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept electrons. Its energy level is related to the electron affinity. The spatial distribution of the LUMO indicates the likely sites for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
c) Molecular Electrostatic Potential (MEP) Map:
The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule.[17][18] It is an excellent tool for visualizing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
-
Interpretation of MEP:
-
Red regions (negative potential): Indicate electron-rich areas, such as those around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack.
-
Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. A key feature to investigate would be the potential for a "sigma-hole" on the iodine atoms—a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-I bond axis, which is responsible for halogen bonding.
-
Comparative Analysis with Structurally Related Compounds
To provide context, the calculated properties of this compound should be compared with those of related molecules, such as the non-iodinated parent compound and the mono-iodinated analogues.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 3,4-dihydro-2H-pyrano[3,2-b]pyridine | To be calculated | To be calculated | To be calculated | To be calculated |
| 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine | To be calculated | To be calculated | To be calculated | To be calculated |
| 8-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine | To be calculated | To be calculated | To be calculated | To be calculated |
| This compound | To be calculated | To be calculated | To be calculated | To be calculated |
Table 2: A template for the comparative analysis of key electronic properties of the title compound and its analogues, calculated at the same level of theory.
This comparison will highlight the electronic consequences of di-iodination, such as the expected lowering of the HOMO-LUMO gap, which would suggest increased reactivity.
Visualization of Workflows and Structures
Visual aids are essential for conveying complex information in a clear and concise manner.
Caption: Integrated experimental and computational workflow.
Caption: Molecular structure of the title compound.
Conclusion and Future Outlook
This guide has outlined a comprehensive, albeit prospective, framework for the investigation of this compound, integrating both experimental and computational methodologies. The synergy between DFT calculations and empirical data is paramount for a thorough understanding of this novel, heavily halogenated heterocyclic system. The proposed workflow, from synthesis and characterization to in-depth electronic structure analysis, provides a clear roadmap for researchers.
The insights gained from such a study would not only characterize the title compound but also contribute to a broader understanding of the effects of di-iodination on the electronic properties, reactivity, and potential for non-covalent interactions in pyridine-fused scaffolds. This knowledge is invaluable for the rational design of new molecules in drug discovery and materials science, where fine-tuning of molecular properties is critical for function.
References
- Watari, F., & Kinumaki, S. (1962). Infrared Absorption Spectra of Molecular Complexes of Pyridine. III. Molecular Complexes with Iodine and Iodine Halides. Science Reports of the Research Institutes, Tohoku University, Series A. Physics, Chemistry and Metallurgy, 14, 64-70.
- Gara, R., Zouaghi, M. O., & Arfaoui, Y. (2023). Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis. Chemistry Africa, 6(5), 2593-2608.
- Zingaro, R. A., & Tolberg, W. E. (1961). Infrared Spectra of Pyridine Coördinated Iodine(I) Salts. Journal of the American Chemical Society, 83(24), 5175-5176.
- Henry, N., Thiery, E., Petrignet, J., Halouchi, H., Thibonnet, J., & Abarbri, M. (2012). Domino Benzylic-Amination–Sonogashira–Heterocyclisation Reaction: Direct Access to Dipyrido[1,2-a:3′,4′-d]imidazole Salts. European Journal of Organic Chemistry, 2012(32), 6212-6217.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis, and Uses of Heterocyclic Compounds. Pergamon Press.
- Zhdankin, V. V. (2021). Hypervalent iodine in the structure of N-heterocycles: synthesis, structure, and application in organic synthesis. Russian Chemical Reviews, 90(11), 1385-1402.
- El-Gohary, N. S., & Shaaban, M. R. (2024). Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones.
- Gara, R., Zouaghi, M. O., & Arfaoui, Y. (2023). Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis. Chemistry Africa, 6(5), 2593-2608.
- Glendening, E. D., Landis, C. R., & Weinhold, F. (2012). Natural bond orbital analysis: A critical overview of methods and applications.
- Movassaghi, M., & Hill, M. D. (2006). A mild, catalyst-free synthesis of 2-aminopyridines. Organic letters, 8(8), 1541-1543.
- Boelke, A., Lork, E., & Nachtsheim, B. J. (2021). Pseudocyclic Bis-N-Heterocycle-Stabilized Iodanes – Synthesis, Characterization and Applications. Chemistry–A European Journal, 27(47), 12154-12158.
- Knaus, E. E., & Redda, K. (1980). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.
- Weinhold, F. (2012). Natural bond orbitals and the nature of the chemical bond.
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 342-345.
- Gara, R., Zouaghi, M. O., & Arfaoui, Y. (2023). Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis. Odesa I. I.
- Batchelor, R. J., Einstein, F. W. B., Gay, I. D., Gu, J.-H., Pinto, B. M., & Zhou, X.-M. (1995). Crystal and molecular structure of diphenyliodonium triiodide. Canadian Journal of Chemistry, 73(6), 828-833.
- Kloo, L., & Lindsjö, M. (2000). Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering?. The Journal of Physical Chemistry A, 104(42), 9572-9578.
- NBO 6.0 Manual. (n.d.). University of Wisconsin-Madison.
- Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005-1009.
- NBO Tutorial. (n.d.). University of Wisconsin-Madison.
- Al-Zahrani, F. M., El-Gazzar, A. B. A., Al-Masoudi, N. A., & Youssef, K. M. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(11), 2537.
- El-Sayed, M., & Sarma, R. H. (2023). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Journal of Biomolecular Structure and Dynamics, 42(1), 183-201.
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Topics in Heterocyclic Chemistry (Vol. 9, pp. 1-61). Springer.
- Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Boelke, A., Lork, E., & Nachtsheim, B. J. (2018). N-Heterocycle-Stabilized Iodanes: From Structure to Reactivity. Chemistry–A European Journal, 24(70), 18653-18657.
- Toth, A. M., Chiarella, G. M., Goud, N. R., Hancock, R. D., Tiekink, E. R. T., & Zeller, M. (2020). Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. Crystal Growth & Design, 20(4), 2533-2544.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- Stack Exchange. (2017).
- SpectraBase. (n.d.). 4-Iodopyridine - Optional[13C NMR] - Chemical Shifts.
- Politzer, P., & Murray, J. S. (1987). Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. Molecular toxicology, 1(2-3), 131-141.
- Bartashevich, E., Nasibullina, S. E., Bol'shakov, O., & Tsirelson, V. G. (2020). Electrostatic potential mapped on the external isosurface ρ(r) = 0.001 for iodine-derived chalcogenazolo(ino)quinolinium cations. Theoretical Chemistry Accounts, 139(3), 36.
- Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
- Boy, S., Kotan, G., & Yüksek, H. (2024). Spectroscopic, Thermodynamic, Electronic, HOMO-LUMO, MEP and NLO Analyses of 3-(Benzyl)-4-(3-Acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one. European Journal of Science and Technology, (54), 144-151.
- YouTube. (2022). HOMO-LUMO Energy gap prediction of organic compounds using machine learning.
- Al-Majid, A. M., Barakat, A., Al-Otaibi, T. M., Suresh, S., & Soliman, S. M. (2022).
- Da Settimo, A., Marini, A. M., Primofiore, G., Da Settimo, F., Salerno, S., Simorini, F., ... & Bertini, D. (2002). Synthesis of novel pyrido[3′,2′:5,6]thiopyrano[3,2-b]indol-5(6H)-ones and 6H-pyrido[3′,2′:5,6]thiopyrano[4,3-b]quinolines, two new heterocyclic ring systems. Journal of Heterocyclic Chemistry, 39(5), 1001-1006.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. NBO [cup.uni-muenchen.de]
- 9. q-chem.com [q-chem.com]
- 10. Natural Bond Orbitals (NBO) in Organic Chemistry: Natural Bond Orbitals (NBO) [chemgplus.blogspot.com]
- 11. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 12. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
This guide provides a comprehensive framework for the crystallographic analysis of 6,8-diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine. As of this writing, a public crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD). Therefore, this document serves a dual purpose: first, as a detailed, expert-led protocol for determining its three-dimensional structure from synthesis to final refinement, and second, as a comparative analysis, leveraging data from structurally related compounds to predict its key features and understand the influence of heavy-atom substitution on molecular geometry and crystal packing.
Introduction: The Need for Precise Structural Data
The pyranopyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and serves as a versatile building block in medicinal chemistry. The title compound, this compound, is of particular interest due to the presence of two iodine atoms. These heavy halogens not only modulate the compound's steric and electronic properties but also provide powerful handles for further synthetic transformations (e.g., cross-coupling reactions).
However, to fully exploit this molecule in rational drug design or materials science, an unambiguous understanding of its 3D structure is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this information, providing precise data on bond lengths, bond angles, conformational puckering, and, crucially, the intermolecular interactions that govern its solid-state packing.[1][2] This guide will illuminate the path to achieving and interpreting these results.
Experimental Workflow: From Powder to Structure
Obtaining a high-quality crystal structure is a systematic process. The following workflow is designed to maximize the probability of success for a novel compound like this compound.
subgraph "cluster_prep" { label="Phase 1: Sample Preparation"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; synthesis [label="Synthesis & Purification"]; characterization [label="Purity Confirmation (NMR, MS)"]; synthesis -> characterization [label=" >98% Purity Target"]; }
subgraph "cluster_cryst" { label="Phase 2: Crystallization"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; screening [label="Crystallization Screening"]; optimization [label="Optimization of Hits"]; harvest [label="Crystal Harvesting & Mounting"]; screening -> optimization [label="Identify Promising Conditions"]; optimization -> harvest [label="Grow Single, Diffractable Crystal"]; }
subgraph "cluster_xray" { label="Phase 3: X-Ray Diffraction"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; data_collection [label="Data Collection (Diffractometer)"]; data_processing [label="Data Integration & Scaling"]; data_collection -> data_processing [label="Generate Reflection File"]; }
subgraph "cluster_refine" { label="Phase 4: Structure Solution & Analysis"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; solution [label="Structure Solution (e.g., Direct Methods)"]; refinement [label="Full-Matrix Least-Squares Refinement"]; validation [label="Structure Validation (checkCIF)"]; analysis [label="Structural Analysis & Comparison"]; deposition [label="Database Deposition (CSD)"]; solution -> refinement; refinement -> validation; validation -> analysis; analysis -> deposition; }
characterization -> screening; harvest -> data_collection; data_processing -> solution; }
Figure 1: Experimental workflow for single-crystal X-ray structure determination.
Step-by-Step Experimental Protocols
A. Synthesis and Purification:
-
Synthesize this compound based on established or novel synthetic routes.
-
Purify the crude product using column chromatography or recrystallization to achieve >98% purity.
-
Confirm purity and identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of impurities is a common inhibitor of crystal growth.
B. Crystallization Screening: The goal is to explore a wide range of conditions to find a solvent system from which the compound will slowly precipitate as a well-ordered solid.
-
Primary Method - Slow Evaporation: Dissolve 5-10 mg of the purified compound in a range of solvents (0.5-1.0 mL) in small, clean vials. Use solvents of varying polarity (e.g., Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol, Acetonitrile, Toluene, Hexane). Cover the vials with a cap, pierced with a needle to allow for slow solvent evaporation over several days.
-
Secondary Method - Vapor Diffusion (Hanging or Sitting Drop):
-
Prepare a concentrated solution of the compound in a "good" solvent (one in which it is readily soluble).
-
Place a drop of this solution on a siliconized glass slide (hanging drop) or a pedestal (sitting drop).
-
Place the slide/pedestal in a sealed well containing a larger volume of a "poor" solvent (one in which the compound is poorly soluble, but which is miscible with the "good" solvent).
-
Over time, the poor solvent vapor will diffuse into the drop, slowly reducing the compound's solubility and promoting crystallization. A common combination is Dichloromethane (good) and Hexane (poor).
-
-
Causality: The slow reduction of solubility is critical. Rapid precipitation leads to amorphous powder or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction. The presence of heavy iodine atoms increases the molecular weight (386.96 g/mol )[3], which can sometimes favor crystallization.
C. X-ray Data Collection and Processing:
-
Carefully select a suitable single crystal (clear, well-defined edges, no visible cracks) under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage.
-
Collect a full sphere of diffraction data using a modern diffractometer equipped with a Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) X-ray source.
-
Integrate the raw diffraction images to determine the intensities of the Bragg reflections and apply corrections for experimental factors (e.g., Lorentz factor, polarization).
D. Structure Solution and Refinement:
-
The processed data is used to solve the structure. Given the presence of two very heavy iodine atoms, methods like the Patterson function or modern direct methods will likely reveal their positions almost immediately.
-
With the iodine positions known, the remaining non-hydrogen atoms (C, N, O) can be located from a difference Fourier map.
-
Refine the structural model using full-matrix least-squares on F². Initially, refine isotropically, then anisotropically for all non-hydrogen atoms.
-
Place hydrogen atoms in calculated positions and refine them using a riding model.
-
Validate the final structure using tools like PLATON and the IUCr's checkCIF service to ensure the model is chemically sensible and fits the experimental data well.[1]
-
Upon validation, the crystallographic information file (CIF) should be deposited in the Cambridge Structural Database (CSD) to make the data publicly available.[2][4][5][6]
Predicted Structural Features & Comparative Analysis
While the exact structure is unknown, we can make educated predictions based on related molecules. The analysis will focus on the conformation of the bicyclic system and the crucial role of the iodine atoms in directing intermolecular interactions.
A. Molecular Geometry
The this compound molecule consists of a planar pyridine ring fused to a non-planar dihydropyran ring.
-
Pyridine Ring: Expected to be aromatic and planar, with C-C and C-N bond lengths typical for pyridine systems. The C-I bond lengths are anticipated to be around 2.10 Å.
-
Dihydropyran Ring: This ring is saturated and will adopt a non-planar conformation to minimize steric strain. The most likely conformations are a half-chair or an envelope , similar to what is observed in other dihydropyran derivatives.[7]
| Parameter | Predicted Value / Conformation | Comparative Basis |
| C-I Bond Length | ~2.10 Å | Typical for aryl iodides found in the CSD. |
| Pyridine Ring Geometry | Planar Aromatic | Consistent with countless pyridine derivatives in crystallographic literature.[8] |
| Dihydropyran Conformation | Half-Chair or Envelope | Common for saturated six-membered oxygen-containing heterocycles. |
| C-O-C Angle (Pyran) | ~112-117° | Dependent on ring pucker, but typical for ether linkages in similar rings. |
B. Intermolecular Interactions: The Dominance of Halogen Bonding
The most significant feature influencing the crystal packing will be the two iodine atoms. Iodine is a strong halogen bond (XB) donor.[9] A halogen bond is a non-covalent interaction where an electrophilic region on the halogen (the σ-hole) interacts with a nucleophile.[10] In this crystal, two primary types of halogen bonds are expected to dictate the supramolecular assembly.
mol1 [label=<
Molecule A Pyrano[3,2-b]pyridineN I...
];
mol2 [label=<
Molecule B Pyrano[3,2-b]pyridineN I...
];
mol3 [label=<
Molecule C Pyrano[3,2-b]pyridineN I...
];
mol1:I1 -> mol2:N2 [label=" C-I···N \n (Type I)", color="#EA4335"]; mol2:I2 -> mol3:I3 [label=" C-I···I \n (Type II)", color="#4285F4"]; }
Figure 2: Predicted primary halogen bonding motifs in the crystal lattice.
-
C—I···N Halogen Bond: The most potent interaction is expected between the iodine at the 8-position and the nitrogen atom of a neighboring pyridine ring. This is a classic and strong XB interaction. Based on studies of diiodotetrafluorobenzene co-crystallized with pyridine derivatives, the I···N distance is typically short and highly directional.[9][11]
-
C—I···I Halogen Bond: The iodine at the 6-position may interact with the iodine atom of another molecule. These I···I interactions, though generally weaker than C—I···N bonds, are still significant structure-directing forces, particularly when stronger acceptors are sterically inaccessible.[3]
| Interaction Type | Donor Atom | Acceptor Atom | Predicted Distance (Å) | Predicted C-I···Acceptor Angle (°) | Supporting Evidence |
| Halogen Bond (Type I) | C(8)-I | N (pyridine) | 2.80 - 3.00 | 170 - 180 | Strong C–I⋯N interactions are well-documented and consistently linear, forming robust synthons in crystal engineering.[11][12][13] |
| Halogen Bond (Type II) | C(6)-I | I -C(6 or 8) | 3.60 - 3.90 | 140 - 170 | I···I contacts are common in poly-iodinated compounds, often falling into Type-II geometry (angle ≈ 180°).[3] |
| π–π Stacking | Pyridine Ring | Pyridine Ring | 3.5 - 3.8 | N/A | Aromatic rings frequently stack in parallel or offset arrangements to maximize favorable quadrupole interactions. |
The interplay between these highly directional halogen bonds and weaker, less-directional forces like π–π stacking and C-H···O contacts will ultimately determine the final three-dimensional crystal packing. It is the precise quantification of these interactions that makes experimental structure determination indispensable.
Conclusion
While the crystal structure of this compound remains to be determined, this guide provides a robust, scientifically-grounded pathway for its elucidation. By following the detailed experimental workflow, researchers can reliably obtain high-quality crystals suitable for X-ray diffraction. The subsequent comparative analysis, informed by extensive data on related halogenated heterocycles, establishes clear expectations for the compound's molecular geometry and, most importantly, the critical role of C—I···N and C—I···I halogen bonds in its supramolecular architecture. The determination and deposition of this structure will be a valuable contribution to the fields of medicinal chemistry and crystal engineering.
References
-
Baryshnikov, G. L., et al. (2016). Nontypical iodine–halogen bonds in the crystal structure of (3E)-8-chloro-3-iodomethylidene-2,3-dihydro-1,4-oxazino[2,3,4-ij]quinolin-4-ium triiodide. IUCrData, 1(8), x161248. Available at: [Link]
-
Li, S. Z., & Yan, D. P. (2019). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Journal of Materials Chemistry C, 7(34), 10436-10449. Available at: [Link]
-
Li, S. Z., & Yan, D. P. (2019). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. PubMed Central. Available at: [Link]
-
Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Shodhganga. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database. BiŌkeanós. Available at: [Link]
-
Berryman, O. B., et al. (2016). Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. Crystal Growth & Design, 16(11), 6449-6456. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. PubChem. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. Available at: [Link]
-
Rissanen, K., et al. (2015). Counterion influence on the N–I–N halogen bond. Chemical Science, 6(7), 3746-3754. Available at: [Link]
-
Schumacher, C., et al. (2023). Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N-iodosaccharin pyridine complexes. Chemical Science, 14(48), 13734-13742. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). [Bis(pyridine)iodine]nitrate. PubChem. Available at: [Link]
-
PubChemLite. (n.d.). 3,4-dihydro-2h-pyrano[3,2-b]pyridine. Available at: [Link]
-
Ali, A., et al. (2022). Structure of several pyrano[3,2-b]pyran derivatives. ResearchGate. Available at: [Link]
-
Kikelj, D., et al. (2020). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 25(23), 5599. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structure deposition. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (2022). CCDC Deposition Criteria for CSD and ICSD Inclusion. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access & Deposit Crystal Structures. Available at: [Link]
-
PubChemLite. (n.d.). 3,4-dihydro-2h-pyrano[2,3-b]pyridine. Available at: [Link]
-
Yüksek, H., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1083, 247-255. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2H-Pyrano[3,2-b]pyridine. PubChem. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 26(16), 4995. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. ResearchGate. Available at: [Link]
-
El-Hag Ali, G. A. M., et al. (2008). Novel Synthesis of Pyrano[2,3-d]Thiazole, Thiazolo[3,2-a]Pyridine, and Pyrazolo[3',4':4,5]Thiazolo[3,2-a]Pyridine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(12), 3020-3029. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structure deposition : CCDC Home [support.ccdc.cam.ac.uk]
- 5. CCDC Deposition Criteria for CSD and ICSD Inclusion : CCDC Home [support.ccdc.cam.ac.uk]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the purity and identity of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine.
A Comprehensive Guide to Validating the Purity and Identity of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is a foundational pillar of scientific rigor.[1][2] For novel heterocyclic compounds such as this compound, a molecule with potential applications in medicinal chemistry, this validation is not merely a procedural step but a critical determinant of experimental reproducibility and, ultimately, therapeutic safety and efficacy.[3][4] This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively validate the purity and identity of this diiodo-substituted pyranopyridine derivative.
The narrative that follows is structured to provide not just protocols, but the underlying scientific rationale for methodological choices, reflecting a commitment to self-validating experimental systems in line with the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can definitively establish both the identity and purity of a complex organic molecule. A robust validation strategy relies on the orthogonal application of multiple analytical methods, each providing a unique piece of the structural and purity puzzle. The flowchart below illustrates the logical workflow for the comprehensive characterization of this compound.
Caption: Logical workflow for the comprehensive validation of this compound.
Part 1: Unambiguous Structure Elucidation
The primary objective is to confirm the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstone techniques for this purpose.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7][8] For this compound, a suite of NMR experiments is necessary for complete structural assignment.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the number of distinct proton environments, their chemical shifts, coupling patterns (multiplicity), and integration.
-
¹³C NMR: Obtain a one-dimensional carbon NMR spectrum to determine the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.[5]
-
Expected Data and Interpretation:
The expected NMR data for this compound should be consistent with its structure. The absence of a proton signal at the 6 and 8 positions of the pyridine ring, coupled with the characteristic signals for the dihydropyran ring, provides strong evidence for the proposed structure.
| Technique | Expected Observations for this compound | Alternative A: 6-Iodo Isomer | Alternative B: 8-Iodo Isomer |
| ¹H NMR | A single aromatic proton signal. Aliphatic signals for the dihydropyran ring. | Two coupled aromatic proton signals. | Two coupled aromatic proton signals. |
| ¹³C NMR | Eight distinct carbon signals, with two signals for the iodine-substituted carbons shifted downfield. | Eight distinct carbon signals, with one downfield-shifted iodine-substituted carbon. | Eight distinct carbon signals, with one downfield-shifted iodine-substituted carbon. |
| HMBC | Long-range correlations confirming the connectivity between the pyran and pyridine rings and the positions of the iodine atoms. | Different long-range correlation patterns for the aromatic protons. | Different long-range correlation patterns for the aromatic protons. |
High-Resolution Mass Spectrometry (HRMS): Precise Molecular Weight and Formula
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition.[9]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Comparison:
| Parameter | Expected for C₈H₈I₂NO | Alternative (e.g., C₈H₉INO) |
| Molecular Formula | C₈H₈I₂NO | C₈H₉INO |
| Exact Mass | 414.8617 | 261.9705 |
| Observed [M+H]⁺ | 415.8690 ± 5 ppm | 262.9778 ± 5 ppm |
The observed mass should be within 5 ppm of the theoretical exact mass to confidently confirm the elemental composition.
Part 2: Corroborative and Purity Analyses
While NMR and HRMS provide the primary structural evidence, Fourier-Transform Infrared (FTIR) Spectroscopy, Elemental Analysis, and High-Performance Liquid Chromatography (HPLC) are essential for confirming functional groups, validating the empirical formula, and quantifying purity.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or mixed with KBr to form a pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation:
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Comparison with Parent Pyrano[3,2-b]pyridine |
| C-H (aromatic) | ~3100-3000 | Similar |
| C-H (aliphatic) | ~2950-2850 | Similar |
| C=N, C=C (aromatic) | ~1600-1450 | Similar |
| C-O-C (ether) | ~1250-1050 | Similar |
| C-I | ~600-500 | Absent in the parent compound |
The presence of the C-I stretching vibration and the overall fingerprint of the spectrum should be consistent with the proposed structure.
Elemental Analysis: Empirical Formula Validation
Elemental analysis by combustion provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, offering a fundamental check of the empirical formula determined by HRMS.[13][14][15][16]
Experimental Protocol: CHN Analysis
-
Sample Preparation: A precisely weighed sample (1-3 mg) is placed in a tin capsule.
-
Combustion: The sample is combusted at high temperature in an oxygen-rich environment.
-
Detection: The resulting CO₂, H₂O, and N₂ gases are separated and quantified by a thermal conductivity detector.
Data Comparison:
| Element | Theoretical % for C₈H₈I₂NO | Acceptable Experimental Range | Alternative (C₈H₉INO) |
| Carbon (C) | 23.05 | 22.65 - 23.45 | 36.81 |
| Hydrogen (H) | 1.94 | 1.54 - 2.34 | 3.47 |
| Nitrogen (N) | 3.36 | 2.96 - 3.76 | 5.37 |
The experimental values should be within ±0.4% of the theoretical values to be considered acceptable.[14]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the most widely used technique for determining the purity of pharmaceutical compounds and for identifying and quantifying impurities.[2][17][18][19][20]
Experimental Protocol: HPLC Purity Analysis
-
Method Development: Develop a reversed-phase HPLC method capable of separating the main compound from potential impurities. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm) and a mass spectrometer.
-
Purity Calculation: The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components.
Data Presentation and Comparison:
| Method | Parameter | Result for this compound | Alternative (Hypothetical Impure Batch) |
| HPLC-UV (254 nm) | Purity (%) | > 98.0% | 92.5% |
| Retention Time (min) | 8.5 | 8.5 | |
| Major Impurity (RRT) | Not Detected | 0.92 (Mono-iodo species) | |
| Other Impurities (%) | < 0.1% | 1.5% (Starting material), 5.0% (Other) |
The use of a mass spectrometer as a second detector (HPLC-MS) is highly recommended for the tentative identification of impurities based on their mass-to-charge ratios.
Caption: Workflow for HPLC-UV/MS analysis.
Conclusion: A Synthesis of Evidence
The validation of the purity and identity of this compound is a multi-faceted process that requires the synergistic application of several analytical techniques. By following the structured approach outlined in this guide, researchers can establish a high degree of confidence in the quality of their material. This rigorous validation is not only a requirement for regulatory compliance but is also a fundamental aspect of good scientific practice, ensuring the reliability and reproducibility of research findings in the pursuit of new therapeutic agents. All analytical methods themselves should be validated according to ICH guidelines to ensure they are fit for purpose.[21][22][23][24][25]
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Available from: [Link]
-
ResearchGate. (2015). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. Available from: [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Available from: [Link]
-
ResearchGate. (2018). Hypervalent organoiodine compounds: From reagents to valuable building blocks in synthesis. Available from: [Link]
-
Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. Available from: [Link]
-
Pharmaffiliates. (n.d.). High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. Available from: [Link]
-
ResearchGate. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. Available from: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]
-
National Institutes of Health. (n.d.). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Available from: [Link]
-
ResearchGate. (2017). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (n.d.). Functional group profiling of medicinal plants using FTIR spectroscopy. Available from: [Link]
-
MDPI. (n.d.). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Available from: [Link]
-
Turki, H., et al. (2009). Gas-phase Fragmentation Study of a Novel Series of Synthetic 2-oxo-2H-benzopyrano[2,3-d]pyrimidine Derivatives Using Electrospray Ionization Tandem Mass Spectroscopy Measured With a Quadrupole Orthogonal Time-Of-Flight Hybrid Instrument. PubMed. Available from: [Link]
-
ResearchGate. (2018). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available from: [Link]
-
Chemistry LibreTexts. (n.d.). 6.8: Calculating Empirical Formulas for Compounds. Available from: [Link]
-
PubChem. (n.d.). 3,4-Dihydro-2H-pyrano[3,2-b]pyridine. Available from: [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
ResearchGate. (n.d.). Fourier Transform Infrared (FTIR) Analyses of The Functional Groups and Peak Details of Ethanol Leaf Extract of Sida acuta. Available from: [Link]
-
Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
-
Cambridge Open Engage. (2024). pyBinder: Label-free Quantitation to Advance Affinity Selection-Mass Spectrometry. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]
-
White Rose eTheses Online. (n.d.). Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. Available from: [Link]
-
National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. Available from: [Link]
-
ResearchGate. (2012). Identification and structure elucidation by NMR spectroscopy. Available from: [Link]
-
Elsevier. (n.d.). Analytical Chemistry of Organic Halogen Compounds - 1st Edition. Available from: [Link]
-
PubMed. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Available from: [Link]
-
National Institutes of Health. (n.d.). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. Available from: [Link]
-
NIST. (n.d.). 2H-Pyran, 3,4-dihydro-. Available from: [Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
VELP. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]
-
YIC. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Available from: [Link]
-
MDPI. (2020). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. Available from: [Link]
-
National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Available from: [Link]
-
National Institutes of Health. (n.d.). Mass spectrometry enables the discovery of inhibitors of an LPS transport assembly via disruption of protein–protein interactions. Available from: [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
-
Wiley. (n.d.). Structure Elucidation by NMR in Organic Chemistry. Available from: [Link]
-
AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. smbstcollege.com [smbstcollege.com]
- 9. Gas-phase fragmentation study of a novel series of synthetic 2-oxo-2H-benzopyrano[2,3-d]pyrimidine derivatives using electrospray ionization tandem mass spectroscopy measured with a quadrupole orthogonal time-of-flight hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. Functional group profiling of medicinal plants using FTIR spectroscopy [journalwjbphs.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 16. yic.edu.et [yic.edu.et]
- 17. researchgate.net [researchgate.net]
- 18. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. database.ich.org [database.ich.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. database.ich.org [database.ich.org]
- 24. fda.gov [fda.gov]
- 25. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
The unique structure of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine, a di-iodinated pyranopyridine, necessitates a multi-faceted approach to its disposal. The presence of iodine atoms categorizes it as a halogenated organic compound, while the pyridine core introduces considerations related to its potential flammability and toxicity.[1][2] This guide will address these specific chemical characteristics to ensure a disposal process that is both safe and environmentally responsible.
Hazard Identification and Risk Assessment
-
Halogenated Organic Compound: As an organic molecule containing iodine, it falls under the category of halogenated organic wastes.[1][2] These compounds require segregation from non-halogenated waste streams to ensure proper disposal, typically via incineration at a regulated hazardous waste facility.[1] Mixing halogenated and non-halogenated waste can lead to the entire volume being treated as the more hazardous (and more expensive to dispose of) halogenated waste.[2]
-
Pyridine Moiety: The pyrano[3,2-b]pyridine core is a derivative of pyridine. Pyridine itself is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also a suspected carcinogen.[3][4] Therefore, this compound should be handled with similar precautions, assuming potential flammability and toxicity.
-
Iodinated Compound: Iodine and its compounds can be harmful to the environment, particularly aquatic life, and should never be disposed of down the drain.[5][6] Specialized disposal procedures are necessary to mitigate environmental impact.[5]
Table 1: Hazard Summary and Primary Concerns
| Hazard Class | Component | Primary Concerns | Disposal Implications |
| Halogenated Organic | Diiodo- functional groups | Persistence in the environment, specific disposal regulations. | Must be segregated as halogenated waste. |
| Pyridine Derivative | Pyrano[3,2-b]pyridine core | Potential flammability, toxicity (oral, dermal, inhalation), and carcinogenicity. | Requires handling in a well-ventilated area with appropriate PPE. Store away from ignition sources. |
| Iodinated Compound | Iodine atoms | Environmental toxicity, particularly to aquatic life. | Prohibits drain disposal. Requires collection for specialized hazardous waste treatment. |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory:
-
Engineering Controls: All handling of this compound, including the preparation of waste containers, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] An emergency eyewash station and safety shower must be readily accessible.[4]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Nitrile or butyl rubber gloves should be worn. Always inspect gloves for integrity before use.
-
Skin and Body Protection: A flame-retardant lab coat should be worn and kept fastened.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be necessary if vapors or aerosols are generated outside of a fume hood.
-
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic and compliant with local and national regulations.[8]
Step 1: Waste Segregation
Proper segregation is the most critical step in the disposal process.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[1] This container should be made of a compatible material, such as glass or high-density polyethylene, and have a secure, sealable lid.[4][7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Flammable").
Step 2: Waste Collection
-
Solid Waste: If the compound is in solid form, transfer it carefully into the designated waste container, minimizing the creation of dust.
-
Liquid Waste: If the compound is in solution, the entire solution should be treated as halogenated waste. Do not mix with non-halogenated solvent waste.[2]
-
Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, or pipette tips, must also be disposed of in the same halogenated waste container.
Step 3: Temporary Storage
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4] The storage location should be a designated satellite accumulation area for hazardous waste.
-
Ignition Sources: Ensure the storage area is free from heat, sparks, and open flames.[7]
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup.
-
Regulatory Compliance: Waste pyridine is considered a hazardous waste and its disposal is regulated by state and federal laws.[8] Common disposal methods for such compounds include rotary kiln or liquid injection incineration.[8]
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbent material and place it in the designated halogenated waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's EHS department.
Conclusion
The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, and regulatory compliance, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and EHS department for any questions.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
-
Duke University. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]
-
Reddit. (2021). How to store / dispose of Iodine crystals?. Retrieved from [Link]
-
Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?. Retrieved from [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. reddit.com [reddit.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
A Researcher's Guide to the Safe Handling of 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
The fundamental principle of this guide is proactive risk mitigation. All laboratory activities involving this compound must be governed by a written Chemical Hygiene Plan (CHP) specific to your institution, as mandated by the Occupational Safety and Health Administration (OSHA)[2][3]. This plan should be tailored to the specific hazards present in your laboratory[3].
Hazard Identification & Risk Assessment
The chemical structure, featuring a pyridine ring and two iodine atoms, suggests a profile of moderate to high toxicity and specific handling requirements.
-
Pyridine Moiety : Pyridine and its derivatives are known for their potential toxicity. Exposure can occur through inhalation, skin contact, or ingestion, potentially causing nausea, headaches, dizziness, and irritation to the respiratory tract and skin[4][5].
-
Di-iodinated Structure : Organo-iodine compounds can be irritants to the skin, eyes, and respiratory system[6]. Elemental iodine itself is a strong irritant and can cause blistering upon skin contact[6]. While covalently bonded, the iodine atoms significantly increase the molecular weight and may influence its reactivity and toxicological profile. They also classify the compound as a halogenated organic waste, mandating specific disposal protocols[7][8].
-
Unknown Toxicity : For any research chemical with an incomplete toxicological profile, it is prudent to treat it as a particularly hazardous substance. This necessitates additional protective measures, including the establishment of a designated work area[9].
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to establish effective barriers against potential exposure. The selection of PPE must be based on a thorough risk assessment as part of your laboratory's CHP[3].
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield worn over goggles. | Protects against splashes, sprays, and accidental dust exposure. A face shield is critical when handling larger quantities or during procedures with a high splash potential[10]. |
| Hand Protection | Double-gloving: Nitrile inner gloves with a chemically resistant outer glove (e.g., butyl rubber or laminate). | Nitrile gloves offer good initial resistance to pyridine-like compounds[4][11]. Double-gloving is essential for handling highly hazardous substances. Always inspect gloves for tears or punctures before use and remove them without contaminating your skin[12]. |
| Body Protection | Flame-resistant laboratory coat, fully fastened. Chemically resistant apron for larger quantities. | Provides a primary barrier against spills and contamination. Do not wear lab coats outside of the designated laboratory area to prevent cross-contamination[13]. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter. | Required if handling the solid outside of a certified chemical fume hood or if dust/aerosols may be generated[12][14]. All handling of the solid compound should occur within a fume hood to minimize inhalation risk[11]. |
Operational & Handling Workflow
A systematic workflow is crucial for minimizing exposure risk at every stage of the compound's lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any signs of damage or leaks in a well-ventilated area.
-
Label : Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
-
Store : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][11]. The container must be kept tightly closed[14]. Store in a secondary containment tray to manage potential leaks.
Step 2: Weighing and Handling (Designated Area)
All manipulations of solid 6,8-Diiodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine must be conducted within a certified chemical fume hood to control airborne particulates and vapors[6].
-
Prepare Workspace : Decontaminate the fume hood surface before and after use. Line the work area with absorbent, disposable pads to contain minor spills.
-
Tare Container : Tare a sealed container for the final product on the balance.
-
Weigh Compound : Carefully weigh the desired amount of the compound. Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Transfer : Transfer the weighed compound to your reaction vessel within the fume hood.
-
Clean Up : Gently wipe down the spatula and weighing surfaces with a dampened cloth to prevent dust generation. Dispose of all contaminated disposables (weigh boats, pads, gloves) as hazardous waste.
Step 3: Emergency Procedures
-
Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[6][11].
-
Eye Contact : Use an emergency eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open. Seek immediate medical attention[11].
-
Spill Management : For a small spill within a fume hood, cover the material with an absorbent, non-reactive material (e.g., sand or vermiculite) to prevent dust formation[7]. Scoop the mixture into a sealed, labeled container for hazardous waste disposal. Do not wash spills down the sewer[15].
Disposal Plan: A Critical Responsibility
Chemical waste containing iodine must be treated as hazardous[8][15].
-
Waste Segregation : Collect all solid waste, including contaminated PPE, weigh boats, and absorbent materials, in a dedicated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solids"[6][7].
-
Liquid Waste : Any solutions containing the compound should be collected in a separate, sealed container labeled "Halogenated Organic Liquid Waste."
-
Licensed Disposal : All waste must be disposed of through your institution's environmental health and safety office, which will use a licensed hazardous waste disposal service[7][8]. Under no circumstances should this material be disposed of in standard trash or down the drain[8].
Workflow Visualization
The following diagram illustrates the critical decision points and safety protocols in the handling and disposal workflow for this compound.
Caption: Safe Handling & Disposal Workflow for Di-iodinated Pyranopyridine.
References
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
A Guide to Hazardous Materials and Laboratory Safety . OSHA Education Center. Available at: [Link]
-
OSHA Laboratory Standard . Compliancy Group. (2023-09-18). Available at: [Link]
-
OSHA Standards for Biological Laboratories . U.S. Department of Health & Human Services. Available at: [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. Available at: [Link]
-
12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. (2024-10-01). Available at: [Link]
-
Standard Operating Procedure for work with Chemical name/class: Iodine . Duke SMIF. (2018-11-02). Available at: [Link]
-
Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. Available at: [Link]
-
Iodine Disposal For Businesses . Collect and Recycle. Available at: [Link]
-
Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. (2024-03-12). Available at: [Link]
-
How to store / dispose of Iodine crystals? . Reddit. (2021-06-04). Available at: [Link]
-
Iodine - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]
-
Personal Protective Equipment in Chemistry . Dartmouth College Environmental Health and Safety. Available at: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. osha.gov [osha.gov]
- 3. compliancy-group.com [compliancy-group.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. fishersci.com [fishersci.com]
- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. oshaeducationcenter.com [oshaeducationcenter.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
